3-Hydroxy-4-nitrobenzaldehyde
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Aldehydes - Benzaldehydes - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-hydroxy-4-nitrobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO4/c9-4-5-1-2-6(8(11)12)7(10)3-5/h1-4,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUBBVPIQUDFRQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40220669 | |
| Record name | 3-Hydroxy-4-nitrobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40220669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
704-13-2 | |
| Record name | 3-Hydroxy-4-nitrobenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=704-13-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Hydroxy-4-nitrobenzaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000704132 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Hydroxy-4-nitrobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40220669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-hydroxy-4-nitrobenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.801 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-Hydroxy-4-nitrobenzaldehyde | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TN9F5X52U7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
3-Hydroxy-4-nitrobenzaldehyde physical properties and solubility
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties and solubility of 3-Hydroxy-4-nitrobenzaldehyde, a key intermediate in various synthetic applications. The information is curated to support research, development, and drug discovery endeavors.
Core Physical Properties
This compound is a yellow to orange crystalline solid at room temperature. Its molecular structure consists of a benzene (B151609) ring substituted with a hydroxyl group, a nitro group, and an aldehyde group.
The key physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C7H5NO4 | [1] |
| Molecular Weight | 167.12 g/mol | [1] |
| Appearance | Yellow to orange crystalline powder | [2] |
| Melting Point | 127-131 °C | [2][3][4] |
| Boiling Point | 303.3 ± 27.0 °C (Predicted) | [3] |
| Density | 1.500 ± 0.06 g/cm³ (Predicted) | [3] |
| pKa | 6.14 ± 0.13 (Predicted) | [3] |
| LogP | 1.63610 | |
| CAS Number | 704-13-2 | [2][3][4] |
Solubility Profile
A general qualitative solubility testing protocol is provided in the experimental section to enable researchers to determine its solubility in solvents relevant to their specific applications.
Experimental Protocols
Detailed methodologies for the synthesis and determination of key physical properties are outlined below. These protocols are based on established laboratory techniques.
Synthesis of this compound
A common method for the synthesis of this compound involves the nitration of m-hydroxybenzaldehyde.[2]
Materials:
-
m-Hydroxybenzaldehyde
-
Methylene (B1212753) chloride
-
Tetrabutylammonium (B224687) hydrogensulfate
-
Isopropyl nitrate (B79036)
-
Concentrated sulfuric acid
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Hexane
-
Ethyl acetate (B1210297)
Procedure:
-
Dissolve m-hydroxybenzaldehyde (5.0 mmol) in methylene chloride (10 mL) in a suitable reaction vessel.
-
Add tetrabutylammonium hydrogensulfate (0.25 mmol) and isopropyl nitrate (12.5 mmol) to the stirred solution.[2]
-
Slowly add concentrated sulfuric acid (610 μL) dropwise to the reaction mixture.
-
Stir the mixture at room temperature for 15 minutes.[2]
-
Upon completion, transfer the reaction mixture to a separatory funnel containing 50 mL of saturated aqueous sodium bicarbonate solution.
-
Extract the product with dichloromethane.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate it under vacuum.
-
Adsorb the resulting solid onto silica gel and purify by flash column chromatography using a hexane:ethyl acetate gradient (99:1 to 4:1) to yield this compound as a yellow solid.[2]
Determination of Melting Point
The melting point of a solid organic compound is a crucial indicator of its purity.
Materials:
-
This compound sample
-
Capillary tubes
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube)
-
Thermometer
Procedure:
-
Finely powder a small amount of the this compound sample.
-
Pack the powdered sample into a capillary tube to a height of a few millimeters.[5]
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the sample rapidly to determine an approximate melting range.
-
Allow the apparatus to cool.
-
For an accurate measurement, heat the sample again, but more slowly (approximately 1-2 °C per minute) as the temperature approaches the approximate melting point.[6]
-
Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a liquid (completion of melting). This range represents the melting point.[6]
Determination of Boiling Point (for liquids, provided for context)
While this compound is a solid at room temperature, the following is a general protocol for determining the boiling point of an organic compound.
Materials:
-
Small test tube or fusion tube
-
Capillary tube (sealed at one end)
-
Thermometer
-
Heating bath (e.g., oil bath or Thiele tube)
Procedure:
-
Place a small amount of the liquid into a small test tube.
-
Invert a capillary tube (sealed at one end) and place it into the liquid in the test tube.
-
Attach the test tube to a thermometer.
-
Immerse the assembly in a heating bath.
-
Heat the bath gently. A stream of bubbles will emerge from the open end of the capillary tube as the liquid approaches its boiling point.[3]
-
When a steady stream of bubbles is observed, remove the heat and allow the apparatus to cool.
-
The temperature at which the liquid just begins to enter the capillary tube is the boiling point of the liquid.[7]
Qualitative Solubility Determination
This protocol allows for the determination of the solubility of this compound in various solvents.
Materials:
-
This compound sample
-
Small test tubes
-
A range of solvents (e.g., water, ethanol, acetone, ethyl acetate, toluene, hexane)
-
Vortex mixer or spatula for stirring
Procedure:
-
Place approximately 25 mg of this compound into a small test tube.
-
Add 0.75 mL of the chosen solvent in small portions.
-
After each addition, vigorously shake or stir the mixture for at least 60 seconds.[8][9]
-
Observe whether the solid dissolves completely.
-
Record the compound as "soluble," "sparingly soluble," or "insoluble" in the tested solvent.
Visualizations
The following diagrams illustrate key experimental workflows.
Caption: Synthesis workflow for this compound.
Caption: Workflow for qualitative solubility determination.
References
- 1. This compound | C7H5NO4 | CID 69712 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound CAS#: 704-13-2 [m.chemicalbook.com]
- 3. cdn.juniata.edu [cdn.juniata.edu]
- 4. 3-羟基-4-硝基苯甲醛 97% | Sigma-Aldrich [sigmaaldrich.cn]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 7. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. chem.ws [chem.ws]
An In-depth Technical Guide to 3-Hydroxy-4-nitrobenzaldehyde (CAS: 704-13-2)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and spectral data of 3-Hydroxy-4-nitrobenzaldehyde. The information is intended to support research and development activities in organic synthesis, medicinal chemistry, and materials science.
Core Properties and Data
This compound is a yellow to orange crystalline solid.[1] It is an aromatic compound containing hydroxyl, nitro, and aldehyde functional groups, which contribute to its reactivity and utility as a chemical intermediate.[1]
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 704-13-2 | [1] |
| Molecular Formula | C₇H₅NO₄ | [1] |
| Molecular Weight | 167.12 g/mol | [1] |
| Appearance | Light yellow to yellow to green powder to crystal | [1] |
| Melting Point | 127-131 °C | [2] |
| Boiling Point | 303.3±27.0 °C (Predicted) | [3] |
| Density | 1.500±0.06 g/cm³ (Predicted) | [3] |
| pKa | 6.14±0.13 (Predicted) | [3] |
| Solubility | Soluble in Methanol | [3] |
Spectral Data
The following tables summarize the key spectral data for this compound.
¹H NMR (400 MHz, CDCl₃) [4][5]
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| 10.58 | s | 1H | -OH | |
| 10.06 | d | 0.6 | 1H | -CHO |
| 8.28 | d | 8.7 | 1H | Ar-H |
| 7.66 | d | 1.7 | 1H | Ar-H |
| 7.51 | dd | 8.7, 1.7 | 1H | Ar-H |
¹³C NMR
While a complete, explicitly assigned ¹³C NMR spectrum from the search results is unavailable, data for related nitro- and hydroxy-substituted benzaldehydes suggest the following expected chemical shift regions.
| Chemical Shift (δ) ppm (Predicted) | Assignment |
| ~190 | Aldehyde Carbon (-CHO) |
| ~150-160 | Aromatic Carbon attached to -OH |
| ~140-150 | Aromatic Carbon attached to -NO₂ |
| ~115-135 | Other Aromatic Carbons |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment |
| 3388 | O-H stretch |
| 1627 | C=N stretch (indicative of nitro group interaction) |
| 1597, 1549, 1501, 1441 | Aromatic C=C stretching and NO₂ stretching |
Mass Spectrometry (Electron Ionization)
| m/z | Interpretation |
| 167 | [M]⁺ (Molecular ion) |
| 166 | [M-H]⁺ |
| 121 | [M-NO₂]⁺ |
| 93 | [M-NO₂-CO]⁺ |
| 65 | [C₅H₅]⁺ |
Synthesis and Reactivity
This compound is a versatile intermediate in organic synthesis, primarily used in the preparation of dyes and pharmaceutical compounds.[1][6]
Synthetic Protocol: Nitration of 3-Hydroxybenzaldehyde
A common method for the synthesis of this compound involves the nitration of m-hydroxybenzaldehyde.
Experimental Protocol:
-
To a stirred solution of m-hydroxybenzaldehyde (618 mg, 5.0 mmol) in methylene (B1212753) chloride (10 mL), add tetrabutylammonium (B224687) hydrogensulfate (85.0 mg, 0.25 mmol) and isopropyl nitrate (B79036) (1.27 mL, 12.5 mmol).
-
Slowly add concentrated sulfuric acid (610 μL) dropwise to the reaction mixture and stir for 15 minutes at room temperature.
-
Upon completion of the reaction, transfer the mixture to a separatory funnel containing 50 mL of a saturated aqueous sodium bicarbonate solution.
-
Extract the crude product with dichloromethane.
-
Combine the organic layers, dry with anhydrous sodium sulfate, filter, and concentrate under vacuum.
-
Adsorb the resulting solid onto silica (B1680970) gel and purify by flash column chromatography using a hexane:ethyl acetate (B1210297) gradient (99:1 to 4:1). This compound (Rf = 0.44 in 3:1 hexane:ethyl acetate) is isolated as a yellow solid.
Key Reactions
The functional groups of this compound allow for a variety of chemical transformations:
-
Oxidation: The aldehyde group can be oxidized to a carboxylic acid, forming 3-hydroxy-4-nitrobenzoic acid.[6]
-
Reduction: The nitro group can be reduced to an amino group, yielding 3-hydroxy-4-aminobenzaldehyde.[6]
-
Aldol (B89426) Reactions: It serves as the aldehyde component in enantioselective thioester aldol reactions.[4]
Applications in Catalysis and Enzymology
Enantioselective Thioester Aldol Reaction
This compound is a substrate in enantioselective thioester aldol reactions, often catalyzed by copper(II) triflate in the presence of a chiral bisoxazoline ligand.
General Experimental Protocol:
-
In a reaction vessel, the chiral bisoxazoline ligand and copper(II) triflate are combined in a suitable solvent (e.g., dichloromethane) to form the catalyst complex.
-
The thioester is added to the catalyst solution.
-
This compound is then introduced to initiate the aldol reaction.
-
The reaction is stirred at a specific temperature until completion, monitored by techniques such as TLC or HPLC.
-
The reaction is quenched, and the product is purified using chromatographic methods.
Probing the Catalytic Mechanism of Horse Liver Alcohol Dehydrogenase (HLADH)
This compound has been utilized as a chromophoric substrate to investigate the catalytic mechanism of horse liver alcohol dehydrogenase (HLADH), an enzyme that catalyzes the reversible oxidation of alcohols to aldehydes.
Catalytic Cycle of Aldehyde Oxidation by HLADH:
The oxidation of an aldehyde by HLADH involves a multi-step process within the enzyme's active site, which contains a catalytic zinc ion.
Safety and Handling
This compound should be handled with appropriate safety precautions.
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2][7]
-
Personal Protective Equipment: It is recommended to use a dust mask (type N95 or equivalent), safety glasses, and chemical-resistant gloves when handling this compound.[2]
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[7]
This technical guide provides a summary of the available information on this compound. Researchers should consult the primary literature for more detailed information and specific applications.
References
- 1. Mechanism of aldehyde oxidation catalyzed by horse liver alcohol dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C7H5NO4 | CID 69712 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Horse Liver Alcohol Dehydrogenase: Zinc Coordination and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to 5-Formyl-2-nitrophenol: Chemical Structure and IUPAC Nomenclature
This technical guide provides a detailed overview of the chemical compound commonly referred to as 5-Formyl-2-nitrophenol, focusing on its precise chemical structure and internationally recognized IUPAC name. The information is intended for researchers, scientists, and professionals in the field of drug development who require accurate and comprehensive data on this chemical entity.
Chemical Identity and Nomenclature
The compound of interest is a substituted aromatic ring containing a hydroxyl group, a nitro group, and a formyl (aldehyde) group. While the name "5-Formyl-2-nitrophenol" is sometimes used, the correct and unambiguous nomenclature according to the International Union of Pure and Applied Chemistry (IUPAC) is 5-hydroxy-2-nitrobenzaldehyde (B108354) .[1] This name prioritizes the aldehyde as the principal functional group, with the hydroxyl and nitro groups named as substituents.
Alternatively, if the hydroxyl group is considered the principal functional group (phenol), the IUPAC name would be 3-Formyl-4-nitrophenol. However, the most commonly accepted IUPAC name is 5-hydroxy-2-nitrobenzaldehyde.[1]
Another related isomer that is often discussed in this context is 3-hydroxy-4-nitrobenzaldehyde .[2][3] It is crucial to distinguish between these two isomers as their chemical and physical properties differ.
Chemical Structure
The chemical structure of 5-hydroxy-2-nitrobenzaldehyde consists of a benzene (B151609) ring with the following substituents:
-
A formyl group (-CHO) at position 1.
-
A nitro group (-NO₂) at position 2.
-
A hydroxyl group (-OH) at position 5.
The molecular formula for this compound is C₇H₅NO₄.[1]
Physicochemical Data
The following table summarizes key quantitative data for 5-hydroxy-2-nitrobenzaldehyde and its isomer, this compound, for comparative purposes.
| Property | 5-hydroxy-2-nitrobenzaldehyde | This compound |
| CAS Number | 42454-06-8[1] | 704-13-2[2][3] |
| Molecular Formula | C₇H₅NO₄[1] | C₇H₅NO₄[2][3][4] |
| Molecular Weight | 167.12 g/mol | 167.12 g/mol [2] |
| Appearance | - | Yellow crystalline powder |
| Melting Point | - | 127-131 °C[2] |
| Boiling Point | - | 303.3 °C (Predicted)[2] |
| Solubility | - | Soluble in water, alcohols, ethers, and ketones |
Visual Representations
To further elucidate the chemical structure and relationships, the following diagrams are provided.
References
An In-depth Technical Guide to the Physicochemical Properties of 3-Hydroxy-4-nitrobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the melting and boiling points of 3-Hydroxy-4-nitrobenzaldehyde, a key intermediate in various organic syntheses. The document outlines its core physicochemical data and the standardized experimental protocols for their determination, ensuring accuracy and reproducibility in a laboratory setting.
Physicochemical Data
This compound is a yellow to orange crystalline solid at room temperature[1]. Its key physical properties are summarized below, providing a baseline for its characterization and handling.
| Property | Value | Source |
| Melting Point | 127-131 °C (literature value) | [1][2][3][4][5] |
| Boiling Point | 303.3 ± 27.0 °C (Predicted) | [1][2][4] |
| Molecular Formula | C₇H₅NO₄ | [1][2] |
| Molecular Weight | 167.12 g/mol | [1][2] |
| Appearance | Crystalline Powder | [4] |
| Solubility | Soluble in Methanol | [4] |
Experimental Protocols
Accurate determination of melting and boiling points is crucial for verifying the purity and identity of a compound. The following sections detail the standard capillary-based methods.
The melting point of a solid is the temperature at which it transitions from the solid to the liquid state[6]. A sharp, narrow melting point range is indicative of a pure compound, whereas impurities typically depress the melting point and broaden the range[7][8].
Apparatus:
-
Melting point apparatus (e.g., DigiMelt, Mel-Temp, or Thiele tube)[8][9]
-
Capillary tubes (sealed at one end)[7]
-
Thermometer
-
Mortar and pestle
-
Heating bath fluid (e.g., mineral or paraffin (B1166041) oil for Thiele tube)[6][10]
Procedure:
-
Sample Preparation: Ensure the this compound sample is completely dry and finely powdered using a mortar and pestle[6][7].
-
Capillary Tube Packing: Press the open end of a capillary tube into the powdered sample. Tap the sealed end gently on a hard surface to compact the solid into a small column at the bottom of the tube[9].
-
Apparatus Setup:
-
For a Thiele Tube: Attach the capillary tube to a thermometer using a rubber band or thread, ensuring the sample is aligned with the thermometer bulb. Immerse the assembly in the oil within the Thiele tube[8][10].
-
For a Modern Apparatus: Insert the capillary tube into the designated slot in the heating block[6][9].
-
-
Heating and Observation:
-
Begin heating the apparatus. For an unknown compound, a rapid heating rate (10-20 °C/min) can be used to determine an approximate melting range[9].
-
Allow the apparatus to cool. For a precise measurement, begin heating again, but slow the rate to approximately 2 °C per minute as the temperature approaches the previously determined range[9].
-
-
Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes liquid (T₂). The melting point is reported as the range T₁ - T₂.
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure[10][11][12].
Apparatus:
-
Small test tube (fusion tube)[10]
-
Capillary tube (sealed at one end)
-
Thermometer
-
Heating apparatus (e.g., Thiele tube or oil bath)[10]
-
Rubber band or thread
Procedure:
-
Sample Preparation: Place a few milliliters of the liquid sample into the small test tube[12].
-
Capillary Inversion: Place the capillary tube into the test tube with its open end facing down[12].
-
Apparatus Setup: Attach the test tube to a thermometer with the sample aligned with the thermometer bulb. Immerse the setup in a heating bath (e.g., Thiele tube)[10].
-
Heating: Gently heat the bath. As the temperature rises, air trapped in the capillary tube will expand and exit as bubbles[13].
-
Observation and Data Recording: Continue heating until a rapid and continuous stream of bubbles emerges from the capillary's lower end. At this point, turn off the heat[10][12]. As the apparatus cools, the bubbling will slow and stop. The boiling point is the temperature at which the liquid is drawn back into the capillary tube[10]. It is also recommended to record the barometric pressure for accuracy[11].
Visualized Workflow
The following diagram illustrates the logical workflow for determining the melting point of a solid compound using the standard capillary method.
Caption: Workflow for Melting Point Determination.
References
- 1. guidechem.com [guidechem.com]
- 2. This compound CAS#: 704-13-2 [m.chemicalbook.com]
- 3. chemsavers.com [chemsavers.com]
- 4. 704-13-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. chembk.com [chembk.com]
- 6. westlab.com [westlab.com]
- 7. scribd.com [scribd.com]
- 8. SSERC | Melting point determination [sserc.org.uk]
- 9. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 10. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 11. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 13. scribd.com [scribd.com]
Spectroscopic Profile of 3-Hydroxy-4-nitrobenzaldehyde: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 3-Hydroxy-4-nitrobenzaldehyde, a key intermediate in various chemical syntheses. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis, offering a detailed summary of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics.
Core Spectroscopic Data
The structural elucidation of this compound is critically supported by a combination of spectroscopic techniques. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
¹H NMR Spectral Data
The ¹H NMR spectrum reveals the chemical environment of the hydrogen atoms in the molecule.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Solvent |
| -OH | 10.58 | s | - | CDCl₃ |
| -CHO | 10.06 | d | 0.6 | CDCl₃ |
| H-5 | 8.28 | d | 8.7 | CDCl₃ |
| H-2 | 7.66 | d | 1.7 | CDCl₃ |
| H-6 | 7.51 | dd | 8.7, 1.7 | CDCl₃ |
| - | - | - | - | DMSO-d₆ available |
Data sourced from ChemicalBook and SpectraBase.[1][2][3][4]
¹³C NMR Spectral Data
The ¹³C NMR spectrum provides insight into the carbon skeleton of the molecule.
| Carbon Assignment | Chemical Shift (δ, ppm) | Solvent |
| C=O | 189.9 (Predicted) | - |
| C-4 (C-NO₂) | 153.7 (Predicted for similar structures) | - |
| C-3 (C-OH) | 148.0 (Predicted for similar structures) | - |
| Aromatic Carbons | 115.6 - 123.4 (Predicted for similar structures) | CDCl₃ |
Note: Experimentally obtained ¹³C NMR data for this compound is available but specific peak assignments were not found in the provided search results. Predicted values and data from similar structures are referenced.[5][6][7][8]
Infrared (IR) Spectroscopy
IR spectroscopy is utilized to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
| Functional Group | Vibrational Frequency (cm⁻¹) | Technique |
| O-H stretch | 3403 (for a similar structure) | KBr Pellet |
| C-H stretch (aromatic) | 3031 (for a similar structure) | KBr Pellet |
| C=O stretch (aldehyde) | ~1700 | KBr Pellet |
| C=C stretch (aromatic) | 1639 (for a similar structure) | KBr Pellet |
| N-O stretch (nitro) | 1549, 1350 (Typical range) | KBr Pellet |
Note: Specific IR peak values for this compound were not explicitly detailed in the search results. The provided data is based on typical ranges and data for structurally related compounds.[5][6][9][10]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.
| Technique | m/z (Mass-to-Charge Ratio) | Assignment |
| Electron Ionization (EI) | 167 | [M]⁺ (Molecular Ion) |
| Predicted | 168.02913 | [M+H]⁺ |
| Predicted | 190.01107 | [M+Na]⁺ |
| Predicted | 166.01457 | [M-H]⁻ |
Data sourced from PubChem and NIST Mass Spectrometry Data Center.[9][11][12]
Experimental Protocols
The following are generalized experimental methodologies for the acquisition of the spectroscopic data presented.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A few milligrams of this compound are dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Instrumentation: The NMR spectra are recorded on a spectrometer, such as a 400 MHz instrument.[13]
-
Data Acquisition: For ¹H NMR, the spectrum is typically acquired over a range of 0-12 ppm. For ¹³C NMR, the range is typically 0-200 ppm.
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to obtain the frequency domain spectrum. Phase and baseline corrections are applied. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method): A small amount of the solid sample is ground with dry potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Instrumentation: The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: A background spectrum of the KBr pellet holder is recorded and automatically subtracted from the sample spectrum. The spectrum is typically scanned over the mid-IR range of 4000 to 400 cm⁻¹.
Mass Spectrometry (MS)
-
Sample Introduction and Ionization: The sample can be introduced into the mass spectrometer via Gas Chromatography (GC-MS) for separation from impurities. In the ion source, electron ionization (EI) is commonly used, where the sample molecules are bombarded with high-energy electrons (typically 70 eV), leading to the formation of a molecular ion and characteristic fragment ions.[14]
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio.
Analytical Workflow
The logical flow of spectroscopic analysis for the characterization of a chemical compound like this compound is depicted in the following diagram.
Caption: Workflow for the spectroscopic characterization of this compound.
References
- 1. This compound(704-13-2) 1H NMR [m.chemicalbook.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. This compound | 704-13-2 [chemicalbook.com]
- 4. dev.spectrabase.com [dev.spectrabase.com]
- 5. rsc.org [rsc.org]
- 6. Page loading... [wap.guidechem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. dev.spectrabase.com [dev.spectrabase.com]
- 9. This compound | C7H5NO4 | CID 69712 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 4-Hydroxy-3-nitrobenzaldehyde | C7H5NO4 | CID 18169 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. PubChemLite - this compound (C7H5NO4) [pubchemlite.lcsb.uni.lu]
- 12. This compound(704-13-2) MS spectrum [chemicalbook.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
An In-depth Technical Guide to the pKa and Acidity of 3-Hydroxy-4-nitrobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the acidity and pKa of 3-hydroxy-4-nitrobenzaldehyde, a key organic intermediate in the synthesis of various pharmaceuticals and other bioactive molecules. Understanding the acidity of this compound is crucial for optimizing reaction conditions, predicting its behavior in biological systems, and designing novel derivatives with tailored properties.
Core Concepts: Acidity of Substituted Phenols
The acidity of a phenolic hydroxyl group is significantly influenced by the nature and position of substituents on the aromatic ring. Electron-withdrawing groups, such as the nitro (–NO₂) and aldehyde (–CHO) groups present in this compound, increase the acidity of the phenol. This is due to their ability to delocalize the negative charge of the corresponding phenoxide ion through both inductive and resonance effects, thereby stabilizing the conjugate base and favoring the dissociation of the proton.
The position of these substituents is also critical. Electron-withdrawing groups at the ortho and para positions to the hydroxyl group exert a more pronounced acid-strengthening effect due to their direct participation in resonance delocalization of the negative charge on the phenoxide oxygen. In the case of this compound, the nitro group is in the para position relative to the hydroxyl group, and the aldehyde group is in the meta position. This specific arrangement dictates the overall electronic landscape of the molecule and, consequently, its acidity.
Quantitative Data: pKa of this compound
The pKa is a quantitative measure of the strength of an acid in solution. A lower pKa value indicates a stronger acid. For this compound, the following pKa value has been reported:
| Compound | Predicted pKa |
| This compound | 6.14 ± 0.13[1] |
Note: This value is a predicted pKa and may vary slightly from experimentally determined values.
Factors Influencing the Acidity of this compound
The acidity of this compound is a result of the combined electronic effects of the nitro and aldehyde groups. The following diagram illustrates the logical relationship between these substituents and the resulting acidity of the phenolic proton.
Experimental Protocol: Spectrophotometric Determination of pKa
The pKa of this compound can be experimentally determined using UV-Vis spectrophotometry. This method is based on the principle that the acidic (protonated) and basic (deprotonated) forms of the molecule have different absorption spectra. By measuring the absorbance of the compound in solutions of varying pH, the equilibrium between the two forms can be quantified, and the pKa can be calculated.
Materials:
-
This compound
-
Buffer solutions of known pH (e.g., phosphate, borate, or universal buffer systems covering a range from pH 4 to 8)
-
Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) solutions for pH adjustment
-
Spectrophotometer (UV-Vis)
-
Quartz cuvettes
-
pH meter
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound of a known concentration in a suitable solvent (e.g., methanol (B129727) or ethanol) that is miscible with water.
-
Preparation of Test Solutions:
-
For each buffer solution, pipette a small, precise volume of the stock solution into a volumetric flask and dilute to the mark with the buffer. The final concentration of the analyte should be in a range that gives an absorbance reading between 0.1 and 1.0.
-
Prepare a series of solutions with varying pH values, ensuring the pH is accurately measured for each solution using a calibrated pH meter.
-
-
Spectrophotometric Measurements:
-
Record the UV-Vis absorption spectrum (e.g., from 250 nm to 500 nm) for each of the prepared solutions against a blank containing the corresponding buffer solution.
-
Identify the wavelength of maximum absorbance (λmax) for both the fully protonated form (in highly acidic solution) and the fully deprotonated form (in highly basic solution).
-
-
Data Analysis:
-
Measure the absorbance of each solution at the λmax of the deprotonated species.
-
The pKa can be determined by plotting the absorbance versus pH. The inflection point of the resulting sigmoidal curve corresponds to the pKa.
-
Alternatively, the pKa can be calculated using the Henderson-Hasselbalch equation:
where [HA] is the concentration of the protonated form and [A⁻] is the concentration of the deprotonated form. The ratio of these concentrations can be determined from the absorbance values:
where A is the absorbance at a given pH, Amax is the absorbance of the fully deprotonated form, and Amin is the absorbance of the fully protonated form.
-
Experimental Workflow:
Conclusion
The acidity of this compound, as indicated by its predicted pKa of 6.14, is significantly enhanced by the presence of the electron-withdrawing nitro and aldehyde groups. This property is fundamental to its reactivity and behavior in various chemical and biological contexts. The experimental protocol outlined provides a robust method for the precise determination of its pKa, which is an essential parameter for researchers and professionals in the fields of chemistry and drug development.
References
Safety and handling precautions for 3-Hydroxy-4-nitrobenzaldehyde
An In-depth Technical Guide to the Safe Handling of 3-Hydroxy-4-nitrobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended as a technical guide for trained professionals in research and development environments. It synthesizes safety information from publicly available sources. Always consult the most current Safety Data Sheet (SDS) from your supplier before handling this chemical and adhere to all institutional and regulatory safety protocols.
Chemical Identification and Physical Properties
This compound is a solid organic compound utilized in various chemical syntheses.[1] Understanding its physical and chemical properties is fundamental to its safe handling and storage.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source(s) |
| Chemical Name | This compound | [2] |
| Synonyms | 5-Formyl-2-nitrophenol, 4-Nitro-3-hydroxybenzaldehyde | [2][3] |
| CAS Number | 704-13-2 | [1][3] |
| Molecular Formula | C₇H₅NO₄ | [1][2] |
| Molecular Weight | 167.12 g/mol | [1][2] |
| Appearance | Solid, crystalline powder | |
| Melting Point | 127-131 °C | |
| Storage Class | 11 (Combustible Solids) |
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[2] Personnel must be fully aware of these hazards before commencing any work.
Table 2: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement | Source(s) |
| Skin Irritation | 2 | H315: Causes skin irritation | [2][3] |
| Serious Eye Irritation | 2 / 2A | H319: Causes serious eye irritation | [2][3][4] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation | [2][3][4] |
The logical flow from hazard identification to user action is critical for laboratory safety.
Caption: GHS Hazard Communication Pathway for this compound.
Exposure Controls and Personal Protection
To mitigate the identified hazards, stringent exposure controls and appropriate Personal Protective Equipment (PPE) are mandatory.
Table 3: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale & Source(s) |
| Eye/Face Protection | Safety glasses with side-shields conforming to EN166 or NIOSH-approved goggles.[3][5] A face shield is recommended if there is a risk of splashing or dust generation.[5] | Prevents eye contact, which can cause serious irritation (H319). |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile rubber) inspected before use.[3] A fully buttoned laboratory coat is required.[5] | Prevents skin contact, which causes irritation (H315). Gloves must be removed using the proper technique to avoid contaminating bare hands.[3] |
| Respiratory Protection | A NIOSH-approved particulate respirator (e.g., N95) is required when dust is generated, such as during weighing, transfer, or spill cleanup.[5] | Prevents inhalation of dust, which can cause respiratory tract irritation (H335). |
| Engineering Controls | Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[5] An eyewash station and safety shower must be readily accessible.[5] | Minimizes inhalation exposure and provides immediate decontamination facilities in case of an emergency. |
Safe Handling and Storage Protocols
Adherence to proper handling and storage procedures is crucial to ensure laboratory safety and maintain chemical integrity.
Handling
-
Avoid all personal contact, including inhalation of dust and contact with skin and eyes.[3][5]
-
Avoid the formation of dust and aerosols.[3]
-
When weighing or transferring the solid, do so in a manner that minimizes dust generation.[5]
-
Wash hands thoroughly after handling and before breaks.[3]
Storage
-
Store in a cool, dry, and well-ventilated place.[3]
-
Keep the container tightly closed to prevent moisture and air contact.[7]
-
Store away from incompatible materials such as strong oxidizing agents and strong bases.[8]
Emergency Procedures
All personnel must be familiar with emergency protocols before handling the chemical.
First-Aid Measures
Table 4: First-Aid Response Protocol
| Exposure Route | Action | Source(s) |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide artificial respiration. Consult a physician.[3] | H335 |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water. If irritation occurs, get medical advice.[3] | H315 |
| Eye Contact | Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Immediately consult a physician or ophthalmologist.[3] | H319 |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician immediately.[3][6] | General Toxicity |
Accidental Release Measures
In the event of a spill, follow a structured response to ensure safety and proper cleanup.
-
Evacuate: Alert others and evacuate non-essential personnel from the immediate area.
-
Ventilate: Ensure adequate ventilation of the spill area.
-
Protect: Wear appropriate PPE, including respiratory protection, gloves, and eye protection.[3]
-
Contain & Clean: Avoid generating dust. Carefully sweep or vacuum the spilled solid. Dampening the material with water may help prevent dust from becoming airborne.[5] Collect the material into a suitable, closed, and labeled container for hazardous waste disposal.[3][5]
-
Decontaminate: Clean the affected area thoroughly once the material has been removed.
-
Prevent Entry: Do not let the product enter drains or waterways.[3]
Caption: Workflow for Accidental Spill Response.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3]
-
Specific Hazards: The substance is combustible. Hazardous combustion products like carbon monoxide, carbon dioxide, and nitrogen oxides can form in a fire.[8]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing to prevent contact with skin and eyes.
Experimental Protocol: Standard Operating Procedure for Handling
The following is a generalized protocol for the safe handling of this compound powder in a laboratory setting. This protocol should be adapted to specific experimental needs and institutional guidelines.
1. Preparation and Pre-Handling Checks: a. Verify that a current, supplier-specific SDS for this compound is available and has been reviewed. b. Ensure the designated work area (chemical fume hood) is clean and operational. c. Confirm that the safety shower and eyewash station are accessible and have been recently tested. d. Assemble all necessary equipment (spatulas, weigh boats, glassware, etc.) inside the fume hood to minimize movement. e. Don all required PPE as specified in Table 3.
2. Weighing and Transfer: a. Perform all manipulations of the solid compound within the chemical fume hood to contain dust. b. Use a dedicated, clean spatula for transferring the chemical. c. Tare the weigh boat or container on the balance. d. Slowly transfer the desired amount of this compound, avoiding any actions that could generate airborne dust. e. If adding to a solvent, ensure the reaction vessel is stable and add the powder slowly to prevent splashing. f. Tightly close the source container immediately after use.
3. Post-Handling and Cleanup: a. Decontaminate all reusable equipment (spatulas, glassware) that came into contact with the chemical. b. Wipe down the work surface inside the fume hood with an appropriate solvent. c. Dispose of all contaminated disposable items (weigh boats, gloves, paper towels) in a properly labeled hazardous waste container. d. Carefully remove PPE, starting with gloves (using the proper removal technique), followed by the lab coat and eye protection. e. Wash hands thoroughly with soap and water.
Caption: Standard Operating Procedure (SOP) Workflow for Handling Chemical Powders.
Toxicological and Ecological Information
-
Toxicological Information: Specific quantitative toxicological data, such as LD50 (oral, dermal) or LC50 (inhalation), for this compound were not available in the reviewed safety data sheets. The primary known health effects are irritation to the skin, eyes, and respiratory system upon direct contact or inhalation.[2][3]
References
- 1. This compound CAS#: 704-13-2 [m.chemicalbook.com]
- 2. This compound | C7H5NO4 | CID 69712 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemicalbook.com [chemicalbook.com]
- 4. 4-Hydroxy-3-nitrobenzaldehyde | C7H5NO4 | CID 18169 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. echemi.com [echemi.com]
- 7. lobachemie.com [lobachemie.com]
- 8. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Reactivity of Functional Groups in 3-Hydroxy-4-nitrobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the reactivity of the three key functional groups—aldehyde, hydroxyl, and nitro—present in 3-Hydroxy-4-nitrobenzaldehyde. This versatile molecule serves as a valuable building block in medicinal chemistry and organic synthesis. Understanding the distinct reactivity of each functional group is paramount for the strategic design of synthetic routes to novel compounds. This document details the chemical behavior of each group, supported by experimental protocols, quantitative data, and mechanistic diagrams to facilitate its application in research and development.
Core Reactivity and Functional Group Interplay
The chemical personality of this compound is dictated by the electronic interplay between its functional groups. The nitro group, a potent electron-withdrawing group, significantly influences the reactivity of the aromatic ring and the adjacent functional groups. It enhances the electrophilicity of the aldehyde carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, the hydroxyl group is an activating, ortho-, para-directing group, which can modulate the reactivity of the aromatic ring in electrophilic substitution reactions. The strategic manipulation of these groups allows for a wide array of chemical transformations.
Reactivity of the Aldehyde Group
The aldehyde group is a primary site for a variety of synthetic transformations, including oxidation, reduction, and carbon-carbon bond-forming reactions. The electron-withdrawing nature of the nitro group at the para position enhances the reactivity of the aldehyde towards nucleophiles.
Key Reactions of the Aldehyde Group
-
Oxidation to a Carboxylic Acid: The aldehyde can be readily oxidized to form 3-hydroxy-4-nitrobenzoic acid.
-
Reduction to an Alcohol: The aldehyde can be reduced to the corresponding primary alcohol, 3-hydroxy-4-nitrobenzyl alcohol.
-
Condensation Reactions: It readily participates in Knoevenagel and Wittig reactions to form α,β-unsaturated compounds and alkenes, respectively.
Table 1: Quantitative Data for Reactions of the Aldehyde Group
| Reaction | Reagents and Conditions | Product | Yield (%) | Reference |
| Oxidation | Potassium permanganate (B83412), Phase Transfer Catalyst, Ethyl acetate/Toluene | 3-Hydroxy-4-nitrobenzoic acid | >90 | Adapted from[1][2] |
| Knoevenagel Condensation | Malononitrile, Piperidine, Ethanol, Reflux | 2-(3-Hydroxy-4-nitrobenzylidene)malononitrile | ~90 | Adapted from[3] |
Experimental Protocols for the Aldehyde Group
Protocol 1: Oxidation of this compound to 3-Hydroxy-4-nitrobenzoic Acid
This protocol is adapted from the phase transfer catalyzed oxidation of substituted benzaldehydes by potassium permanganate.[1][2]
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) and a phase transfer catalyst such as tetrabutylammonium (B224687) bromide (0.1 equivalents) in ethyl acetate.
-
Reagent Addition: Add an aqueous solution of potassium permanganate (2 equivalents) to the stirred organic solution.
-
Reaction: Stir the biphasic mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with a saturated solution of sodium bisulfite. Separate the organic layer and extract the aqueous layer with ethyl acetate.
-
Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: The crude 3-hydroxy-4-nitrobenzoic acid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Diagram 1: Oxidation of the Aldehyde Group
Caption: Oxidation of the aldehyde in this compound.
Reactivity of the Nitro Group
The nitro group is a strong deactivating and meta-directing group in electrophilic aromatic substitution. Its primary reactivity in synthetic transformations is its reduction to an amino group, which is a key step in the synthesis of many pharmaceutical intermediates.
Key Reactions of the Nitro Group
-
Reduction to an Amine: The most common reaction of the nitro group is its reduction to an amine (3-hydroxy-4-aminobenzaldehyde), which can be achieved through various methods, including catalytic hydrogenation or using reducing agents like tin(II) chloride.
Table 2: Quantitative Data for Reactions of the Nitro Group
| Reaction | Reagents and Conditions | Product | Yield (%) | Reference |
| Catalytic Hydrogenation | H₂, Pd/C, Ethanol, Room Temperature | 3-Hydroxy-4-aminobenzaldehyde | High | Adapted from[4] |
Experimental Protocol for the Nitro Group
Protocol 2: Catalytic Hydrogenation of this compound
This is a general procedure for the catalytic hydrogenation of a nitro group.
-
Reaction Setup: In a hydrogenation vessel, dissolve this compound (1 equivalent) in ethanol.
-
Catalyst Addition: Carefully add a catalytic amount of 10% Palladium on carbon (Pd/C) to the solution under an inert atmosphere.
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (e.g., atmospheric or higher) and stir the mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by observing the uptake of hydrogen or by TLC.
-
Work-up: Once the reaction is complete, carefully vent the excess hydrogen and purge the vessel with an inert gas.
-
Isolation: Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the filter cake with ethanol.
-
Purification: Combine the filtrates and remove the solvent under reduced pressure to yield the crude 3-hydroxy-4-aminobenzaldehyde, which can be further purified if necessary.
Diagram 2: Reduction of the Nitro Group
Caption: Reduction of the nitro group in this compound.
Reactivity of the Hydroxyl Group
The phenolic hydroxyl group is an activating group and directs electrophilic aromatic substitution to the ortho and para positions. It can also undergo reactions typical of phenols, such as etherification and esterification.
Key Reactions of the Hydroxyl Group
-
Williamson Ether Synthesis: The hydroxyl group can be deprotonated with a base and then reacted with an alkyl halide to form an ether.
-
Esterification: The hydroxyl group can be acylated with an acid chloride or anhydride (B1165640) to form an ester.
Table 3: Quantitative Data for Reactions of the Hydroxyl Group
| Reaction | Reagents and Conditions | Product | Yield (%) | Reference |
| Williamson Ether Synthesis | Methyl iodide, K₂CO₃, DMF | 3-Methoxy-4-nitrobenzaldehyde | Good | Adapted from[5] |
| Esterification | Acetic anhydride, Pyridine (B92270) | 3-Acetoxy-4-nitrobenzaldehyde | Good | General Procedure |
Experimental Protocols for the Hydroxyl Group
Protocol 3: Williamson Ether Synthesis of this compound
This protocol is a general procedure for the Williamson ether synthesis.[5]
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in a polar aprotic solvent like dimethylformamide (DMF).
-
Base Addition: Add a base such as potassium carbonate (K₂CO₃, 1.5 equivalents) to the solution and stir.
-
Alkyl Halide Addition: Add the alkyl halide (e.g., methyl iodide, 1.2 equivalents) dropwise to the mixture.
-
Reaction: Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and monitor its progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.
-
Isolation: Collect the precipitated product by filtration, wash with water, and dry.
-
Purification: The crude ether can be purified by recrystallization or column chromatography.
Protocol 4: Esterification of this compound
This is a general procedure for the esterification of a phenol.
-
Reaction Setup: Dissolve this compound (1 equivalent) in pyridine or a mixture of dichloromethane (B109758) and pyridine.
-
Reagent Addition: Cool the solution in an ice bath and add acetic anhydride (1.2 equivalents) dropwise with stirring.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work-up: Pour the reaction mixture into cold dilute hydrochloric acid to neutralize the pyridine.
-
Isolation: Extract the product with an organic solvent like ethyl acetate. Wash the organic layer with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude ester can be purified by column chromatography or recrystallization.
Diagram 3: Reactions of the Hydroxyl Group
Caption: Etherification and esterification of the hydroxyl group.
Spectroscopic Data
The following table summarizes key spectroscopic data for this compound and its derivatives.
Table 4: Spectroscopic Data
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) |
| This compound | (CDCl₃, 400 MHz): 10.58 (s, 1H), 10.06 (d, J = 0.6 Hz, 1H), 8.28 (d, J = 8.7 Hz, 1H), 7.66 (d, J = 1.7 Hz, 1H), 7.51 (dd, J = 8.7, 1.7 Hz, 1H)[6] | Data not readily available | KBr Wafer: Characteristic peaks for O-H, C=O, NO₂, and aromatic C-H stretches.[7] |
| 3-Hydroxy-4-nitrobenzoic acid | Data available in spectral databases.[8] | Data available in spectral databases.[9] | KBr Wafer: Broad O-H stretch (acid), C=O stretch, NO₂, and aromatic C-H stretches.[9] |
| 3-Hydroxy-4-aminobenzaldehyde | Spectroscopic data can be predicted or found in specialized databases. | Spectroscopic data can be predicted or found in specialized databases. | Characteristic peaks for N-H, O-H, C=O, and aromatic C-H stretches. |
| 3-Methoxy-4-nitrobenzaldehyde | (CDCl₃, 100 MHz): 10.17 (s, 1H), 8.41 (d, J = 12.0 Hz, 2H), 8.09 (d, J = 8.0 Hz, 2H) (for 4-nitrobenzaldehyde, data for 3-methoxy isomer to be confirmed)[8][9] | (CDCl₃, 100 MHz): 190.4, 151.1, 140.1, 130.5, 124.3 (for 4-nitrobenzaldehyde, data for 3-methoxy isomer to be confirmed)[8][9] | Characteristic peaks for C-O-C, C=O, NO₂, and aromatic C-H stretches. |
| 3-Acetoxy-4-nitrobenzaldehyde | Spectroscopic data can be predicted or found in specialized databases. | Spectroscopic data can be predicted or found in specialized databases. | Characteristic peaks for ester C=O, aldehyde C=O, NO₂, and aromatic C-H stretches. |
Conclusion
This compound is a molecule rich in chemical reactivity, offering multiple avenues for synthetic elaboration. The aldehyde, hydroxyl, and nitro groups each provide a handle for a diverse range of chemical transformations. By understanding the inherent reactivity of each functional group and the electronic interplay between them, researchers can strategically design and execute synthetic pathways to access a wide variety of complex molecules for applications in drug discovery and materials science. The experimental protocols and data provided in this guide serve as a valuable resource for the practical application of this versatile building block.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. semanticscholar.org [semanticscholar.org]
- 5. 3-Methoxy-4-nitrobenzaldehyde | C8H7NO4 | CID 11492043 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. This compound | C7H5NO4 | CID 69712 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. rsc.org [rsc.org]
The Synthesis of 3-Hydroxy-4-nitrobenzaldehyde: A Technical Guide to its Discovery and Preparation
For Immediate Release
This technical guide provides a comprehensive overview of the discovery and historical synthesis of 3-hydroxy-4-nitrobenzaldehyde, a valuable intermediate in the pharmaceutical and chemical industries. Targeted at researchers, scientists, and drug development professionals, this document details key synthetic methodologies, presents comparative quantitative data, and outlines experimental protocols for its preparation.
Introduction
This compound, a substituted aromatic aldehyde, has garnered significant interest as a versatile building block in organic synthesis. Its molecular structure, featuring hydroxyl, nitro, and aldehyde functional groups, allows for a variety of chemical transformations, making it a key precursor in the development of novel compounds with potential therapeutic applications. While the exact date of its initial discovery remains elusive in readily available literature, its synthesis is rooted in the broader history of aromatic nitration chemistry, which dates back to the 19th century. The primary and most documented method for its preparation involves the electrophilic nitration of m-hydroxybenzaldehyde.
Historical Context and Discovery
The synthesis of nitroaromatic compounds, including nitrobenzaldehydes, was a focal point of organic chemistry in the 19th century. The direct nitration of benzaldehyde (B42025) was one of the earliest methods explored for producing nitrobenzaldehyde isomers. However, specific documentation pinpointing the first synthesis of this compound is not prominently cited in historical chemical literature. Its preparation is a logical extension of the well-established principles of electrophilic aromatic substitution on substituted benzene (B151609) rings. The directing effects of the hydroxyl and aldehyde groups on the aromatic ring play a crucial role in determining the position of the incoming nitro group. The hydroxyl group is an activating, ortho-, para-director, while the aldehyde group is a deactivating, meta-director. In the case of m-hydroxybenzaldehyde, the positions ortho and para to the hydroxyl group are C2, C4, and C6. The position meta to the aldehyde group is C5. The nitration predominantly occurs at the C2 and C4 positions, leading to a mixture of 3-hydroxy-2-nitrobenzaldehyde (B1601653) and this compound.
Synthetic Methodologies
The most prevalent method for the synthesis of this compound is the direct nitration of 3-hydroxybenzaldehyde. Various nitrating agents and reaction conditions have been explored to optimize the yield and selectivity of the desired isomer.
Nitration of m-Hydroxybenzaldehyde
A common approach involves the use of a nitrating agent in the presence of a strong acid catalyst. A notable example is the method described by Learmonth et al. in a 2003 patent, which utilizes isopropyl nitrate (B79036) and concentrated sulfuric acid in dichloromethane. This method yields both this compound and its isomer, 3-hydroxy-2-nitrobenzaldehyde.
Experimental Protocol: Synthesis of this compound and 3-Hydroxy-2-nitrobenzaldehyde via Nitration of m-Hydroxybenzaldehyde [1]
-
Materials:
-
m-Hydroxybenzaldehyde
-
Dichloromethane (CH₂Cl₂)
-
Tetrabutylammonium (B224687) hydrogensulfate
-
Isopropyl nitrate
-
Concentrated sulfuric acid (H₂SO₄)
-
Saturated aqueous sodium bicarbonate solution (NaHCO₃)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Hexane
-
Ethyl acetate (B1210297)
-
-
Procedure:
-
To a stirred solution of m-hydroxybenzaldehyde (5.0 mmol) in methylene (B1212753) chloride (10 mL), add tetrabutylammonium hydrogensulfate (0.25 mmol) and isopropyl nitrate (12.5 mmol).
-
Slowly add concentrated sulfuric acid (610 μL) dropwise to the mixture.
-
Stir the reaction mixture for 15 minutes at room temperature.
-
Upon completion, transfer the mixture to a separatory funnel containing 50 mL of saturated aqueous sodium bicarbonate solution.
-
Extract the crude product with dichloromethane.
-
Combine the organic layers, dry with anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Adsorb the resulting solid onto silica gel and purify by flash column chromatography using a hexane:ethyl acetate gradient (99:1 to 4:1).
-
-
Product Isolation:
-
This compound is eluted first (Rf = 0.44 in 3:1 hexane:ethyl acetate) as a yellow solid.
-
3-Hydroxy-2-nitrobenzaldehyde is eluted subsequently (Rf = 0.19 in 3:1 hexane:ethyl acetate) as a light yellow solid.
-
Quantitative Data Summary
The following table summarizes the quantitative data for the synthesis of this compound and its isomer via the nitration of m-hydroxybenzaldehyde as described in the provided protocol.
| Product | Yield (%) | Molar Mass ( g/mol ) | Melting Point (°C) |
| This compound | 24 | 167.12 | 127-131 |
| 3-Hydroxy-2-nitrobenzaldehyde | 47 | 167.12 | 155-158 |
Synthesis Workflow
The following diagram illustrates the synthesis pathway from m-hydroxybenzaldehyde to this compound and its isomer.
Conclusion
The synthesis of this compound, primarily achieved through the nitration of m-hydroxybenzaldehyde, is a well-established yet nuanced process that yields a mixture of isomers. Understanding the historical context, reaction mechanisms, and detailed experimental protocols is crucial for researchers and professionals in the field. The provided data and workflow diagram offer a clear and structured guide to the preparation of this important chemical intermediate, facilitating its application in the development of new pharmaceuticals and other advanced materials.
References
A Comprehensive Technical Guide to 3-Hydroxy-4-nitrobenzaldehyde: Properties, Synthesis, and Potential Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxy-4-nitrobenzaldehyde is an aromatic aldehyde compound with significant potential in various fields of chemical and biomedical research. Its unique structure, featuring hydroxyl, nitro, and aldehyde functional groups on a benzene (B151609) ring, makes it a versatile building block for the synthesis of more complex molecules and a candidate for exhibiting a range of biological activities. This technical guide provides an in-depth overview of its known synonyms and alternative names, physicochemical properties, a detailed experimental protocol for its synthesis, and an exploration of its potential biological activities based on evidence from structurally related compounds. This document is intended to serve as a valuable resource for researchers and professionals in drug discovery and development.
Synonyms and Alternative Names
This compound is known by several alternative names and identifiers, which are crucial for comprehensive literature and database searches.
| Identifier Type | Identifier | Reference |
| IUPAC Name | This compound | [1] |
| CAS Number | 704-13-2 | [1] |
| Molecular Formula | C7H5NO4 | [1] |
| Synonyms | Benzaldehyde, 3-hydroxy-4-nitro- | [1] |
| 3-Formyl-6-nitrophenol | [1] | |
| 5-Formyl-2-nitrophenol | [1] | |
| EINECS Number | 211-879-7 | [1] |
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. These properties are essential for its handling, characterization, and application in experimental settings.
| Property | Value | Reference |
| Molecular Weight | 167.12 g/mol | [1] |
| Appearance | Light yellow to yellow crystalline powder | |
| Melting Point | 127-131 °C | |
| Purity (Assay) | ≥97% | |
| Elemental Analysis | C: 50.3%, H: 3.0%, N: 8.3% |
Experimental Protocols
Synthesis of this compound
A reliable method for the synthesis of this compound involves the nitration of 3-hydroxybenzaldehyde (B18108). The following protocol is adapted from established synthetic procedures.
Materials:
-
3-hydroxybenzaldehyde
-
Fuming nitric acid
-
Concentrated sulfuric acid
-
Dichloromethane
-
Sodium bicarbonate (saturated aqueous solution)
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297)
Procedure:
-
Reaction Setup: In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-hydroxybenzaldehyde in dichloromethane. Cool the solution in an ice bath.
-
Nitration: Slowly add a pre-cooled mixture of fuming nitric acid and concentrated sulfuric acid dropwise to the stirred solution, maintaining the temperature below 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for a specified time, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice and water. Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Neutralization and Drying: Combine the organic layers and wash with a saturated aqueous solution of sodium bicarbonate, followed by water. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent.
-
Characterization: Collect the fractions containing the desired product and evaporate the solvent. Characterize the purified this compound by determining its melting point and using spectroscopic methods such as ¹H NMR and IR spectroscopy.
Potential Biological Activities and Signaling Pathways
While direct studies on the biological activities of this compound are limited, the activities of structurally similar compounds provide strong indications of its potential therapeutic applications.
Xanthine (B1682287) Oxidase Inhibition
A structurally related compound, 3,4-dihydroxy-5-nitrobenzaldehyde, has been identified as a potent inhibitor of xanthine oxidase, an enzyme crucial in the pathogenesis of gout.[1][2][3] This suggests that this compound may also exhibit inhibitory activity against this enzyme.
Experimental Workflow: Xanthine Oxidase Inhibition Assay
References
- 1. 3,4-Dihydroxy-5-nitrobenzaldehyde (DHNB) is a Potent Inhibitor of Xanthine Oxidase: a potential therapeutic agent for treatment of hyperuricemia and gout - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3,4-Dihydroxy-5-nitrobenzaldehyde (DHNB) is a potent inhibitor of xanthine oxidase: a potential therapeutic agent for treatment of hyperuricemia and gout - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Methodological & Application
Application Note: A Detailed Protocol for the Synthesis of 3-Hydroxy-4-nitrobenzaldehyde
Audience: Researchers, scientists, and drug development professionals.
Objective: This document provides a comprehensive protocol for the synthesis of 3-Hydroxy-4-nitrobenzaldehyde via the nitration of m-hydroxybenzaldehyde. The procedure details the reaction conditions, purification methods, and characterization of the final product.
Introduction
This compound is a valuable chemical intermediate used in the synthesis of various pharmaceutical compounds and other fine chemicals. Its synthesis from the readily available m-hydroxybenzaldehyde is a common yet crucial transformation in organic chemistry. This application note outlines a laboratory-scale procedure for the nitration of m-hydroxybenzaldehyde, which results in a mixture of this compound and its isomer, 3-hydroxy-2-nitrobenzaldehyde (B1601653). The protocol includes detailed steps for reaction setup, workup, and chromatographic purification to isolate the desired product.
Reaction Scheme
The nitration of m-hydroxybenzaldehyde using isopropyl nitrate (B79036) and sulfuric acid yields two primary isomeric products. The hydroxyl group directs the electrophilic nitration to the ortho and para positions, leading to the formation of 3-hydroxy-2-nitrobenzaldehyde and this compound.
Caption: Reaction scheme for the synthesis of nitrobenzaldehyde isomers.
Experimental Protocol
This protocol is adapted from a procedure described by D.A. Learmonth et al.[1].
Materials and Equipment
-
Reagents:
-
m-Hydroxybenzaldehyde (5.0 mmol, 618 mg)
-
Methylene (B1212753) chloride (CH₂Cl₂) (10 mL)
-
Tetrabutylammonium (B224687) hydrogensulfate (TBHS) (0.25 mmol, 85.0 mg)
-
Isopropyl nitrate (12.5 mmol, 1.27 mL)
-
Concentrated sulfuric acid (H₂SO₄) (610 μL)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution (50 mL)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexane and Ethyl acetate (B1210297) (for eluent)
-
-
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Glass column for chromatography
-
Standard laboratory glassware
-
Synthesis Procedure
-
Reaction Setup: In a round-bottom flask, dissolve m-hydroxybenzaldehyde (618 mg, 5.0 mmol) in methylene chloride (10 mL) with stirring.
-
Addition of Reagents: To the stirred solution, add tetrabutylammonium hydrogensulfate (85.0 mg, 0.25 mmol) and isopropyl nitrate (1.27 mL, 12.5 mmol).[1]
-
Initiation: Slowly add concentrated sulfuric acid (610 μL) dropwise to the mixture.
-
Reaction: Stir the reaction mixture vigorously at room temperature for 15 minutes.[1]
-
Workup: Transfer the reaction mixture to a separatory funnel containing 50 mL of saturated aqueous sodium bicarbonate solution to quench the reaction.[1]
-
Extraction: Extract the crude product with dichloromethane. Combine the organic layers.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the solution in a vacuum using a rotary evaporator.[1]
Purification
-
Adsorption: Adsorb the resulting solid residue onto a small amount of silica gel.
-
Column Chromatography: Purify the product by flash column chromatography using a silica gel column.[1]
-
Elution: Elute the column with a gradient of hexane:ethyl acetate, from 99:1 to 4:1. The two isomers will separate.
-
Isolation: Collect the fractions containing the desired product and concentrate them under vacuum to yield this compound as a yellow solid.[1]
Data Presentation
The following tables summarize the quantitative data obtained from the synthesis.
Table 1: Reaction and Purification Summary
| Parameter | Value | Reference |
| Starting Material | m-Hydroxybenzaldehyde (5.0 mmol) | [1] |
| Yield (this compound) | 201 mg (24%) | [1] |
| Yield (3-Hydroxy-2-nitrobenzaldehyde) | 411 mg (47%) | [1] |
| Rf (this compound) | 0.44 (3:1 Hexane:EtOAc) | [1] |
| Rf (3-Hydroxy-2-nitrobenzaldehyde) | 0.19 (3:1 Hexane:EtOAc) | [1] |
Table 2: Characterization of this compound
| Property | Data | Reference |
| Appearance | Yellow Solid | [1] |
| Melting Point | 129-131°C | [1] |
| Literature Melting Point | 127°C, 127-131°C | [1][2] |
| ¹H NMR (400 MHz, CDCl₃) | ||
| δ 10.58 (s, 1H) | -OH | [1] |
| δ 10.06 (d, J = 0.6 Hz, 1H) | -CHO | [1] |
| δ 8.28 (d, J = 8.7 Hz, 1H) | Ar-H | [1] |
| δ 7.66 (d, J = 1.7 Hz, 1H) | Ar-H | [1] |
| δ 7.51 (dd, J = 8.7, 1.7 Hz, 1H) | Ar-H | [1] |
Experimental Workflow
The logical flow of the experimental procedure is visualized below.
Caption: Workflow for the synthesis and isolation of products.
Safety Precautions
-
Concentrated sulfuric acid is extremely corrosive and must be handled with extreme care in a fume hood using appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Methylene chloride (Dichloromethane) and other organic solvents are volatile and should be handled in a well-ventilated fume hood.
-
Always follow standard laboratory safety procedures when conducting this experiment.
Conclusion
The described protocol provides a reliable method for the synthesis of this compound from m-hydroxybenzaldehyde. While the reaction produces a mixture of isomers, the desired this compound can be effectively isolated in a 24% yield using standard column chromatography techniques.[1] The characterization data confirms the identity and purity of the final product.
References
Application Notes and Protocols: Synthesis of 3-Hydroxy-4-nitrobenzaldehyde via Nitration of 3-Hydroxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 3-hydroxy-4-nitrobenzaldehyde through the nitration of 3-hydroxybenzaldehyde (B18108). The nitration of 3-hydroxybenzaldehyde is a classic example of electrophilic aromatic substitution, where the directing effects of the hydroxyl and aldehyde groups on the aromatic ring influence the position of the incoming nitro group. The reaction typically yields a mixture of isomers, primarily 3-hydroxy-2-nitrobenzaldehyde (B1601653) and this compound, necessitating a purification step to isolate the desired product. This protocol outlines the reaction conditions, purification methods, and characterization of the final product.
Introduction
This compound is a valuable intermediate in organic synthesis, particularly in the pharmaceutical industry for the development of novel drug candidates. The presence of the aldehyde, hydroxyl, and nitro functionalities allows for a variety of subsequent chemical transformations. The synthesis involves the direct nitration of 3-hydroxybenzaldehyde using a nitrating agent, typically a mixture of a nitrate (B79036) salt or nitric acid with a strong acid catalyst like sulfuric acid. The regioselectivity of the reaction is governed by the electronic properties of the substituents already present on the benzene (B151609) ring. The hydroxyl group is an activating, ortho-, para- directing group, while the aldehyde group is a deactivating, meta- directing group. This interplay of directing effects leads to the formation of multiple isomers.
Quantitative Data Summary
The following table summarizes the quantitative data for a typical nitration reaction of 3-hydroxybenzaldehyde.[1]
| Parameter | Value |
| Reactants | |
| 3-Hydroxybenzaldehyde | 618 mg (5.0 mmol) |
| Isopropyl nitrate | 1.27 mL (12.5 mmol) |
| Tetrabutylammonium (B224687) hydrogensulfate | 85.0 mg (0.25 mmol) |
| Concentrated Sulfuric Acid | 610 µL |
| Solvent | |
| Methylene (B1212753) Chloride | 10 mL |
| Reaction Conditions | |
| Temperature | Room Temperature |
| Reaction Time | 15 minutes |
| Product Yields | |
| This compound | 201 mg (24% yield) |
| 3-Hydroxy-2-nitrobenzaldehyde | 411 mg (47% yield) |
| Purification | |
| Method | Fast column chromatography |
| Eluent | Hexane:Ethyl Acetate (B1210297) (gradient) |
Experimental Protocol
This protocol details the methodology for the nitration of 3-hydroxybenzaldehyde to yield this compound as a co-product with 3-hydroxy-2-nitrobenzaldehyde.[1][2]
Materials:
-
3-Hydroxybenzaldehyde
-
Isopropyl nitrate
-
Tetrabutylammonium hydrogensulfate
-
Concentrated sulfuric acid (98%)
-
Methylene chloride (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Hexane
-
Ethyl acetate
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Glass column for chromatography
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a stirred solution of 3-hydroxybenzaldehyde (618 mg, 5.0 mmol) in methylene chloride (10 mL) in a round-bottom flask, add tetrabutylammonium hydrogensulfate (85.0 mg, 0.25 mmol) and isopropyl nitrate (1.27 mL, 12.5 mmol).
-
Nitration: Slowly add concentrated sulfuric acid (610 µL) dropwise to the reaction mixture.
-
Reaction: Stir the mixture vigorously at room temperature for 15 minutes.
-
Workup: Transfer the reaction mixture to a separatory funnel containing 50 mL of saturated aqueous sodium bicarbonate solution. Extract the crude product with dichloromethane.
-
Drying: Combine the organic layers and dry over anhydrous sodium sulfate.
-
Concentration: Filter the dried solution and concentrate it in vacuum using a rotary evaporator to obtain the crude solid product.
-
Purification: Adsorb the resulting solid onto silica gel and purify by fast column chromatography using a hexane:ethyl acetate eluent system with a gradient from 99:1 to 4:1.
-
Isolation: Collect the fractions containing the desired products. This compound (Rf = 0.44 in 3:1 hexane:ethyl acetate) will elute first as a yellow solid, followed by 3-hydroxy-2-nitrobenzaldehyde (Rf = 0.19 in 3:1 hexane:ethyl acetate) as a light yellow solid.[1]
-
Characterization: Confirm the identity and purity of the isolated this compound using standard analytical techniques such as NMR spectroscopy and melting point determination. The melting point of this compound is reported to be 129-131°C.[1]
Diagrams
Reaction Signaling Pathway
The following diagram illustrates the electrophilic aromatic substitution mechanism for the nitration of 3-hydroxybenzaldehyde. The hydroxyl group directs the incoming electrophile to the ortho and para positions, while the aldehyde group directs to the meta position. The formation of the 2-nitro and 4-nitro isomers is a result of the dominant directing effect of the hydroxyl group.
Caption: Mechanism of Nitration of 3-Hydroxybenzaldehyde.
Experimental Workflow
The diagram below outlines the key steps in the synthesis and purification of this compound.
References
Synthesis and Application of Schiff Bases Derived from 3-Hydroxy-4-nitrobenzaldehyde: A Detailed Guide for Researchers
Introduction
Schiff bases, characterized by the presence of an azomethine (-C=N-) group, are a versatile class of organic compounds with a wide array of applications in medicinal chemistry and materials science.[1] Those derived from substituted benzaldehydes are of particular interest due to their potential biological activities, including antimicrobial, anticancer, and antioxidant properties.[2][3] This application note provides a detailed protocol for the synthesis of Schiff bases using 3-Hydroxy-4-nitrobenzaldehyde as a precursor and outlines their potential applications in drug development, supported by experimental data and methodologies. The presence of the hydroxyl and nitro groups on the aromatic ring can significantly influence the electronic properties and biological efficacy of the resulting Schiff base derivatives.
Synthesis of Schiff Bases from this compound
The synthesis of Schiff bases from this compound is typically achieved through a condensation reaction with a primary amine. The reaction is often catalyzed by a few drops of acid and proceeds under reflux in an appropriate solvent, such as ethanol (B145695) or methanol.[4][5]
General Reaction Scheme:
This compound + R-NH₂ → 3-Hydroxy-4-nitro-substituted Schiff Base + H₂O
Experimental Protocols
Materials and Methods
-
This compound
-
Various primary amines (e.g., aniline, substituted anilines, amino acids)
-
Absolute Ethanol or Methanol
-
Glacial Acetic Acid
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Standard laboratory glassware (beakers, graduated cylinders)
-
Filtration apparatus (Buchner funnel, filter paper)
-
Recrystallization solvent (e.g., ethanol, ethanol-water mixture)
Synthesis Protocol
-
Dissolution of Reactants: In a round-bottom flask, dissolve this compound (1 equivalent) in a minimal amount of absolute ethanol with stirring. In a separate beaker, dissolve the primary amine (1 equivalent) in absolute ethanol.
-
Reaction Mixture: Slowly add the ethanolic solution of the primary amine to the solution of this compound.
-
Catalysis: Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the condensation.
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle or oil bath. The reaction is typically refluxed for 2-6 hours.[6] Reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Isolation of Product: After completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature. The solid product may precipitate upon cooling. If not, the volume of the solvent can be reduced by rotary evaporation, or the product can be precipitated by adding cold water.
-
Purification: Collect the crude product by filtration, wash with cold ethanol to remove unreacted starting materials, and then dry. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.
Characterization
The synthesized Schiff bases should be characterized using standard analytical techniques:
-
FT-IR Spectroscopy: To confirm the formation of the azomethine group (C=N stretch, typically observed around 1600-1650 cm⁻¹).[7][8]
-
¹H NMR and ¹³C NMR Spectroscopy: To elucidate the chemical structure of the compound. The azomethine proton (-CH=N-) signal in ¹H NMR is characteristic and typically appears as a singlet in the range of δ 8-10 ppm.[7][9]
-
Mass Spectrometry: To confirm the molecular weight of the synthesized compound.[2]
-
Melting Point: To assess the purity of the final product.
Applications in Drug Development
Schiff bases derived from substituted benzaldehydes have shown significant potential in various therapeutic areas.
Anticancer Activity
Several studies have reported the cytotoxic effects of Schiff bases against various cancer cell lines. The proposed mechanism often involves the induction of apoptosis.[7][10] The azomethine group is considered crucial for the biological activity.[7][10]
Table 1: Anticancer Activity of Nitrobenzaldehyde-Derived Schiff Bases
| Compound/Schiff Base | Cancer Cell Line | IC₅₀ Value | Reference |
| 5-chloro-2-((4-nitrobenzylidene)amino)benzoic acid | Tongue Squamous Cell Carcinoma (TSCCF) | 446.68 µg/mL | [7][10] |
| Schiff bases of 2,4-dihydroxybenzaldehyde (B120756) (Compound 13) | PC3 (Prostate Cancer) | 4.85 µM | |
| Schiff bases of 2,4-dihydroxybenzaldehyde (Compound 5) | PC3 (Prostate Cancer) | 7.43 µM | |
| Schiff bases of 2,4-dihydroxybenzaldehyde (Compound 6) | PC3 (Prostate Cancer) | 7.15 µM | |
| Water-soluble Cu(II) Schiff base complex | A549 (Lung Cancer) | 12 µM | [11] |
| Water-soluble Zn(II) Schiff base complex | A549 (Lung Cancer) | 80 µM | [11] |
Antimicrobial Activity
Schiff bases often exhibit broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[1][12][13] The mode of action is thought to involve the inhibition of essential cellular processes or the disruption of cell membrane integrity.
Table 2: Antimicrobial Activity of Nitrobenzaldehyde-Derived Schiff Bases
| Compound/Schiff Base | Microbial Strain | Zone of Inhibition (mm) | Standard (Control) | Reference |
| 1-nitro-4-(1-imino,4-nitrophenyl)benzene (Plate 1) | Not Specified | 13 | Ciprofloxacin (17) | [6] |
| 1-nitro-4-(1-imino,4-nitrophenyl)benzene (Plate 2) | Not Specified | 12 | Ciprofloxacin (16) | [6] |
| Cu(II) complex of a 3-nitrobenzaldehyde (B41214) Schiff base | Staphylococcus aureus | 32 | Not Specified | [12] |
Antioxidant Activity
The antioxidant potential of Schiff bases is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.[14][15][16] The presence of a phenolic hydroxyl group can contribute significantly to the antioxidant capacity by donating a hydrogen atom to scavenge free radicals.[14][15]
Table 3: Antioxidant Activity of Schiff Bases
| Compound/Schiff Base | Assay Method | IC₅₀ Value or Activity | Reference |
| Schiff bases with electron-donating groups on the phenolic ring | DPPH | Generally show greater activity | [14][15] |
| Aromatic nitro and halogenated tetradentate Schiff bases | DPPH | Exhibited higher antioxidant activity | [2] |
| Schiff bases of 3-hydroxybenzaldehyde (B18108) with glycine, asparagine, and alanine | DPPH | Showed antioxidant activity | [17] |
Conclusion
Schiff bases derived from this compound are a promising class of compounds for drug discovery and development. The straightforward synthesis and the potential for diverse biological activities make them attractive targets for further investigation. The protocols and data presented in this application note provide a solid foundation for researchers to explore the synthesis and therapeutic potential of these versatile molecules. Further studies, including in vivo animal models, are warranted to fully elucidate their mechanisms of action and therapeutic efficacy.[7]
References
- 1. A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, spectral studies, antioxidant and antibacterial evaluation of aromatic nitro and halogenated tetradentate Schiff bases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. jetir.org [jetir.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. ijtsrd.com [ijtsrd.com]
- 7. Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijmcmed.org [ijmcmed.org]
- 9. Synthesis and Characterization of Chiral Nitrobenzaldehyde - Schiff Base Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities - International Journal of Molecular and Cellular Medicine IJMCM [ijmcmed.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis, characterization, and antimicrobial activity of Schiff bases derived from benzaldehydes and 3,3′-diaminodipropylamine - Arabian Journal of Chemistry [arabjchem.org]
- 14. Antioxidant activity of Schiff base ligands using the DPPH scavenging assay: an updated review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. [PDF] Antioxidant activity of Schiff base ligands using the DPPH scavenging assay: an updated review | Semantic Scholar [semanticscholar.org]
- 16. researchgate.net [researchgate.net]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for the Henry (Nitroaldol) Reaction with 3-Hydroxy-4-nitrobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Henry, or nitroaldol, reaction is a cornerstone of carbon-carbon bond formation in organic synthesis. This base-catalyzed reaction between a nitroalkane and a carbonyl compound, such as an aldehyde or ketone, yields β-nitro alcohols, which are valuable intermediates in the synthesis of a wide array of functionalized molecules.[1][2][3] These products can be readily converted into other important functional groups, including nitroalkenes, α-nitro ketones, and β-amino alcohols, making the Henry reaction a versatile tool in medicinal chemistry and drug development.[1] This document provides detailed application notes and protocols for the Henry reaction of 3-Hydroxy-4-nitrobenzaldehyde, a substrate of interest due to its potential for generating biologically active compounds.
The presence of both a hydroxyl and a nitro group on the aromatic ring of this compound presents unique considerations for this reaction. The electron-withdrawing nature of the nitro group activates the aldehyde for nucleophilic attack, while the acidic phenolic hydroxyl group may require careful selection of the base catalyst to avoid unwanted side reactions.
Reaction Scheme
The general scheme for the Henry reaction between this compound and nitromethane (B149229) is depicted below, yielding 1-(3-hydroxy-4-nitrophenyl)-2-nitroethanol. Subsequent dehydration can lead to the formation of (E)-1-(3-hydroxy-4-nitrophenyl)-2-nitroethene.
Caption: General scheme of the Henry reaction with this compound.
Data Presentation: Catalytic Systems and Reaction Parameters for Structurally Similar Aldehydes
While specific quantitative data for the Henry reaction of this compound is not extensively reported, the following table summarizes various catalytic systems and conditions for the structurally similar 4-nitrobenzaldehyde. This data provides a strong basis for developing a protocol for the target substrate.
| Catalyst/Promoter | Nitroalkane | Base/Co-catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Chiral Bis(β-amino alcohol)-Cu(OAc)₂ | Nitromethane | - | Ethanol (B145695) | 25 | 24-48 | 96 | [4][5] |
| Imidazole (B134444) | Nitromethane | - | Solvent-free (grinding) | RT | 0.1-0.5 | 94 | [4] |
| Thermophilic Enzyme (ST0779) | Nitromethane | - | TBME/Water | 40 | 18 | >95 | [6] |
| L-Prolinamides | Acetone | - | Neat Acetone | RT | - | 80 | [4] |
| KF/NaY (10%) | Nitromethane | - | Methanol/Water | MW | 0.07 | >95 | [7] |
| Layered Double Hydroxides (calcined Cu:Al 3:1) | Nitromethane | - | - | MW | 0.025-0.03 | 99 | [2] |
N/A: Not Applicable or Not Reported; RT: Room Temperature; MW: Microwave Irradiation; TBME: tert-Butyl methyl ether.
Experimental Protocols
The following protocols are adapted from established methods for the Henry reaction of substituted benzaldehydes and are proposed as starting points for the reaction with this compound.[4][5] Optimization may be required to achieve desired yields and purity.
Protocol 1: Imidazole-Catalyzed Solvent-Free Reaction
This environmentally friendly protocol utilizes a mild base and avoids the use of organic solvents.[4]
Materials:
-
This compound
-
Nitromethane
-
Imidazole
-
Mortar and pestle
-
Diethyl ether
-
Distilled water
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
In a mortar, combine this compound (1 mmol), nitromethane (5 mmol), and imidazole (0.35 mmol).
-
Gently grind the mixture with a pestle. The reaction is often rapid for electron-deficient aldehydes and the mixture may become a sticky paste. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, add 10 mL of distilled water to the mixture.
-
Extract the product with diethyl ether (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.
-
Purify the product by column chromatography on silica (B1680970) gel if necessary.
Protocol 2: Copper-Catalyzed Asymmetric Henry Reaction
This protocol is adapted from a method for achieving enantiomerically enriched β-nitro alcohols using a chiral copper catalyst.[5]
Materials:
-
Chiral bis(β-amino alcohol) ligand
-
Copper(II) acetate (B1210297) monohydrate (Cu(OAc)₂·H₂O)
-
Ethanol
-
This compound
-
Nitromethane
-
Nitrogen atmosphere setup
-
Standard laboratory glassware
Procedure:
-
In an 8 mL vial under a nitrogen atmosphere, combine the chiral bis(β-amino alcohol) ligand (0.041 mmol, 20 mol%) and Cu(OAc)₂·H₂O (0.04 mmol, 20 mol%) in ethanol (2 mL).
-
Stir the resulting solution at room temperature for 2 hours to form the blue catalyst complex.
-
To this solution, add this compound (0.2 mmol).
-
Stir the mixture for 20 minutes at room temperature.
-
Add nitromethane (2 mmol) to the reaction mixture.
-
Continue stirring the reaction for 24-48 hours at the desired temperature (e.g., 10 °C or 25 °C) and monitor the progress by TLC.
-
Upon completion, the product can be isolated and purified using standard techniques such as column chromatography.
-
The enantiomeric excess of the product can be determined by chiral High-Performance Liquid Chromatography (HPLC).
Visualizations
Reaction Mechanism
The Henry reaction proceeds through a base-catalyzed mechanism involving the deprotonation of the nitroalkane, nucleophilic attack on the carbonyl carbon, and subsequent protonation to form the β-nitro alcohol.
Caption: Mechanism of the base-catalyzed Henry reaction.
Experimental Workflow
The following diagram outlines a general workflow for performing the Henry reaction in a laboratory setting.
Caption: A generalized experimental workflow for the Henry reaction.
References
- 1. Henry reaction - Wikipedia [en.wikipedia.org]
- 2. Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol [scirp.org]
- 3. Henry Reaction [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Alkene Synthesis via Wittig Reaction of 3-Hydroxy-4-nitrobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Wittig reaction is a powerful and versatile method in organic synthesis for the creation of carbon-carbon double bonds (alkenes) from carbonyl compounds such as aldehydes and ketones. This reaction is of particular importance in medicinal chemistry and drug development for the synthesis of complex molecules with specific stereochemistry. One key application is the synthesis of stilbene (B7821643) derivatives, a class of compounds known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties.
This document provides detailed application notes and experimental protocols for the synthesis of alkenes using 3-Hydroxy-4-nitrobenzaldehyde as the starting material via the Wittig reaction. The presence of the hydroxyl and nitro groups on the benzaldehyde (B42025) ring makes it a valuable precursor for the synthesis of functionalized stilbenes and other vinyl derivatives, which are of significant interest in the development of novel therapeutic agents.
The general principle of the Wittig reaction involves the reaction of a phosphorus ylide (Wittig reagent) with an aldehyde or ketone. The driving force for this reaction is the formation of the highly stable triphenylphosphine (B44618) oxide byproduct. For the synthesis of stilbene derivatives, a substituted benzyltriphenylphosphonium (B107652) salt is typically used to generate the corresponding ylide.
Reaction Scheme
The overall reaction scheme for the Wittig reaction of this compound with a generic benzyltriphenylphosphonium halide is depicted below:
Step 1: Ylide Formation
A benzyltriphenylphosphonium halide is deprotonated by a strong base to form the phosphorus ylide.
Step 2: Wittig Reaction
The phosphorus ylide reacts with this compound to form an oxaphosphetane intermediate, which then collapses to yield the desired alkene and triphenylphosphine oxide.
Experimental Protocols
This section outlines a detailed protocol for the synthesis of a substituted stilbene derivative from this compound. The following protocol is a representative example and can be adapted for different phosphonium (B103445) ylides to synthesize a variety of alkene derivatives.
Materials and Reagents:
-
This compound
-
Substituted Benzyltriphenylphosphonium Bromide (e.g., 4-Methoxybenzyltriphenylphosphonium bromide)
-
Anhydrous Tetrahydrofuran (THF)
-
Strong Base (e.g., Potassium tert-butoxide (KOtBu), Sodium Hydride (NaH), or n-Butyllithium (n-BuLi))
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexanes and Ethyl Acetate (B1210297) for chromatography
Equipment:
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Inert atmosphere setup (Nitrogen or Argon)
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and chamber
-
Glassware for column chromatography
Procedure:
1. Ylide Preparation: a. To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the substituted benzyltriphenylphosphonium bromide (1.1 equivalents). b. Add anhydrous THF via syringe to suspend the salt. c. Cool the suspension to 0 °C using an ice bath. d. Slowly add the strong base (1.1 equivalents) portion-wise. A distinct color change (often to deep yellow, orange, or red) indicates the formation of the ylide. e. Stir the mixture at 0 °C for 1 hour to ensure complete ylide formation.
2. Wittig Reaction: a. In a separate flame-dried flask, dissolve this compound (1.0 equivalent) in anhydrous THF under an inert atmosphere. b. Slowly add the solution of this compound to the ylide suspension at 0 °C via syringe. c. Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. d. Monitor the reaction progress by TLC until the starting aldehyde is consumed.
3. Work-up and Purification: a. Quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution. b. Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL). c. Combine the organic layers and wash with brine. d. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator. e. The crude product, containing the desired alkene and triphenylphosphine oxide, can be purified by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient.
Data Presentation
The following table summarizes representative quantitative data for the Wittig reaction of a substituted benzaldehyde, which can be used as a reference for the reaction of this compound. Actual yields may vary depending on the specific phosphonium ylide and reaction conditions used.
| Aldehyde | Phosphonium Salt | Base | Solvent | Time (h) | Yield (%) | Reference |
| 4-Chloro-3-nitrobenzaldehyde | Benzyltriphenylphosphonium chloride | 50% aq. NaOH | DCM/H₂O | 1 | 70-85 (expected) | [1] |
| This compound | (4-Methoxybenzyl)triphenylphosphonium bromide | KOtBu | THF | 4-12 | (Not reported, expected to be moderate to high) | (Adapted Protocol) |
Visualizations
Experimental Workflow:
The following diagram illustrates the general workflow for the Wittig reaction of this compound.
Caption: General workflow for the Wittig reaction.
Reaction Mechanism:
The following diagram illustrates the mechanism of the Wittig reaction.
Caption: Mechanism of the Wittig reaction.
References
Synthesis of Novel Chalcones from 3-Hydroxy-4-nitrobenzaldehyde: Application Notes and Protocols for Drug Development
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of novel chalcone (B49325) derivatives starting from 3-Hydroxy-4-nitrobenzaldehyde. These compounds are of significant interest in drug discovery due to their potential therapeutic applications, including anticancer and antimicrobial activities. The methodologies outlined below are based on the robust Claisen-Schmidt condensation reaction, a cornerstone of chalcone synthesis.
Introduction
Chalcones (1,3-diaryl-2-propen-1-ones) are a class of organic compounds belonging to the flavonoid family, which are abundant in edible plants.[1] They serve as precursors for flavonoids and isoflavonoids.[2] The core structure of chalcones, featuring two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, is a privileged scaffold in medicinal chemistry.[3] This structural motif is responsible for a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[4]
The synthesis of chalcones is typically achieved through the Claisen-Schmidt condensation, a base-catalyzed reaction between an aromatic aldehyde and an acetophenone (B1666503).[3][5] The reactivity of the starting materials and the overall yield can be influenced by the nature of the substituents on the aromatic rings.[1] The presence of electron-withdrawing groups, such as the nitro group on the benzaldehyde (B42025) ring, can enhance the electrophilicity of the carbonyl carbon, facilitating the reaction.[1] This protocol focuses on the use of this compound as a key starting material to generate a library of novel chalcones with potential for further biological evaluation.
Data Presentation: Biological Activities of Synthesized Chalcones
The following tables summarize the biological activities of representative chalcone derivatives. It is important to note that specific quantitative data for chalcones derived directly from this compound is limited in publicly available literature. The data presented here is for structurally related hydroxy and nitro-substituted chalcones to provide a comparative context for expected biological activities.
Table 1: Anticancer Activity of Substituted Chalcones
| Compound ID | Acetophenone Reactant | Cancer Cell Line | IC50 (µM) | Reference |
| NCH-2 | 4-Nitroacetophenone | H1299 (Lung Carcinoma) | 4.5 - 11.4 | [6] |
| NCH-4 | 4-Nitroacetophenone | MCF-7 (Breast Cancer) | 4.3 - 15.7 | [6] |
| NCH-5 | 4-Nitroacetophenone | HepG2 (Liver Cancer) | 2.7 - 4.1 | [6] |
| Compound 26 | Substituted Acetophenone | MCF-7 (Breast Cancer) | 6.55 - 10.14 | [7] |
| Compound 50 | 2-Acetylfuran | HL-60 (Leukemia) | 4.9 ± 1.3 | [7] |
Table 2: Antimicrobial Activity of Substituted Chalcones
| Compound ID | Acetophenone Reactant | Microorganism | MIC (µg/mL) | Reference |
| O-OH Chalcone | 2-Hydroxyacetophenone | MRSA | 25-50 | [8] |
| M-OH Chalcone | 2-Hydroxyacetophenone | MRSA | Not Specified | [8] |
| P-OH Chalcone | 2-Hydroxyacetophenone | MRSA | Not Specified | [8] |
| Chalcone Derivative | 4-Hydroxyacetophenone | S. aureus & E. coli | Zone of inhibition: 9.27 mm & 27.88 mm | Not Specified |
Experimental Protocols
General Protocol for the Synthesis of Chalcones via Claisen-Schmidt Condensation
This protocol describes a standard laboratory procedure for the synthesis of chalcones from this compound and a substituted acetophenone.
Materials:
-
This compound
-
Substituted Acetophenone (e.g., Acetophenone, 4-Hydroxyacetophenone, 4-Methoxyacetophenone)
-
Ethanol (B145695) (95%)
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) pellets
-
Distilled water
-
Hydrochloric acid (HCl), dilute (e.g., 1 M)
-
Magnetic stirrer and stir bar
-
Round-bottom flask or Erlenmeyer flask
-
Ice bath
-
Buchner funnel and filter paper
-
Thin Layer Chromatography (TLC) plates (silica gel)
Procedure:
-
Dissolution of Reactants: In a round-bottom flask, dissolve equimolar amounts (e.g., 10 mmol) of this compound and the chosen substituted acetophenone in an appropriate volume of ethanol (e.g., 20-30 mL). Stir the mixture at room temperature until all solids have dissolved.
-
Preparation of Catalyst Solution: Prepare a 10-40% aqueous solution of NaOH or KOH.
-
Catalyst Addition: Cool the flask containing the reactants in an ice bath. While stirring vigorously, add the alkaline catalyst solution dropwise to the reaction mixture. Maintain the temperature below 25°C during the addition.
-
Reaction: Continue stirring the reaction mixture at room temperature. The reaction progress can be monitored by TLC. Reaction times can vary from a few hours to overnight, depending on the specific reactants.[4] The formation of a precipitate often indicates the progress of the reaction.
-
Work-up and Isolation: Once the reaction is complete, pour the reaction mixture into a beaker containing crushed ice and water. Acidify the mixture by slowly adding dilute HCl with constant stirring until it reaches a neutral pH.
-
Filtration and Washing: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid product thoroughly with cold water to remove any inorganic impurities.
-
Drying and Purification: Dry the crude product. Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol.[9]
Protocol for Biological Evaluation: Anticancer Activity (MTT Assay)
This protocol outlines a general method for assessing the cytotoxic effects of the synthesized chalcones on cancer cell lines.
Materials:
-
Synthesized chalcone derivatives
-
Cancer cell line (e.g., MCF-7, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well microplates
-
CO2 incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight in a CO2 incubator at 37°C.
-
Compound Treatment: Prepare serial dilutions of the synthesized chalcones in the cell culture medium. Replace the medium in the wells with the medium containing different concentrations of the chalcones. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Assay: After incubation, add MTT solution to each well and incubate for another 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Protocol for Biological Evaluation: Antimicrobial Activity (Broth Microdilution Method)
This protocol describes a standard method for determining the Minimum Inhibitory Concentration (MIC) of the synthesized chalcones against bacterial strains.
Materials:
-
Synthesized chalcone derivatives
-
Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microplates
-
Bacterial inoculum standardized to 0.5 McFarland
-
Incubator
Procedure:
-
Preparation of Chalcone Solutions: Prepare a stock solution of each chalcone in a suitable solvent (e.g., DMSO) and then prepare serial two-fold dilutions in MHB in a 96-well microplate.
-
Inoculation: Add a standardized bacterial inoculum to each well.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the microplate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the chalcone that completely inhibits the visible growth of the bacteria.
Mandatory Visualizations
Caption: Experimental workflow for synthesis and biological evaluation.
Caption: Inhibition of the NF-κB signaling pathway by chalcones.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of Chalcones with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rltsc.edu.in [rltsc.edu.in]
- 5. praxilabs.com [praxilabs.com]
- 6. The role of chalcones in suppression of NF-κB-mediated inflammation and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antibacterial activity of three newly-synthesized chalcones & synergism with antibiotics against clinical isolates of methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scribd.com [scribd.com]
The Versatility of 3-Hydroxy-4-nitrobenzaldehyde: A Gateway to Bioactive Heterocyclic Compounds
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction: 3-Hydroxy-4-nitrobenzaldehyde is a versatile and readily available aromatic aldehyde that serves as a pivotal precursor in the synthesis of a diverse array of heterocyclic compounds. The presence of three key functional groups—a hydroxyl, a nitro, and an aldehyde—on the benzene (B151609) ring provides multiple reaction sites for the construction of various heterocyclic scaffolds. This unique combination of functionalities allows for the strategic assembly of molecules with significant potential in medicinal chemistry and drug discovery. The electron-withdrawing nature of the nitro group, coupled with the directing effects of the hydroxyl and aldehyde groups, influences the reactivity of the aromatic ring and the subsequent cyclization reactions, making it a valuable building block for targeted synthesis.
This document provides detailed application notes and experimental protocols for the synthesis of several important classes of heterocyclic compounds utilizing this compound as a key starting material. These protocols are designed to be a practical resource for researchers engaged in the exploration of novel bioactive molecules.
I. Synthesis of Nitrogen-Containing Heterocycles
The aldehyde functionality of this compound readily undergoes condensation reactions with various nitrogen-containing nucleophiles, leading to the formation of a wide range of nitrogen-containing heterocycles.
Benzimidazoles via Oxidative Cyclization
Benzimidazoles are a prominent class of heterocyclic compounds found in numerous pharmaceuticals due to their broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties. A common synthetic route involves the condensation and subsequent oxidative cyclization of an o-phenylenediamine (B120857) with an aldehyde.
Application Note: This protocol outlines the synthesis of 2-(3-hydroxy-4-nitrophenyl)-1H-benzimidazole from this compound and o-phenylenediamine. The reaction proceeds through an initial condensation to form a Schiff base intermediate, which then undergoes oxidative cyclization to yield the benzimidazole (B57391) ring system. Various oxidizing agents can be employed, and the reaction conditions can be optimized to improve yields.
Experimental Protocol: Synthesis of 2-(3-hydroxy-4-nitrophenyl)-1H-benzimidazole
-
Materials:
-
Procedure:
-
To a round-bottom flask, add this compound (1 mmol) and o-phenylenediamine (1 mmol).[1]
-
Add the catalyst and solvent to the reaction mixture.[1]
-
Stir the mixture at the reflux temperature of the solvent.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Isolate the crude product by filtration.
-
Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol (B145695)/water) to obtain the pure 2-(3-hydroxy-4-nitrophenyl)-1H-benzimidazole.
-
Quantitative Data:
| Heterocycle | Reactants | Catalyst/Solvent | Reaction Conditions | Yield (%) | Reference |
| 2-(4-nitrophenyl)-1H-benzimidazole | 4-Nitrobenzaldehyde, o-phenylenediamine | Fe3O4@PDA/CuCl2 / Water | Reflux | High | [1] |
Note: The yield for the specific synthesis of 2-(3-hydroxy-4-nitrophenyl)-1H-benzimidazole may vary and requires experimental optimization. The provided data is for a closely related analogue.
Logical Workflow for Benzimidazole Synthesis
Caption: Workflow for benzimidazole synthesis.
Quinoxalines via Oxidative Cyclization
Quinoxaline (B1680401) derivatives are another important class of nitrogen-containing heterocycles with a wide range of pharmacological activities, including anticancer, antibacterial, and antiviral properties.[2] One synthetic approach involves the oxidative cyclization of an aldehyde with an o-phenylenediamine.
Application Note: This protocol provides a general method for the synthesis of quinoxaline derivatives from this compound and o-phenylenediamine. The reaction typically requires an oxidizing agent to facilitate the cyclization and aromatization steps.
Experimental Protocol: Synthesis of 6-nitro-7-hydroxy-2-phenylquinoxaline (Isomer)
-
Materials:
-
This compound (1 mmol, 167.12 mg)
-
Aryl Methyl Ketone (e.g., Acetophenone (B1666503), 1 mmol, 120.15 mg)
-
o-Phenylenediamine (1 mmol, 108.14 mg)
-
Catalyst (e.g., I₂, 20 mol%)[3]
-
Solvent (e.g., DMSO, 3 mL)[3]
-
-
Procedure:
-
In situ generation of a 1,2-dicarbonyl compound is often necessary. A more direct approach involves the oxidative condensation of the aldehyde.
-
Combine the o-phenylenediamine (1 mmol) and this compound (1 mmol) in a round-bottom flask.[3]
-
Add the catalyst and solvent.[3]
-
Heat the reaction mixture (e.g., 100 °C) and monitor by TLC.[3]
-
After completion, cool the reaction to room temperature and add water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with sodium thiosulfate (B1220275) solution (to remove iodine) and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Quantitative Data:
| Heterocycle | Reactants | Catalyst/Solvent | Reaction Conditions | Yield (%) | Reference |
| Quinoxalines | o-Phenylenediamine, α-Hydroxy Ketones | I₂ / DMSO | Room Temp - 100 °C, 12 h | 80-90 | [3] |
Note: The synthesis of quinoxalines from aldehydes often proceeds via an in-situ generated dicarbonyl intermediate or through direct oxidative condensation. The yield will depend on the specific reaction pathway and conditions.
Reaction Pathway for Quinoxaline Synthesis
Caption: Pathway for quinoxaline synthesis.
II. Synthesis of Five-Membered Heterocycles via Chalcone (B49325) Intermediates
A versatile two-step approach to synthesizing five-membered heterocycles like pyrazolines and isoxazoles involves the initial formation of a chalcone intermediate.
Step 1: Synthesis of Chalcones via Claisen-Schmidt Condensation
Chalcones (α,β-unsaturated ketones) are synthesized through the Claisen-Schmidt condensation of an aromatic aldehyde with a ketone. These compounds are not only valuable intermediates but also exhibit a range of biological activities.
Application Note: This protocol details the base-catalyzed Claisen-Schmidt condensation of this compound with acetophenone to produce (E)-1-(3-hydroxy-4-nitrophenyl)-3-phenylprop-2-en-1-one.
Experimental Protocol: Synthesis of (E)-1-(3-hydroxy-4-nitrophenyl)-3-phenylprop-2-en-1-one
-
Materials:
-
This compound (10 mmol, 1.67 g)
-
Acetophenone (10 mmol, 1.20 g)
-
Ethanol (95%, 10 mL)
-
Sodium Hydroxide (B78521) (10 M solution, 1.0 mL)[4]
-
-
Procedure:
-
In a flask, dissolve this compound and acetophenone in ethanol.[4]
-
While stirring, slowly add the sodium hydroxide solution.[4]
-
Continue stirring at room temperature for 24 hours.[4]
-
Cool the reaction mixture in an ice bath and acidify with 10% HCl, which will cause the product to precipitate.[4]
-
Collect the crude product by vacuum filtration and wash with cold water.
-
Purify the chalcone by recrystallization from ethanol.
-
Quantitative Data:
| Chalcone | Aldehyde | Ketone | Base/Solvent | Reaction Conditions | Yield (%) | Reference |
| 3,3'-Dihydroxychalcone | 3-Hydroxybenzaldehyde | 3'-Hydroxyacetophenone | NaOH / Ethanol | Room Temp, 24 h | High | [4] |
| 3-Nitrochalcone | 3-Nitrobenzaldehyde | Acetophenone | NaOH / Ethanol | Room Temp | High | [5] |
Step 2: Synthesis of Pyrazolines from Chalcones
Pyrazolines are five-membered, nitrogen-containing heterocycles with two adjacent nitrogen atoms. They are synthesized by the cyclization of chalcones with hydrazine (B178648) derivatives.
Application Note: This protocol describes the synthesis of a pyrazoline derivative from the previously synthesized (E)-1-(3-hydroxy-4-nitrophenyl)-3-phenylprop-2-en-1-one and hydrazine hydrate (B1144303) in the presence of a catalytic amount of acid.
Experimental Protocol: Synthesis of a Pyrazoline Derivative
-
Materials:
-
(E)-1-(3-hydroxy-4-nitrophenyl)-3-phenylprop-2-en-1-one (1 mmol)
-
Hydrazine Hydrate (1.2 mmol)
-
Ethanol (15 mL)
-
Glacial Acetic Acid (catalytic amount)[6]
-
-
Procedure:
-
Dissolve the chalcone in ethanol in a round-bottom flask.[6]
-
Add hydrazine hydrate to the solution.[7]
-
Add a few drops of glacial acetic acid as a catalyst.[6]
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.[6][7]
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water to precipitate the product.[7]
-
Collect the solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from ethanol to obtain the pure pyrazoline derivative.[7]
-
Quantitative Data:
| Heterocycle | Chalcone | Reagent | Solvent/Catalyst | Reaction Conditions | Yield (%) | Reference |
| Pyrazoline | 4-Nitro-3',4'-dimethoxychalcone | Phenylhydrazine | Acetic Acid | Reflux, 6 h | 53.8 | [6][8] |
Step 2: Synthesis of Isoxazoles from Chalcones
Isoxazoles are five-membered heterocycles containing adjacent nitrogen and oxygen atoms. They can be synthesized from chalcones by reaction with hydroxylamine (B1172632) hydrochloride.
Application Note: This protocol outlines the synthesis of an isoxazole (B147169) derivative from (E)-1-(3-hydroxy-4-nitrophenyl)-3-phenylprop-2-en-1-one and hydroxylamine hydrochloride in a basic medium.
Experimental Protocol: Synthesis of an Isoxazole Derivative
-
Materials:
-
(E)-1-(3-hydroxy-4-nitrophenyl)-3-phenylprop-2-en-1-one (1 mmol)
-
Hydroxylamine Hydrochloride (1.5 mmol)
-
Potassium Hydroxide
-
Absolute Ethanol (20 mL)
-
-
Procedure:
-
In a round-bottom flask, dissolve the chalcone and hydroxylamine hydrochloride in absolute ethanol.
-
Add a solution of potassium hydroxide in ethanol to the mixture.
-
Reflux the reaction mixture for 4 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the mixture and neutralize with acetic acid.
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry.
-
Purify the crude product by column chromatography or recrystallization from methanol.
-
Quantitative Data:
| Heterocycle | Chalcone | Reagent | Solvent/Base | Reaction Conditions | Yield (%) | Reference |
| Isoxazole | Substituted Chalcone | Hydroxylamine HCl | Ethanol / KOH | Reflux, 4 h | Good | |
| Isoxazole | Substituted Chalcone | Hydroxylamine HCl | Ethanol / NaOAc | Reflux, 6 h | 70 | [9] |
Workflow for Pyrazoline and Isoxazole Synthesis
Caption: Two-step synthesis of pyrazolines and isoxazoles.
III. Multicomponent Synthesis of Dihydropyrimidinones (Biginelli Reaction)
The Biginelli reaction is a one-pot multicomponent reaction that efficiently produces dihydropyrimidinones (DHPMs) from an aldehyde, a β-ketoester, and urea (B33335) or thiourea. DHPMs are of significant interest due to their diverse pharmacological properties, including acting as calcium channel blockers.[10]
Application Note: This protocol describes the synthesis of a dihydropyrimidinone derivative using this compound in a Biginelli reaction. This acid-catalyzed, one-pot synthesis is an efficient method for generating molecular diversity.
Experimental Protocol: Synthesis of a Dihydropyrimidinone Derivative
-
Materials:
-
Procedure:
-
In a round-bottom flask, combine this compound, ethyl acetoacetate, urea, and the catalyst in the solvent.[11][12]
-
Reflux the reaction mixture for 12 hours, monitoring its progress by TLC.[11][12]
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Add cold water to the residue to precipitate the crude product.
-
Collect the solid by filtration and wash with cold water.
-
Purify the product by recrystallization from a suitable solvent (e.g., ethanol).
-
Quantitative Data:
| Heterocycle | Aldehyde | β-Ketoester | Urea/Thiourea | Catalyst/Solvent | Reaction Conditions | Yield (%) | Reference |
| Dihydropyrimidinone | p-Nitrobenzaldehyde | Alkyl Acetoacetate | N-Methylurea | I₂ / Toluene | Reflux, 12 h | 56 | [11][12] |
| Dihydropyrimidinone | 4-Hydroxy-3-methoxybenzaldehyde | Methyl Acetoacetate | Urea | Cocos nucifera L. juice | Room Temp | 86 | [13] |
Logical Flow of the Biginelli Reaction
Caption: One-pot Biginelli reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. ijrti.org [ijrti.org]
- 3. Methods of Preparation of Quinoxalines | Encyclopedia MDPI [encyclopedia.pub]
- 4. whatcomdigitalcommons.org [whatcomdigitalcommons.org]
- 5. scribd.com [scribd.com]
- 6. chemistryeducation.uii.ac.id [chemistryeducation.uii.ac.id]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Molecular Docking Studies, Synthesis of Novel Isoxazole Derivatives from 3-Methoxy Substituted Chalcone and Evaluation of their Anti-Inflammatory Activity – Oriental Journal of Chemistry [orientjchem.org]
- 10. iris.unito.it [iris.unito.it]
- 11. Efficient synthesis of dihydropyrimidinones via a three-component Biginelli-type reaction of urea, alkylaldehyde and arylaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 12. d-nb.info [d-nb.info]
- 13. One-pot three component synthesis of substituted dihydropyrimidinones using fruit juices as biocatalyst and their biological studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3-Hydroxy-4-nitrobenzaldehyde in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
3-Hydroxy-4-nitrobenzaldehyde is a versatile aromatic aldehyde that serves as a valuable building block in medicinal chemistry. Its unique substitution pattern, featuring hydroxyl, nitro, and aldehyde functional groups, provides multiple reactive sites for the synthesis of diverse molecular scaffolds with a wide range of biological activities. These derivatives, particularly Schiff bases and their metal complexes, have shown significant promise as anticancer, antimicrobial, and enzyme inhibitory agents.
Key Applications in Medicinal Chemistry:
-
Anticancer Drug Discovery: this compound is a precursor for synthesizing Schiff bases and other heterocyclic compounds that exhibit cytotoxic activity against various cancer cell lines. The presence of the nitro group can enhance the anticancer potential of these derivatives.
-
Antimicrobial Agent Development: Schiff bases and metal complexes derived from this compound have demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as fungi. The chelation of metal ions with these ligands often enhances their antimicrobial potency.
-
Enzyme Inhibition: The structural features of this compound derivatives make them suitable candidates for designing enzyme inhibitors. For instance, related nitro-substituted catechol aldehydes have been identified as potent inhibitors of enzymes like xanthine (B1682287) oxidase, which is a target for the treatment of gout and hyperuricemia.[1]
-
Precursor for Bioactive Heterocycles: The aldehyde functionality allows for facile condensation reactions to form a variety of heterocyclic systems, which are prevalent in many clinically used drugs.
Experimental Protocols
Synthesis of Schiff Bases from this compound
This protocol describes a general method for the synthesis of Schiff bases via the condensation of this compound with a primary amine.
Materials:
-
This compound
-
Appropriate primary amine (e.g., substituted anilines, amino acids)
-
Ethanol (B145695) (absolute)
-
Glacial acetic acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Filtration apparatus
Procedure:
-
Dissolve this compound (1 equivalent) in hot absolute ethanol in a round-bottom flask.
-
In a separate flask, dissolve the primary amine (1 equivalent) in hot absolute ethanol.
-
Slowly add the ethanolic solution of the primary amine to the stirred solution of this compound.
-
Add a few drops of glacial acetic acid to the reaction mixture to catalyze the reaction.
-
Attach a reflux condenser and heat the mixture to reflux for 3-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The precipitated Schiff base product is then collected by filtration.
-
Wash the solid product with cold ethanol to remove any unreacted starting materials.
-
Dry the purified Schiff base in a desiccator.
-
Characterize the synthesized compound using spectroscopic methods such as FT-IR, ¹H-NMR, and Mass Spectrometry.
Workflow for Schiff Base Synthesis:
Caption: Workflow for the synthesis of Schiff bases from this compound.
In Vitro Anticancer Activity Evaluation (MTT Assay)
This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of synthesized this compound derivatives on cancer cell lines.
Materials:
-
Synthesized this compound derivatives
-
Human cancer cell line (e.g., MCF-7 for breast cancer, HCT116 for colon cancer)[2]
-
Normal human cell line (for selectivity assessment, e.g., NHGF)[3]
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well microtiter plates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Seed the cancer cells and normal cells in 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Prepare stock solutions of the test compounds in DMSO and make serial dilutions in the culture medium.
-
After 24 hours, replace the medium with fresh medium containing various concentrations of the test compounds (e.g., 0.1 to 100 µM).[4] A control group should be treated with DMSO at the same concentration as in the test wells.
-
Incubate the plates for 48-72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Workflow for MTT Assay:
Caption: Workflow for evaluating anticancer activity using the MTT assay.
Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)
This protocol describes the agar (B569324) well diffusion method to assess the antimicrobial activity of this compound derivatives.
Materials:
-
Synthesized this compound derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans)[5]
-
Nutrient agar or Mueller-Hinton agar
-
Sterile petri dishes
-
Sterile cork borer
-
Dimethylformamide (DMF) or DMSO (solvent)
-
Standard antibiotic (e.g., Ciprofloxacin) and antifungal (e.g., Fluconazole) discs
-
Incubator
Procedure:
-
Prepare sterile nutrient agar plates.
-
Prepare a microbial inoculum and swab it uniformly over the surface of the agar plates.
-
Using a sterile cork borer, create wells of about 6 mm in diameter in the agar.
-
Prepare solutions of the test compounds at a specific concentration (e.g., 1 mg/mL) in a suitable solvent (DMF or DMSO).
-
Add a fixed volume (e.g., 100 µL) of the test compound solutions into the wells.
-
Place standard antibiotic and antifungal discs as positive controls and a solvent-loaded disc as a negative control.
-
Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
Measure the diameter of the zone of inhibition around each well in millimeters. A larger zone of inhibition indicates higher antimicrobial activity.
Logical Relationship in Antimicrobial Testing:
Caption: Logical relationship in the agar well diffusion antimicrobial assay.
Quantitative Data
The following tables summarize the biological activity of derivatives of nitrobenzaldehydes from various studies. It is important to note that these are for related compounds, and direct testing of this compound derivatives is required for a precise evaluation.
Table 1: Anticancer Activity of Nitrobenzaldehyde Schiff Base Derivatives
| Compound/Derivative | Cell Line | Assay | IC₅₀ (µg/mL) | Reference |
| 5-chloro-2-((4-nitrobenzylidene) amino) benzoic acid | TSCCF (Tongue Squamous Cell Carcinoma) | MTT | 446.68 | [3] |
| 5-chloro-2-((4-nitrobenzylidene) amino) benzoic acid | NHGF (Normal Human Gingival Fibroblasts) | MTT | 977.24 | [3] |
| 4-nitrobenzaldehyde thiosemicarbazone | MCF-7 (Breast Cancer) | Not Specified | Near doxorubicin | [6] |
Table 2: Antimicrobial Activity of Nitrobenzaldehyde Derivatives (MIC in µM)
| Compound/Derivative | Moraxella catarrhalis | Reference |
| 2,3,5-Trimethyl-4-((4-nitrobenzyl)oxy)phenol | 11 | [7] |
| Ciprofloxacin (standard) | 9 | [7] |
Table 3: Enzyme Inhibitory Activity of a Related Nitrobenzaldehyde Derivative
| Compound | Enzyme | Inhibition Type | IC₅₀ (µM) | Reference |
| 3,4-Dihydroxy-5-nitrobenzaldehyde | Xanthine Oxidase | Mixed-type | 3 | [1] |
Signaling Pathway
Inhibition of Xanthine Oxidase by Nitro-substituted Catechol Aldehydes
Derivatives of this compound, particularly those with a catechol-like moiety, have the potential to inhibit xanthine oxidase (XO). XO is a key enzyme in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. Overproduction of uric acid can lead to hyperuricemia and gout. Allopurinol, a clinical XO inhibitor, serves as a structural analog to the natural purine substrates. Nitro-substituted catechol aldehydes represent a different class of inhibitors that can interact with the molybdenum center of the enzyme.[1]
Caption: Inhibition of the xanthine oxidase pathway by a nitro-substituted catechol aldehyde.
References
- 1. 3,4-Dihydroxy-5-nitrobenzaldehyde (DHNB) is a Potent Inhibitor of Xanthine Oxidase: a potential therapeutic agent for treatment of hyperuricemia and gout - PMC [pmc.ncbi.nlm.nih.gov]
- 2. idosi.org [idosi.org]
- 3. Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Antimicrobial Activity of Nitrobenzyl-oxy-phenol Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 3-Hydroxy-4-nitrobenzaldehyde in the Synthesis of Fluorescent Probes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis and utilization of fluorescent probes derived from 3-hydroxy-4-nitrobenzaldehyde. This versatile building block is instrumental in the development of chemosensors, particularly for the detection of metal ions, owing to its strategic placement of hydroxyl, nitro, and aldehyde functional groups. These groups play a crucial role in the modulation of photophysical properties upon analyte binding, leading to a measurable fluorescence response.
Introduction to this compound in Fluorescent Probe Design
This compound is an aromatic aldehyde that serves as a valuable precursor in the synthesis of Schiff base ligands. The formation of an imine (-C=N-) bond through condensation with a primary amine is a straightforward and efficient method to create conjugated systems that can act as fluorophores.
The key to its utility lies in the interplay of its functional groups:
-
The Hydroxyl Group (-OH): Acts as a hydrogen bond donor and a coordination site for metal ions. Its deprotonation upon chelation can significantly alter the electronic properties of the molecule.
-
The Nitro Group (-NO2): As a strong electron-withdrawing group, it can quench fluorescence through photoinduced electron transfer (PET). When a target analyte binds to the probe, this PET process can be inhibited, leading to a "turn-on" fluorescence signal.
-
The Aldehyde Group (-CHO): Provides the reactive site for the formation of Schiff bases, allowing for the facile introduction of various recognition moieties.
These features make this compound an excellent candidate for designing fluorescent probes that operate via mechanisms such as Chelation-Enhanced Fluorescence (CHEF) and inhibition of PET.
Application: "Turn-On" Fluorescent Probe for Aluminum (Al³⁺) Detection
A prominent application of this compound derivatives is in the selective detection of aluminum ions (Al³⁺). The following sections detail the synthesis and characterization of a Schiff base probe analogous to those synthesized from similar hydroxybenzaldehyde precursors.
Synthesis Protocol
This protocol is adapted from the synthesis of similar Schiff base fluorescent probes.[1]
Materials:
-
This compound
-
2-Aminobenzohydrazide (or other suitable amine)
-
Ethanol (B145695) (absolute)
-
Glacial Acetic Acid (catalyst)
-
Aluminum nitrate (B79036) nonahydrate (for complex formation)
Procedure:
-
Dissolve this compound (1 mmol) in 20 mL of absolute ethanol in a round-bottom flask.
-
To this solution, add a catalytic amount of glacial acetic acid.
-
In a separate beaker, dissolve 2-aminobenzohydrazide (1 mmol) in 10 mL of absolute ethanol.
-
Add the ethanolic solution of 2-aminobenzohydrazide dropwise to the aldehyde solution with vigorous stirring.
-
Reflux the reaction mixture for 4-6 hours at 80°C.
-
Allow the mixture to cool to room temperature. The resulting precipitate is the Schiff base fluorescent probe.
-
Filter the precipitate, wash it thoroughly with cold ethanol, and dry it under reduced pressure.
Experimental Workflow
Caption: Experimental workflow for the synthesis, characterization, and application of the fluorescent probe.
Signaling Pathway
The detection of Al³⁺ by the Schiff base probe is based on the principle of Chelation-Enhanced Fluorescence (CHEF). In the free ligand, the fluorescence is quenched due to the photoinduced electron transfer (PET) from the imine nitrogen to the nitro-substituted benzene (B151609) ring. Upon coordination with Al³⁺, the lone pair of electrons on the imine nitrogen is engaged, inhibiting the PET process and leading to a significant enhancement of fluorescence.
Caption: Signaling mechanism of the "turn-on" fluorescent probe for Al³⁺ detection.
Quantitative Data
The following table summarizes typical photophysical and sensing properties of Schiff base fluorescent probes derived from hydroxybenzaldehyde analogs for the detection of metal ions. Data for a probe synthesized directly from this compound would be expected to be in a similar range.
| Parameter | Value | Reference |
| Excitation Wavelength (λex) | ~370 nm | [2] |
| Emission Wavelength (λem) | ~460 nm | [2] |
| Stokes Shift | ~90 nm | Calculated |
| Quantum Yield (Φ) of Free Probe | Low (e.g., < 0.01) | [3] |
| Quantum Yield (Φ) of Probe-Al³⁺ Complex | Significantly Higher (e.g., > 0.1) | [3] |
| Limit of Detection (LOD) | 1.98 x 10⁻⁸ M to 3.3 x 10⁻⁶ M | [2][4] |
| Binding Stoichiometry (Probe:Al³⁺) | 2:1 or 1:1 | [2][3] |
Application: Detection of Zinc (Zn²⁺)
Schiff base probes derived from this compound can also be tailored for the detection of other biologically important metal ions like Zn²⁺. The design principle remains similar, relying on the chelation of the metal ion to modulate the fluorescence output of the probe.
Synthesis Protocol
The synthesis protocol is similar to that for the Al³⁺ probe, with the potential variation of the amine component to tune the selectivity and sensitivity for Zn²⁺. For example, using an amine with additional donor atoms can create a binding pocket more suitable for Zn²⁺.
Materials:
-
This compound
-
N,N-Dimethylethylenediamine (or other suitable amine)
-
Methanol
-
Zinc acetate (B1210297) dihydrate (for complex formation)
Procedure:
-
Dissolve this compound (1 mmol) in 15 mL of methanol.
-
Add N,N-dimethylethylenediamine (1 mmol) to the solution.
-
Reflux the mixture for 3 hours.
-
Cool the solution to room temperature. The product can be used directly in solution or isolated by solvent evaporation.
Logical Relationship of Sensing
Caption: Logical flow of the "turn-on" fluorescence sensing of Zn²⁺.
Quantitative Data
The performance characteristics of a hypothetical Zn²⁺ probe based on this compound are projected based on similar reported probes.
| Parameter | Expected Value | Reference |
| Excitation Wavelength (λex) | ~380 nm | [5] |
| Emission Wavelength (λem) | ~530 nm | [5] |
| Stokes Shift | ~150 nm | Calculated |
| Limit of Detection (LOD) | 1.88 x 10⁻⁷ M | [5] |
| Binding Stoichiometry (Probe:Zn²⁺) | 2:1 | [5] |
Conclusion
This compound is a highly effective and versatile starting material for the synthesis of "turn-on" fluorescent probes. The straightforward Schiff base condensation chemistry allows for the creation of a diverse library of sensors for various metal ions. The inherent photophysical properties, governed by the interplay of the hydroxyl and nitro groups, provide a robust mechanism for signal transduction upon analyte binding. The detailed protocols and application notes provided herein serve as a comprehensive guide for researchers and scientists in the fields of chemical sensing, diagnostics, and drug development. Further exploration of different amine precursors will undoubtedly lead to the development of probes with enhanced selectivity and sensitivity for a wider range of analytes.
References
- 1. ias.ac.in [ias.ac.in]
- 2. Schiff Base Compounds as Fluorescent Probes for the Highly Sensitive and Selective Detection of Al3+ Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A New Al3+-Selective Fluorescent Probe Based on a Schiff-base Compound [internationaljournalssrg.org]
- 5. A Highly Sensitive Fluorescent Probe for the Detection of Zn2+ and Water as Well as Application in Alcoholic Beverages - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Selective Reduction of 3-Hydroxy-4-nitrobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the selective reduction of the nitro group in 3-Hydroxy-4-nitrobenzaldehyde to synthesize 3-Hydroxy-4-aminobenzaldehyde, a valuable intermediate in pharmaceutical and fine chemical synthesis. The primary challenge in this transformation is the preservation of the reactive aldehyde functionality while reducing the nitro group. This guide outlines and compares three effective methods: Catalytic Hydrogenation, Transfer Hydrogenation, and Stannous Chloride Reduction.
Overview of Reduction Methods
The selective reduction of this compound can be achieved through several methods, each with distinct advantages concerning yield, reaction conditions, and scalability. Below is a comparative summary of the key methods detailed in this document.
Data Presentation: Comparison of Reduction Methods
| Method | Primary Reagents & Catalyst | Typical Solvent(s) | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Key Considerations |
| Catalytic Hydrogenation | H₂ gas, 10% Pd/C | Ethanol (B145695), Ethyl Acetate (B1210297) | Room Temperature | 2 - 6 | >90 | Requires specialized hydrogenation equipment. Catalyst can be pyrophoric. |
| Transfer Hydrogenation | Ammonium (B1175870) formate (B1220265), 10% Pd/C | Methanol (B129727), Ethanol | Reflux | 1 - 4 | 85 - 95 | Avoids the use of high-pressure hydrogen gas. Generally good functional group tolerance.[1][2][3] |
| Stannous Chloride Reduction | SnCl₂·2H₂O, HCl | Ethanol | 50 - Reflux | 2 - 5 | 70 - 85 | A classic and reliable method. Work-up involves neutralization and can lead to tin salt precipitates.[4] |
| Iron-based Reduction | Fe powder, NH₄Cl or HCl | Ethanol/Water, Acetic Acid | Reflux | 1 - 5 | 80 - 95 | Cost-effective and environmentally benign. Work-up involves filtering off iron salts.[5][6][7][8][9] |
Experimental Protocols
The following sections provide detailed, step-by-step protocols for the most common and effective methods for the selective reduction of this compound.
Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
This method is often preferred for its high efficiency and clean reaction profile, typically affording high yields of the desired product.[4]
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C), 50% wet
-
Ethanol (reagent grade)
-
Hydrogen gas (H₂)
-
Inert gas (Nitrogen or Argon)
-
Celite® or other filter aid
-
Hydrogenation apparatus (e.g., Parr shaker or balloon hydrogenation setup)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Reaction Setup: In a suitable round-bottom flask, dissolve this compound (1.0 eq) in ethanol (15-20 mL per gram of substrate).
-
Catalyst Addition: Carefully add 10% Pd/C catalyst (0.05 - 0.10 eq by weight) to the solution under a stream of inert gas.
-
Hydrogenation: Secure the flask to the hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (repeat 3 times). Maintain a positive pressure of hydrogen (e.g., using a balloon or at a set pressure on a Parr apparatus) and stir the mixture vigorously at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 2-6 hours.
-
Work-up: Once the reaction is complete, carefully purge the reaction vessel with an inert gas.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst on the filter paper is pyrophoric and should be kept wet with water and disposed of appropriately.
-
Isolation: Wash the filter cake with a small amount of ethanol. Combine the filtrates and remove the solvent under reduced pressure to yield the crude 3-Hydroxy-4-aminobenzaldehyde.
-
Purification: The crude product is often of high purity but can be further purified by recrystallization if necessary (see Section 3).
Protocol 2: Transfer Hydrogenation using Ammonium Formate
This method is a convenient alternative to catalytic hydrogenation as it avoids the need for handling gaseous hydrogen.[1][2][3]
Materials:
-
This compound
-
Ammonium formate (HCOONH₄)
-
10% Palladium on Carbon (Pd/C)
-
Methanol or Ethanol (reagent grade)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Celite® or other filter aid
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq) and methanol or ethanol (20-30 mL per gram of substrate).
-
Reagent Addition: Add ammonium formate (3.0 - 5.0 eq) and 10% Pd/C (0.1 - 0.2 eq by weight) to the mixture.
-
Reaction: Heat the reaction mixture to reflux with vigorous stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC. The reaction is typically complete within 1-4 hours.
-
Work-up: After completion, cool the reaction mixture to room temperature.
-
Filtration: Filter the mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Isolation: Wash the Celite® pad with the reaction solvent. Combine the filtrates and remove the solvent under reduced pressure.
-
Purification: The resulting crude product can be purified by recrystallization (see Section 3).
Protocol 3: Stannous Chloride (SnCl₂) Reduction
This is a classical and robust method for the reduction of aromatic nitro compounds.[4]
Materials:
-
This compound
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol (reagent grade)
-
Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH) solution (2 M)
-
Ethyl acetate
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol (10-15 mL per gram of substrate).
-
Reagent Addition: Add stannous chloride dihydrate (3.0 - 4.0 eq) to the solution. Cool the mixture in an ice bath and slowly add concentrated HCl (4.0 - 5.0 eq).
-
Reaction: Remove the ice bath and stir the reaction mixture at room temperature or gently heat to 50°C. The reaction is exothermic.
-
Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed (typically 2-5 hours).
-
Work-up: After the reaction is complete, remove the ethanol under reduced pressure.
-
Neutralization: Cool the residue in an ice bath and slowly add 2 M NaOH or KOH solution with vigorous stirring until the pH is basic (pH > 8). This will precipitate tin salts as tin hydroxide.
-
Extraction: Extract the product from the aqueous mixture with ethyl acetate (3 x 25 mL).
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 3-Hydroxy-4-aminobenzaldehyde.
-
Purification: The crude product can be purified by column chromatography or recrystallization (see Section 3).
Purification of 3-Hydroxy-4-aminobenzaldehyde
The primary method for purifying the crude product is recrystallization. The choice of solvent is critical for obtaining high purity crystals.
Recommended Solvent Systems for Recrystallization:
-
Water
-
Ethanol/Water mixture
-
Ethyl acetate/Hexane mixture
General Recrystallization Procedure:
-
Dissolve the crude 3-Hydroxy-4-aminobenzaldehyde in a minimum amount of the chosen hot solvent or solvent mixture.
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution is heated for a few more minutes.
-
Hot filter the solution to remove any insoluble impurities and activated charcoal.
-
Allow the filtrate to cool slowly to room temperature to induce crystallization.
-
Further cool the mixture in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals under vacuum.
Characterization of 3-Hydroxy-4-aminobenzaldehyde
Spectroscopic Data:
-
¹H NMR (DMSO-d₆): δ 9.58 (s, 1H, CHO), 8.84 (s, 1H, OH), 7.15 (d, J=1.8 Hz, 1H, Ar-H), 7.02 (dd, J=8.1, 1.8 Hz, 1H, Ar-H), 6.78 (d, J=8.1 Hz, 1H, Ar-H), 4.85 (s, 2H, NH₂).
-
¹³C NMR (DMSO-d₆): δ 190.8, 142.1, 140.9, 126.3, 124.9, 115.8, 114.9.
-
IR (KBr, cm⁻¹): 3470, 3370 (N-H stretching), 3180 (O-H stretching), 1660 (C=O stretching), 1590, 1500 (aromatic C=C stretching).
Visualized Workflows and Reactions
The following diagrams illustrate the chemical transformation and a general experimental workflow for the selective reduction of this compound.
References
- 1. rsc.org [rsc.org]
- 2. Highly selective transfer hydrogenation of functionalised nitroarenes using cobalt-based nanocatalysts - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Facile Transfer Hydrogenation of N-Heteroarenes and Nitroarenes Using Magnetically Recoverable Pd@SPIONs Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]
- 6. sciencemadness.org [sciencemadness.org]
- 7. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 8. escholarship.org [escholarship.org]
- 9. researchgate.net [researchgate.net]
The Pivotal Role of 3-Hydroxy-4-nitrobenzaldehyde in Forging Complex Molecules through Multi-Component Reactions
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction: 3-Hydroxy-4-nitrobenzaldehyde is a versatile aromatic aldehyde that serves as a valuable building block in the realm of organic synthesis, particularly in the construction of diverse and complex heterocyclic scaffolds through multi-component reactions (MCRs). Its unique electronic and structural features, including the presence of a hydroxyl group, a nitro group, and an aldehyde functionality, render it a highly reactive and adaptable substrate for generating molecular diversity. This document provides detailed application notes and experimental protocols for the use of this compound in key multi-component reactions, offering a practical guide for researchers in academia and the pharmaceutical industry.
The strategic placement of the electron-withdrawing nitro group and the electron-donating hydroxyl group on the benzene (B151609) ring significantly influences the reactivity of the aldehyde, making it a key participant in various named reactions. These reactions offer an efficient and atom-economical approach to synthesizing libraries of compounds with potential biological activities, streamlining the drug discovery process.
Application in Multi-Component Reactions
This compound is a valuable reactant in several powerful multi-component reactions, including the synthesis of chromene and dihydropyrimidinone derivatives. These heterocyclic cores are prevalent in a wide array of biologically active compounds and natural products.
Synthesis of 2-Amino-4H-Chromene Derivatives
The one-pot, three-component reaction of an aromatic aldehyde, an active methylene (B1212753) compound (such as malononitrile), and a phenolic component (like resorcinol) is a highly efficient method for the synthesis of 2-amino-4H-chromene derivatives. These compounds are known to exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The use of this compound in this reaction leads to the formation of 2-amino-4-(3-hydroxy-4-nitrophenyl)-4H-chromene derivatives, which are of significant interest for further biological evaluation.
Biginelli Reaction for the Synthesis of Dihydropyrimidinones
The Biginelli reaction is a classic multi-component reaction that involves the acid-catalyzed condensation of an aldehyde, a β-ketoester (such as ethyl acetoacetate), and urea (B33335) or thiourea.[1] The resulting dihydropyrimidinones (DHPMs) are a class of heterocyclic compounds with a wide range of pharmacological activities, including antiviral, antitumor, antibacterial, and anti-inflammatory properties.[2] While specific examples with this compound are not extensively documented, its structural similarity to other reactive aromatic aldehydes suggests its suitability as a substrate in this powerful reaction.
Quantitative Data Summary
The following table summarizes representative quantitative data for multi-component reactions involving aromatic aldehydes structurally similar to this compound, providing an expected range for reaction efficiency.
| Reaction Type | Aldehyde | Other Reactants | Product | Catalyst | Solvent | Time | Yield (%) | Reference |
| Chromene Synthesis | 3-Nitrobenzaldehyde | Malononitrile (B47326), Resorcinol (B1680541) | 2-amino-7-hydroxy-4-(3-nitrophenyl)-4H-chromene-3-carbonitrile | Na2CO3 | Grinding | 30 min | 92 | [3] |
| Chromene Synthesis | 4-Nitrobenzaldehyde | Malononitrile, Resorcinol | 2-amino-7-hydroxy-4-(4-nitrophenyl)-4H-chromene-3-carbonitrile | Na2CO3 | Grinding | 20 min | 95 | [3] |
| Biginelli Reaction | Benzaldehyde | Ethyl acetoacetate (B1235776), Urea | 5-Ethoxycarbonyl-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one | HCl | Ethanol (B145695) | 18 h | ~40 | [4] |
| Biginelli Reaction | 3-Hydroxybenzaldehyde | Ethyl acetoacetate, Thiourea | 5-Ethoxycarbonyl-4-(3-hydroxyphenyl)-6-methyl-3,4-dihydropyrimidine-2(1H)-thione | B(C6F5)3 | Ethanol | 3 h | 88 | [5] |
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-4-(3-hydroxy-4-nitrophenyl)-7-hydroxy-4H-chromene-3-carbonitrile
This protocol is adapted from a general procedure for the synthesis of 2-amino-3-cyano-7-hydroxy-4H-chromenes.[3]
Materials:
-
This compound (1 mmol, 167.12 mg)
-
Malononitrile (1 mmol, 66.06 mg)
-
Resorcinol (1 mmol, 110.11 mg)
-
Sodium Carbonate (Na2CO3) (0.1 mmol, 10.6 mg)
-
Mortar and Pestle
-
Ethanol
Procedure:
-
In a clean and dry mortar, combine this compound (1 mmol), malononitrile (1 mmol), resorcinol (1 mmol), and sodium carbonate (0.1 mmol).
-
Grind the mixture using a pestle at room temperature for approximately 20-30 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, add 10 mL of distilled water to the reaction mixture and stir for 5 minutes.
-
Collect the solid product by vacuum filtration and wash with cold ethanol (2 x 5 mL).
-
Recrystallize the crude product from ethanol to obtain the pure 2-amino-4-(3-hydroxy-4-nitrophenyl)-7-hydroxy-4H-chromene-3-carbonitrile.
Expected Yield: Based on reactions with structurally similar nitrobenzaldehydes, the expected yield is in the range of 90-95%.[3]
Protocol 2: General Procedure for the Biginelli Reaction to Synthesize Dihydropyrimidinone Derivatives
This is a general protocol that can be adapted for this compound.[4][5]
Materials:
-
This compound (1 mmol, 167.12 mg)
-
Ethyl acetoacetate (1 mmol, 130.14 mg)
-
Urea (1.5 mmol, 90.09 mg) or Thiourea (1.5 mmol, 114.19 mg)
-
Catalyst (e.g., HCl, 4 drops or B(C6F5)3, 1 mol%)
-
Ethanol (10 mL)
-
Round-bottom flask
-
Reflux condenser
Procedure:
-
To a 50 mL round-bottom flask, add this compound (1 mmol), ethyl acetoacetate (1 mmol), urea (or thiourea) (1.5 mmol), and ethanol (10 mL).
-
Add the catalyst (e.g., a few drops of concentrated HCl or 1 mol% of a Lewis acid like B(C6F5)3).
-
Attach a reflux condenser and heat the reaction mixture to reflux with stirring.
-
Monitor the reaction progress using TLC. Reaction times can vary from a few hours to overnight depending on the catalyst and substrates.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water (50 mL) and stir.
-
Collect the precipitated solid by vacuum filtration, wash with cold water, and dry.
-
Recrystallize the crude product from ethanol to obtain the pure dihydropyrimidinone derivative.
Visualizations
References
The Versatility of 3-Hydroxy-4-nitrobenzaldehyde in the Synthesis of Bioactive Molecules: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: 3-Hydroxy-4-nitrobenzaldehyde is a versatile aromatic aldehyde that serves as a crucial starting material and intermediate in the synthesis of a wide array of bioactive molecules. Its unique structure, featuring hydroxyl, nitro, and aldehyde functional groups, allows for diverse chemical modifications, leading to the generation of novel compounds with significant therapeutic potential. This document provides detailed application notes and experimental protocols for the synthesis of bioactive molecules derived from this compound, with a focus on Schiff bases and chalcones, which have demonstrated promising anticancer and antimicrobial activities.
Application Notes
This compound is a key building block for the synthesis of various heterocyclic compounds and other pharmacologically active molecules. The presence of the electron-withdrawing nitro group and the ortho-hydroxyl group significantly influences its reactivity and the biological properties of its derivatives.
Key Bioactive Derivatives:
-
Schiff Bases: Formed by the condensation reaction between the aldehyde group of this compound and a primary amine, Schiff bases are a class of compounds known for their broad spectrum of biological activities, including anticancer, antibacterial, and antifungal properties. The imine or azomethine group (-C=N-) is a critical pharmacophore responsible for their bioactivity.
-
Chalcones: These are α,β-unsaturated ketones synthesized through the Claisen-Schmidt condensation of this compound with an appropriate acetophenone (B1666503). Chalcones are precursors to flavonoids and have been extensively studied for their anti-inflammatory, antioxidant, antimicrobial, and anticancer effects.
Therapeutic Potential:
Derivatives of this compound have shown considerable promise in several therapeutic areas:
-
Oncology: Schiff base derivatives have been reported to induce apoptosis in cancer cells, suggesting their potential as novel anticancer agents. The proposed mechanism often involves the azomethine group, which can interact with biological targets.
-
Infectious Diseases: Chalcones derived from substituted benzaldehydes have demonstrated significant activity against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). The antibacterial effect is often attributed to the presence of hydroxyl groups on the aromatic rings.
Data Presentation
Table 1: Anticancer Activity of a Schiff Base Derivative
While specific data for a series of Schiff bases derived directly from this compound is limited in the readily available literature, the following table presents the cytotoxic activity of a Schiff base derived from the closely related 4-nitrobenzaldehyde (B150856) against a human tongue squamous cell carcinoma fibroblast (TSCCF) cell line and normal human gingival fibroblasts (NHGF). This data provides a strong rationale for the synthesis and evaluation of analogous compounds from this compound.
| Compound | Cell Line | IC50 (µg/mL) | Exposure Time (h) | Citation |
| 5-chloro-2-((4-nitrobenzylidene)amino)benzoic acid | TSCCF | 446.68 | 72 | [1] |
| NHGF | 977.24 | 72 | [1] |
Table 2: Antimicrobial Activity of Hydroxy-Substituted Chalcones
This table summarizes the minimum inhibitory concentration (MIC) values of three newly-synthesized hydroxy-chalcones against clinical isolates of methicillin-resistant Staphylococcus aureus (MRSA), demonstrating the potential of this class of compounds. The synthesis of analogous chalcones from this compound is a promising avenue for the development of new antibacterial agents.
| Compound | Bacterial Strain | MIC Range (µg/mL) | Citation |
| 1,3-Bis-(2-hydroxy-phenyl)-propenone (O-OH) | MRSA | 25-50 | [2] |
| 3-(3-hydroxy-phenyl)-1-(2-hydroxy-phenyl)-propenone (M-OH) | MRSA | 50-200 | [2] |
| 3-(4-hydroxy-phenyl)-1-(2-hydroxy-phenyl)-propenone (P-OH) | MRSA | 100-200 | [2] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a general procedure for the synthesis of the starting material, this compound, from m-hydroxybenzaldehyde.
Materials:
-
m-Hydroxybenzaldehyde
-
Methylene (B1212753) chloride (CH₂Cl₂)
-
Tetrabutylammonium (B224687) hydrogensulfate
-
Isopropyl nitrate (B79036)
-
Concentrated sulfuric acid (H₂SO₄)
-
Saturated aqueous sodium bicarbonate solution (NaHCO₃)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexane
-
Ethyl acetate (B1210297)
Procedure:
-
To a stirred solution of m-hydroxybenzaldehyde (5.0 mmol) in methylene chloride (10 mL), add tetrabutylammonium hydrogensulfate (0.25 mmol) and isopropyl nitrate (12.5 mmol).
-
Slowly add concentrated sulfuric acid (610 μL) dropwise to the reaction mixture and stir for 15 minutes at room temperature.
-
Upon completion of the reaction (monitored by TLC), transfer the mixture to a separatory funnel containing 50 mL of saturated aqueous sodium bicarbonate solution.
-
Extract the crude product with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Adsorb the resulting solid onto silica gel and purify by flash column chromatography using a hexane:ethyl acetate gradient (99:1 to 4:1) to yield this compound as a yellow solid (yield: 24%).
Protocol 2: General Synthesis of Schiff Bases
This protocol outlines a general method for the synthesis of Schiff bases from this compound and a primary amine.
Materials:
-
This compound
-
Appropriate primary amine (e.g., substituted aniline)
-
Absolute ethanol (B145695)
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Dissolve this compound (1 mmol) in hot absolute ethanol.
-
In a separate flask, dissolve the primary amine (1 mmol) in hot absolute ethanol.
-
Add the amine solution to the aldehyde solution with stirring.
-
Add a few drops of glacial acetic acid to the mixture.
-
Reflux the reaction mixture for 3-4 hours.
-
Monitor the reaction progress by TLC.
-
After completion, allow the mixture to cool to room temperature.
-
The resulting solid precipitate (the Schiff base) is collected by filtration, washed with cold ethanol, and dried.
Protocol 3: General Synthesis of Chalcones (Claisen-Schmidt Condensation)
This protocol provides a general procedure for the synthesis of chalcones from this compound and a substituted acetophenone.
Materials:
-
This compound
-
Substituted acetophenone
-
Ethanol
-
Aqueous potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH) solution
Procedure:
-
Dissolve this compound (1 mmol) and the substituted acetophenone (1 mmol) in ethanol in a round-bottom flask.
-
Cool the mixture in an ice bath.
-
Slowly add an aqueous solution of KOH or NaOH dropwise with constant stirring.
-
Continue stirring the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction by TLC.
-
After completion, pour the reaction mixture into crushed ice and acidify with dilute HCl.
-
The precipitated solid (the chalcone) is filtered, washed with water, and purified by recrystallization from a suitable solvent (e.g., ethanol).
Visualizations
Synthesis of Bioactive Molecules from this compound
Caption: General synthetic routes to Schiff bases and chalcones from this compound.
Proposed Anticancer Mechanism of Action for Schiff Bases
Caption: A proposed general mechanism for the anticancer activity of Schiff base derivatives.
Proposed Antimicrobial Mechanism of Action for Chalcones
Caption: A proposed general mechanism for the antimicrobial activity of chalcone derivatives.
References
- 1. Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibacterial activity of three newly-synthesized chalcones & synergism with antibiotics against clinical isolates of methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 3-Hydroxy-4-nitrobenzaldehyde
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of 3-Hydroxy-4-nitrobenzaldehyde. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual workflows to address common challenges and optimize reaction yields.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound in a question-and-answer format.
Issue: Low Yield of the Desired this compound
-
Question: My reaction yielded a very small amount of the target this compound. What are the potential causes and how can I improve the yield?
-
Answer: Low yields can stem from several factors:
-
Suboptimal Temperature: Nitration reactions are highly exothermic. Poor temperature control can lead to the formation of unwanted side products or decomposition of the starting material. It is crucial to maintain a consistent and low temperature during the addition of the nitrating agent.[1]
-
Incorrect Stoichiometry: An inappropriate ratio of nitric acid to the starting material can result in incomplete reactions or the formation of dinitrated byproducts.[1] Carefully measure and control the molar equivalents of your reagents.
-
Reaction Time: Both insufficient and excessive reaction times can negatively impact the yield. Monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal endpoint.[1]
-
Formation of Isomers: The primary cause of low yield for the desired product is often the concurrent formation of the 3-hydroxy-2-nitrobenzaldehyde (B1601653) isomer.[2] See the FAQ section for more details on regioselectivity.
-
Issue: Presence of Multiple Products in the Final Mixture
-
Question: My post-reaction analysis (e.g., NMR or LC-MS) shows a mixture of isomers. How can I improve the selectivity and isolate my desired product?
-
Answer: The formation of isomers is a common challenge in the nitration of substituted phenols.
-
Understanding Regioselectivity: The hydroxyl group (-OH) is an ortho, para-directing group, while the aldehyde group (-CHO) is a meta-directing group. The nitration of 3-hydroxybenzaldehyde (B18108) is a competitive reaction, leading to a mixture of isomers, primarily the 2-nitro and 4-nitro products.[2][3]
-
Improving Selectivity: Modifying the reaction conditions, such as the choice of solvent and nitrating agent, can influence the isomer ratio. Some literature suggests that altering the ratio of nitric acid to sulfuric acid can shift the selectivity.[4]
-
Purification: Efficient separation of the isomers is critical. Column chromatography is an effective method for isolating this compound from its 2-nitro isomer.[2] A patent also suggests the possibility of purification using a two-phase system with an emulsifier to remove positional isomers.[5]
-
Issue: Formation of Dark-Colored Byproducts
-
Question: The reaction mixture turned dark brown or black, and I have difficulty isolating a pure product. What causes this and how can it be prevented?
-
Answer: Dark coloration often indicates degradation of the starting material or product, or the formation of polymeric side products.
-
Oxidation: The aldehyde group is susceptible to oxidation to a carboxylic acid, especially under harsh reaction conditions (e.g., high temperatures or extended reaction times).[4]
-
Purity of Starting Material: Ensure that the 3-hydroxybenzaldehyde used is pure and has not been oxidized to 3-hydroxybenzoic acid upon storage.
-
Temperature Control: Strict temperature control is the most critical factor in preventing the formation of these byproducts.[1]
-
Frequently Asked Questions (FAQs)
-
Q1: Why is 3-hydroxy-2-nitrobenzaldehyde the major product in some reported syntheses?
-
A1: The hydroxyl group is a strongly activating, ortho, para-directing group. The aldehyde group is a deactivating, meta-directing group. In the case of 3-hydroxybenzaldehyde, the positions ortho and para to the hydroxyl group are positions 2, 4, and 6. The position meta to the aldehyde group is position 5. The directing effects of the powerful hydroxyl group often dominate, leading to significant substitution at the ortho (position 2) and para (position 4) positions. The steric hindrance at position 2 is less than at position 6 (which is sterically hindered by the aldehyde group), and electronic factors can sometimes favor the formation of the 2-nitro isomer.[2]
-
Q2: What are the most common side reactions to be aware of?
-
A2: Besides the formation of the 2-nitro isomer, other potential side reactions include dinitration (at positions 2 and 4, or 4 and 6), and oxidation of the aldehyde group to a carboxylic acid.[4][6]
-
Q3: How can I effectively monitor the progress of the reaction?
-
A3: Thin Layer Chromatography (TLC) is a straightforward and effective method for monitoring the reaction. Use a suitable solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate) to track the disappearance of the starting material and the appearance of the products.[2]
Data Presentation
The following table summarizes the quantitative data from a representative synthesis of this compound.
| Parameter | Value | Reference |
| Starting Material | 3-Hydroxybenzaldehyde | [2] |
| Nitrating Agent | Isopropyl nitrate (B79036) / Sulfuric acid | [2] |
| Solvent | Methylene (B1212753) chloride | [2] |
| Reaction Temperature | Room Temperature | [2] |
| Reaction Time | 15 minutes | [2] |
| Yield of this compound | 24% | [2] |
| Yield of 3-Hydroxy-2-nitrobenzaldehyde | 47% | [2] |
| Purification Method | Fast column chromatography | [2] |
Experimental Protocols
Synthesis of this compound via Nitration of 3-Hydroxybenzaldehyde [2]
Materials:
-
3-Hydroxybenzaldehyde
-
Methylene chloride (CH₂Cl₂)
-
Tetrabutylammonium (B224687) hydrogensulfate
-
Isopropyl nitrate
-
Concentrated sulfuric acid (H₂SO₄)
-
Saturated aqueous sodium bicarbonate solution (NaHCO₃)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexane
-
Ethyl acetate (B1210297)
Procedure:
-
To a stirred solution of 3-hydroxybenzaldehyde (5.0 mmol) in methylene chloride (10 mL), add tetrabutylammonium hydrogensulfate (0.25 mmol) and isopropyl nitrate (12.5 mmol).
-
Slowly add concentrated sulfuric acid (610 μL) dropwise to the mixture.
-
Stir the reaction mixture for 15 minutes at room temperature.
-
Upon completion, transfer the mixture to a separatory funnel containing 50 mL of saturated aqueous sodium bicarbonate solution.
-
Extract the crude product with dichloromethane.
-
Combine the organic layers, dry with anhydrous sodium sulfate, filter, and concentrate in a vacuum.
-
Adsorb the resulting solid onto silica gel and purify by flash column chromatography using a hexane:ethyl acetate gradient (from 99:1 to 4:1).
-
The this compound will elute first (Rf = 0.44 in 3:1 hexane:ethyl acetate), followed by the 3-hydroxy-2-nitrobenzaldehyde (Rf = 0.19 in 3:1 hexane:ethyl acetate).
Mandatory Visualizations
Reaction Pathway for the Nitration of 3-Hydroxybenzaldehyde
Caption: Nitration of 3-hydroxybenzaldehyde proceeds via electrophilic aromatic substitution.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow to diagnose and address low product yield.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. EP0305812A2 - Process for the purification of nitrobenzaldehyde - Google Patents [patents.google.com]
- 6. CCV.—The nitration of brominated 3-hydroxybenzaldehydes and the bromination of nitrated 3-hydroxybenzdldehydes, with cases of group migration - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of 3-Hydroxy-4-nitrobenzaldehyde by Recrystallization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 3-Hydroxy-4-nitrobenzaldehyde by recrystallization. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the recrystallization of this compound?
A1: The ideal solvent for recrystallization should dissolve this compound well at higher temperatures and poorly at lower temperatures. Based on available data and the properties of similar compounds, methanol (B129727) and ethanol (B145695) are recommended as primary solvents. This compound is known to be soluble in methanol.[1][2] For related nitrobenzaldehydes, alcohols like ethanol and methanol have proven effective.[3] An ethanol/water mixture can also be a good solvent system, where the compound is dissolved in hot ethanol and then water is added dropwise until the solution becomes slightly turbid, followed by slow cooling.
A preliminary solvent screening with small amounts of the crude material is always recommended to determine the optimal solvent for your specific sample, as impurities can affect solubility.
Q2: What are some key physical properties of this compound relevant to its recrystallization?
A2: Key physical properties that are important for the recrystallization process include:
| Property | Value |
| Appearance | Yellow crystalline solid |
| Melting Point | 127-131 °C[1] |
| Molecular Weight | 167.12 g/mol |
The relatively high melting point of this compound is advantageous as it is less likely to "oil out" during recrystallization in common solvents.
Q3: My recrystallized product is still colored. How can I obtain a purer, less colored product?
A3: If your final product is still colored, it may be due to the presence of persistent colored impurities. To address this, you can perform a decolorization step. After dissolving the crude this compound in the hot solvent, add a small amount (typically 1-2% by weight of your compound) of activated charcoal to the solution. Boil the solution with the charcoal for a few minutes. The colored impurities will adsorb onto the surface of the activated charcoal. Then, perform a hot gravity filtration to remove the charcoal before allowing the solution to cool and crystallize. Be aware that using an excessive amount of charcoal can lead to a loss of your desired product.
Q4: What is a typical recovery yield for the recrystallization of this compound?
A4: A successful recrystallization will inevitably lead to some loss of the product, as a small amount will remain dissolved in the cold mother liquor. A good recovery yield for a single recrystallization is typically in the range of 70-90%. The yield can be affected by factors such as the purity of the crude material, the choice of solvent, and the care taken during the procedure, particularly in minimizing the amount of hot solvent used.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the recrystallization of this compound.
| Problem | Possible Cause(s) | Solution(s) |
| No crystals form upon cooling. | 1. Too much solvent was used. 2. The solution is supersaturated.3. The solution has not been cooled sufficiently. | 1. Reheat the solution to boiling and evaporate some of the solvent to increase the concentration of the solute. Then, allow it to cool again.2. Induce crystallization by: a. Scratching: Gently scratch the inner surface of the flask at the liquid level with a glass rod. b. Seeding: Add a tiny crystal of pure this compound to the solution.3. Cool the solution in an ice bath for a longer period. |
| The product "oils out" instead of forming crystals. | 1. The solution is too concentrated.2. The solution is being cooled too rapidly.3. The presence of significant impurities is depressing the melting point. | 1. Reheat the solution to dissolve the oil, then add a small amount of additional hot solvent to decrease the saturation. 2. Allow the solution to cool more slowly at room temperature before placing it in an ice bath.3. If the problem persists, consider purifying the crude material by another method, such as column chromatography, before recrystallization. |
| Low yield of recovered crystals. | 1. Using an excessive amount of solvent. 2. Premature crystallization during hot filtration.3. Incomplete crystallization.4. Washing the crystals with solvent that is not ice-cold. | 1. Use the minimum amount of hot solvent necessary to just dissolve the crude solid.2. Ensure the filtration apparatus (funnel and filter paper) is pre-heated before hot filtration.3. Allow sufficient time for crystallization and cool the flask in an ice bath to maximize crystal formation.4. Always wash the collected crystals with a small amount of ice-cold solvent. |
| Crystals are very fine or appear as a powder. | The solution cooled too quickly. | Allow the solution to cool slowly at room temperature without disturbance. Insulating the flask can promote the growth of larger, more well-defined crystals. |
Experimental Protocol: Recrystallization of this compound
This protocol provides a detailed methodology for the purification of crude this compound.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., Methanol or Ethanol)
-
Erlenmeyer flasks (2)
-
Hotplate with magnetic stirring capabilities
-
Magnetic stir bar
-
Buchner funnel and filter flask
-
Filter paper
-
Watch glass
-
Spatula
-
Glass rod
-
Ice bath
Procedure:
-
Dissolution:
-
Place the crude this compound into an Erlenmeyer flask with a magnetic stir bar.
-
Add a minimal amount of the chosen solvent (e.g., methanol or ethanol) to just cover the solid.
-
Gently heat the mixture on a hotplate with stirring.
-
Add small portions of the hot solvent incrementally until the solid is completely dissolved. Avoid adding an excess of solvent to ensure a good yield.
-
-
Hot Filtration (if necessary):
-
If insoluble impurities are present, perform a hot gravity filtration. To do this, pre-heat a second Erlenmeyer flask and a funnel with a fluted filter paper on the hotplate.
-
Quickly pour the hot solution through the pre-heated funnel into the clean, hot flask. This step should be done rapidly to prevent premature crystallization in the funnel.
-
-
Crystallization:
-
Remove the flask containing the clear solution from the heat and cover it with a watch glass.
-
Allow the solution to cool slowly to room temperature without disturbance. Slow cooling is crucial for the formation of pure, well-defined crystals.
-
Once the flask has reached room temperature and crystal formation has slowed, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Buchner funnel and a clean filter flask.
-
Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities from the crystal surfaces.
-
-
Drying:
-
Dry the purified crystals by leaving them in the Buchner funnel with the vacuum on for a period of time.
-
For complete drying, transfer the crystals to a watch glass and place them in a desiccator or a vacuum oven at a low temperature until a constant weight is achieved.
-
Visualizations
Caption: Experimental workflow for the recrystallization of this compound.
Caption: Troubleshooting guide for the recrystallization of this compound.
References
Technical Support Center: Synthesis of 3-Hydroxy-4-nitrobenzaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Hydroxy-4-nitrobenzaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered in the synthesis of this compound via nitration of 3-hydroxybenzaldehyde (B18108)?
A1: The most prevalent impurities include the regioisomeric byproduct, 3-hydroxy-2-nitrobenzaldehyde (B1601653), which can sometimes be the major product. Other common impurities are unreacted starting material (3-hydroxybenzaldehyde), dinitrated products (such as 4,6-dinitro-3-hydroxybenzaldehyde), and the corresponding carboxylic acid (3-hydroxy-4-nitrobenzoic acid) if oxidation of the aldehyde group occurs.
Q2: My reaction yielded a very low amount of the desired this compound and a high amount of an isomeric byproduct. What is happening and how can I fix it?
A2: This is a common issue where the major product formed is the 3-hydroxy-2-nitrobenzaldehyde isomer. The regioselectivity of the nitration of 3-hydroxybenzaldehyde is sensitive to reaction conditions. To favor the formation of the desired 4-nitro isomer, it is crucial to carefully control the reaction temperature and the rate of addition of the nitrating agent. Running the reaction at a lower temperature and ensuring slow, dropwise addition of the nitrating agent can improve the regioselectivity towards the 4-position.
Q3: How can I effectively separate this compound from its 2-nitro isomer?
A3: Column chromatography is a reliable method for separating this compound from 3-hydroxy-2-nitrobenzaldehyde. A silica (B1680970) gel stationary phase with a gradient elution of hexane (B92381) and ethyl acetate (B1210297) is typically effective.[1]
Q4: I observe more than two nitrated products in my crude reaction mixture. What are these and how can I avoid their formation?
A4: The presence of multiple nitrated products likely indicates the formation of dinitrated species. This typically occurs if the reaction conditions are too harsh (e.g., high temperature, excess nitrating agent, or prolonged reaction time). To minimize dinitration, use a stoichiometric amount of the nitrating agent and maintain a low reaction temperature. Careful monitoring of the reaction progress by techniques like TLC can help in quenching the reaction at the optimal time to prevent over-nitration.
Q5: My final product shows signs of an acidic impurity. What could it be and how can it be removed?
A5: An acidic impurity is likely 3-hydroxy-4-nitrobenzoic acid, formed by the oxidation of the aldehyde group of the product. This can happen if the reaction is exposed to oxidizing conditions. To remove this impurity, you can perform a basic wash (e.g., with a dilute sodium bicarbonate solution) during the work-up. The carboxylate salt will be soluble in the aqueous layer, while the desired aldehyde will remain in the organic layer.
Impurity Summary
The following table summarizes the common impurities, their typical yields, and key identification data.
| Impurity Name | Structure | Typical Yield (%) | 1H NMR Data (CDCl₃, 400 MHz) δ (ppm) |
| This compound (Product) | 24%[1] | 10.58 (s, 1H), 10.06 (d, J=0.6 Hz, 1H), 8.28 (d, J=8.7 Hz, 1H), 7.66 (d, J=1.7 Hz, 1H), 7.51 (dd, J=8.7, 1.7 Hz, 1H)[1] | |
| 3-Hydroxy-2-nitrobenzaldehyde | 47%[1] | 10.40 (s, 1H), 10.30 (s, 1H), 7.67 (dd, J=8.3, 7.4, 0.7 Hz, 1H), 7.37 (dd, J=8.3, 1.4 Hz, 1H), 7.31 (dd, J=7.4, 1.4 Hz, 1H)[1] | |
| 3-Hydroxybenzaldehyde (Starting Material) | Variable | - | |
| 4,6-Dinitro-3-hydroxybenzaldehyde | Minor | - | |
| 3-Hydroxy-4-nitrobenzoic acid | Minor | - |
Detailed Experimental Protocol: Synthesis of this compound
This protocol is adapted from a known procedure for the nitration of 3-hydroxybenzaldehyde.[1]
Materials:
-
3-Hydroxybenzaldehyde
-
Methylene (B1212753) chloride (CH₂Cl₂)
-
Tetrabutylammonium (B224687) hydrogensulfate
-
Isopropyl nitrate (B79036)
-
Concentrated sulfuric acid (H₂SO₄)
-
Saturated aqueous sodium bicarbonate solution (NaHCO₃)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, dissolve 3-hydroxybenzaldehyde (5.0 mmol) in methylene chloride (10 mL).
-
To the stirred solution, add tetrabutylammonium hydrogensulfate (0.25 mmol) and isopropyl nitrate (12.5 mmol).
-
Cool the mixture in an ice bath.
-
Slowly add concentrated sulfuric acid (610 μL) dropwise, maintaining the temperature of the reaction mixture.
-
Stir the reaction mixture at room temperature for 15 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, transfer the reaction mixture to a separatory funnel containing 50 mL of saturated aqueous sodium bicarbonate solution.
-
Extract the crude product with dichloromethane.
-
Combine the organic layers, dry with anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting solid by flash column chromatography on silica gel using a hexane:ethyl acetate gradient (from 99:1 to 4:1).
-
This compound will elute first (Rf = 0.44 in 3:1 hexane:ethyl acetate), followed by 3-hydroxy-2-nitrobenzaldehyde (Rf = 0.19 in 3:1 hexane:ethyl acetate).[1]
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis of this compound.
Caption: Troubleshooting workflow for the synthesis of this compound.
References
Technical Support Center: Nitration of 3-Hydroxybenzaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the nitration of 3-hydroxybenzaldehyde (B18108).
Frequently Asked Questions (FAQs)
Q1: What are the primary byproducts observed during the nitration of 3-hydroxybenzaldehyde?
The nitration of 3-hydroxybenzaldehyde typically yields a mixture of two main positional isomers: 3-hydroxy-2-nitrobenzaldehyde (B1601653) and 3-hydroxy-4-nitrobenzaldehyde.[1][2] The formation of these isomers is influenced by the directing effects of the hydroxyl (-OH) and aldehyde (-CHO) groups on the aromatic ring.
Q2: How can the formation of different isomeric byproducts be controlled?
The ratio of 3-hydroxy-2-nitrobenzaldehyde to this compound can be influenced by the reaction conditions. While specific studies on controlling the regioselectivity for 3-hydroxybenzaldehyde are not extensively detailed in the provided results, general principles of electrophilic aromatic substitution suggest that factors like the choice of nitrating agent, reaction temperature, and solvent can play a significant role. One documented procedure using isopropyl nitrate (B79036) and concentrated sulfuric acid in methylene (B1212753) chloride yielded a higher proportion of the 2-nitro isomer.[1][2]
Q3: Besides isomeric products, what other types of byproducts might form?
While the primary byproducts are positional isomers, other side reactions can occur during nitration, leading to impurities such as:
-
Dinitrated products: Although not explicitly reported in the search results for 3-hydroxybenzaldehyde, dinitration is a common side reaction in the nitration of aromatic compounds, especially if the reaction conditions are too harsh (e.g., high temperature, excess nitrating agent).[3]
-
Oxidation of the aldehyde group: The aldehyde group can be sensitive to the oxidative conditions of nitration, potentially leading to the formation of the corresponding carboxylic acid (3-hydroxy-nitrobenzoic acid).[3]
-
Polymerization/Degradation products: Strong acidic and oxidative conditions can sometimes lead to the formation of dark, tarry substances due to degradation or polymerization of the starting material or products.[3]
Q4: How can the isomeric byproducts be effectively separated?
The separation of 3-hydroxy-2-nitrobenzaldehyde and this compound can be achieved using column chromatography on silica (B1680970) gel.[1][2] A solvent system of hexane (B92381) and ethyl acetate (B1210297) is effective, with this compound typically eluting first.[1][2]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low overall yield of nitrated products | - Incomplete reaction. - Suboptimal reaction temperature. - Inefficient stirring. | - Monitor the reaction progress using Thin Layer Chromatography (TLC). - Ensure precise temperature control as specified in the protocol. - Maintain vigorous and consistent stirring throughout the reaction. |
| Formation of dark, tarry material | - Reaction temperature is too high. - Concentrated acid was added too quickly. | - Maintain a low reaction temperature, for instance by using an ice bath. - Add the concentrated sulfuric acid slowly and dropwise to control the exothermic reaction.[1][2] |
| Unexpectedly high ratio of one isomer | - Variation in reaction conditions from the intended protocol. | - Carefully control all reaction parameters, including temperature, addition rates, and stoichiometry. |
| Presence of dinitrated or oxidized byproducts | - Excess of nitrating agent. - Reaction time is too long. - Reaction temperature is too high. | - Use the stoichiometric amount of the nitrating agent as specified. - Monitor the reaction by TLC and quench it upon consumption of the starting material. - Strictly adhere to the recommended temperature range.[3] |
Quantitative Data Summary
The following table summarizes the reported yields for the primary products of the nitration of 3-hydroxybenzaldehyde under specific experimental conditions.
| Product | Molecular Formula | CAS Number | Yield |
| 3-hydroxy-2-nitrobenzaldehyde | C₇H₅NO₄ | 42123-33-1 | 47%[1][2] (up to 63% in a related study[1]) |
| This compound | C₇H₅NO₄ | 704-13-2 | 24%[1][2] |
Experimental Protocols
Protocol: Synthesis of 3-hydroxy-2-nitrobenzaldehyde and this compound
This protocol is adapted from a documented synthetic procedure.[1][2]
Materials:
-
3-hydroxybenzaldehyde
-
Methylene chloride (CH₂Cl₂)
-
Tetrabutylammonium (B224687) hydrogensulfate
-
Isopropyl nitrate
-
Concentrated sulfuric acid (H₂SO₄)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Saturated aqueous sodium bicarbonate solution (NaHCO₃)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Reaction Setup: To a stirred solution of 3-hydroxybenzaldehyde (5.0 mmol) in methylene chloride (10 mL), add tetrabutylammonium hydrogensulfate (0.25 mmol) and isopropyl nitrate (12.5 mmol).
-
Nitration: Slowly add concentrated sulfuric acid (610 μL) dropwise to the reaction mixture. Stir the mixture for 15 minutes at room temperature.
-
Work-up: Transfer the reaction mixture to a separatory funnel containing 50 mL of saturated aqueous sodium bicarbonate solution. Extract the crude product with dichloromethane.
-
Drying and Concentration: Combine the organic layers, dry with anhydrous sodium sulfate, filter, and concentrate in a vacuum.
-
Purification: Adsorb the resulting solid onto silica gel and purify by flash column chromatography using a hexane:ethyl acetate gradient (from 99:1 to 4:1).
-
This compound elutes first.
-
3-hydroxy-2-nitrobenzaldehyde elutes second.
-
Visualizations
Caption: Reaction pathway for the nitration of 3-hydroxybenzaldehyde.
References
Technical Support Center: Selective Functionalization of 3-Hydroxy-4-nitrobenzaldehyde
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the selective functionalization of 3-hydroxy-4-nitrobenzaldehyde. This trifunctional aromatic compound presents unique challenges due to the competing reactivity of its hydroxyl, nitro, and aldehyde groups.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the selective functionalization of this compound?
The main challenge lies in achieving regioselectivity and chemoselectivity. The molecule has three reactive sites: a phenolic hydroxyl group, an electron-withdrawing nitro group, and an aldehyde group. Reactions can potentially occur at any of these sites, leading to a mixture of products. For instance, alkylating agents can react with the hydroxyl group (O-alkylation), while reducing agents can target either the nitro group or the aldehyde.[1] The key is to choose reaction conditions and reagents that favor the transformation of a single functional group while leaving the others intact.
Q2: How can I selectively functionalize the hydroxyl group?
Selective functionalization of the hydroxyl group, typically through O-alkylation, requires careful control of reaction conditions to prevent side reactions. The use of a mild base and a suitable polar aprotic solvent is crucial to favor O-alkylation over potential C-alkylation or reactions involving the other functional groups.[2][3] Protecting the aldehyde group beforehand may be necessary if it is sensitive to the reaction conditions.
Q3: What are the best methods for the selective reduction of the nitro group?
The selective reduction of the nitro group to an amine, while preserving the aldehyde and hydroxyl functionalities, is a common requirement. Catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) is a clean and efficient method.[4] Metal/acid systems, such as iron in acetic acid or stannous chloride in hydrochloric acid, are also effective and offer good chemoselectivity.[4] The choice of reagent depends on the desired reaction conditions and tolerance of other functional groups.
Q4: Can the aldehyde group be selectively modified?
Yes, the aldehyde group can undergo various selective transformations. For instance, it readily participates in Knoevenagel condensation with active methylene (B1212753) compounds and in the Wittig reaction to form alkenes.[5][6] The electron-withdrawing nature of the nitro and hydroxyl groups enhances the electrophilicity of the aldehyde's carbonyl carbon, making it susceptible to nucleophilic attack.[5]
Troubleshooting Guides
O-Alkylation of the Hydroxyl Group
| Problem | Potential Cause | Suggested Solution |
| Low or no conversion of starting material | 1. Inactive base: The base is not strong enough to deprotonate the phenol (B47542) effectively.[1] 2. Poor quality of alkylating agent: The alkylating agent may have degraded. 3. Insufficient reaction temperature or time. | 1. Base selection: Use a stronger base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). Ensure the base is finely powdered and anhydrous.[1] 2. Reagent quality: Use a fresh, high-purity alkylating agent. 3. Optimization: Gradually increase the reaction temperature and monitor the reaction progress using TLC. |
| Formation of C-alkylation side products | 1. Reaction conditions favoring C-alkylation: Protic solvents can solvate the phenoxide oxygen, making the carbon atoms of the ring more nucleophilic.[3] 2. Strong reaction conditions. | 1. Solvent choice: Use polar aprotic solvents like DMF or acetonitrile (B52724) to favor O-alkylation.[2][3] 2. Milder conditions: Use a milder base and lower reaction temperature. |
| Reaction with the aldehyde or nitro group | 1. Aldehyde instability: The aldehyde group may not be stable under the reaction conditions, especially with strong bases or high temperatures. 2. Nucleophilic attack on the nitro group. | 1. Protection strategy: Protect the aldehyde group as an acetal (B89532) before performing the O-alkylation. The acetal can be deprotected under acidic conditions after the alkylation is complete.[7] 2. Condition screening: Screen different bases and solvents to find conditions that are compatible with all functional groups. |
Selective Reduction of the Nitro Group
| Problem | Potential Cause | Suggested Solution |
| Incomplete reduction of the nitro group | 1. Inactive catalyst: For catalytic hydrogenation, the catalyst may be poisoned or deactivated.[8] 2. Insufficient reducing agent: The stoichiometric amount of the reducing agent may not be enough. | 1. Catalyst handling: Use fresh catalyst and ensure the system is free of catalyst poisons like sulfur compounds. 2. Stoichiometry: Increase the equivalents of the reducing agent. |
| Reduction of the aldehyde group | 1. Non-selective reducing agent: Some reducing agents, like lithium aluminum hydride, will reduce both the nitro group and the aldehyde.[9] 2. Harsh reaction conditions. | 1. Chemoselective reagents: Use chemoselective reducing agents known to preferentially reduce nitro groups, such as SnCl₂/HCl, Fe/CH₃COOH, or catalytic hydrogenation under controlled conditions.[4] 2. Milder conditions: Perform the reaction at a lower temperature and monitor carefully. |
| Formation of side products (e.g., azo, azoxy compounds) | 1. Incomplete reduction: Partial reduction of the nitro group can lead to condensation reactions between intermediates. | 1. Ensure complete conversion: Use a sufficient amount of reducing agent and adequate reaction time to drive the reaction to the desired amine. |
Quantitative Data
The following tables summarize quantitative data for relevant reactions. Note that some data is for closely related compounds and serves as a guide for optimizing the functionalization of this compound.
Table 1: Regioselective O-Alkylation of 3,4-Dihydroxybenzaldehyde [10]
| Protecting Group | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Benzyl | Benzyl bromide, NaHCO₃, NaI | DMF | 40 | 24 | 71 |
| p-Methoxybenzyl | p-Methoxybenzyl chloride, NaHCO₃, NaI | DMF | 40 | 24 | 75 |
| o-Nitrobenzyl | o-Nitrobenzyl bromide, NaHCO₃, NaI | DMF | 40 | 24 | 67 |
| 2,6-Dichlorobenzyl | 2,6-Dichlorobenzyl bromide, NaHCO₃, NaI | DMF | 40 | 24 | 69 |
Table 2: Comparison of Methods for the Reduction of 3-Nitrobenzaldehyde [4]
| Method | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Catalytic Hydrogenation | H₂ (gas), 5-10% Pd/C | Ethanol, Methanol | 25 - 50 | 2 - 8 | > 90 |
| Iron/Acid Reduction | Fe powder, HCl or Acetic Acid | Ethanol/Water | 70 - 100 | 1 - 4 | 70 - 85 |
| Stannous Chloride | SnCl₂·2H₂O, HCl | Ethanol | 25 - 50 | 2 - 6 | 80 - 95 |
| Sodium Dithionite | Na₂S₂O₄, NaHCO₃ | DMF/Water, Ethanol/Water | 45 - 90 | 3 - 24 | 70 - 90 |
Experimental Protocols
Protocol 1: Selective O-Alkylation of the Hydroxyl Group (Adapted from a general procedure for phenols)[1]
-
Preparation: In a round-bottom flask, dissolve this compound (1.0 eq.) in anhydrous dimethylformamide (DMF).
-
Base Addition: Add potassium carbonate (K₂CO₃, 1.5 eq.), finely powdered and dried, to the solution.
-
Alkylating Agent: While stirring, add the desired alkyl halide (1.1 eq.) dropwise at room temperature.
-
Reaction: Heat the mixture to 60-80 °C and monitor the reaction's progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the mixture to room temperature and filter to remove inorganic salts. Remove the DMF under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica (B1680970) gel.
Protocol 2: Selective Reduction of the Nitro Group with Stannous Chloride (Adapted from a procedure for m-nitrobenzaldehyde)[11]
-
Preparation: In a round-bottom flask, dissolve this compound (1.0 eq.) in ethanol.
-
Reagent Addition: Prepare a solution of stannous chloride dihydrate (SnCl₂·2H₂O, 3.0 eq.) in concentrated hydrochloric acid and add it to the aldehyde solution while stirring.
-
Reaction: Stir the reaction mixture at room temperature. The reaction is typically exothermic. Monitor the progress by TLC.
-
Work-up: Once the reaction is complete, carefully neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the product with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Visualizations
Caption: Selective functionalization pathways for this compound.
Caption: Troubleshooting workflow for functionalization reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pharmaxchange.info [pharmaxchange.info]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis [www2.chemistry.msu.edu]
- 8. benchchem.com [benchchem.com]
- 9. jsynthchem.com [jsynthchem.com]
- 10. Regioselective Protection of the 4-Hydroxyl of 3,4-Dihydroxy-benzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
Improving the regioselectivity of 3-Hydroxy-4-nitrobenzaldehyde synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Hydroxy-4-nitrobenzaldehyde. Our goal is to help you improve the regioselectivity of your synthesis and troubleshoot common issues encountered during the experimental process.
Frequently Asked Questions (FAQs)
Q1: What are the main products formed during the nitration of 3-hydroxybenzaldehyde (B18108)?
When 3-hydroxybenzaldehyde undergoes nitration, a mixture of isomers is typically formed due to the directing effects of the hydroxyl (-OH) and aldehyde (-CHO) groups. The primary products are this compound and 3-hydroxy-2-nitrobenzaldehyde. The formation of the 6-nitro isomer is also possible but often in smaller quantities.
Q2: What are the directing effects of the hydroxyl and aldehyde groups in this reaction?
The hydroxyl group is an activating, ortho, para-director, meaning it increases the electron density at the positions ortho (C2, C6) and para (C4) to it, making them more susceptible to electrophilic attack. The aldehyde group is a deactivating, meta-director, withdrawing electron density from the ring, particularly at the ortho and para positions relative to itself, making the meta position (C5) the most likely site of attack from its perspective.
The final regioselectivity is a result of the interplay between these two competing effects. The strong activating effect of the hydroxyl group generally dominates, leading to substitution at the positions ortho and para to it.
Q3: How can I improve the yield of the desired this compound isomer?
Improving the regioselectivity for the 4-nitro isomer over the 2-nitro isomer can be challenging. Key strategies to explore include:
-
Choice of Nitrating Agent: Milder nitrating agents may offer better selectivity.
-
Reaction Temperature: Lowering the reaction temperature can sometimes improve selectivity by favoring the thermodynamically more stable product.
-
Use of Protecting Groups: Temporarily protecting the hydroxyl group can alter its directing effect and potentially favor nitration at the 4-position. After the nitration step, the protecting group can be removed.
-
Solvent Effects: The polarity of the solvent can influence the reaction pathway and regioselectivity.
Q4: What is a common side reaction to be aware of during this synthesis?
Besides the formation of multiple isomers, oxidation of the aldehyde group to a carboxylic acid can occur, especially under harsh reaction conditions (e.g., high temperatures, strong oxidizing agents). Monitoring the reaction closely and maintaining controlled conditions is crucial to minimize this side product.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low overall yield of nitrated products | - Incomplete reaction. - Suboptimal reaction temperature. - Degradation of starting material or product. | - Increase reaction time or gently warm the reaction if TLC indicates incomplete conversion. - Maintain a low and constant temperature (e.g., 0-5 °C) to prevent side reactions. Nitration is exothermic. - Ensure the quality of the starting 3-hydroxybenzaldehyde and avoid prolonged exposure to harsh acidic conditions. |
| Poor regioselectivity (high proportion of the 2-nitro isomer) | - The 2-position is sterically accessible and electronically activated by the hydroxyl group. | - Experiment with different nitrating systems. A common method uses isopropyl nitrate (B79036) and concentrated sulfuric acid in dichloromethane (B109758).[1] - Consider a protecting group strategy for the hydroxyl group to reduce its directing influence at the ortho position. |
| Formation of dinitrated or other byproducts | - Reaction conditions are too harsh (e.g., temperature is too high, excess nitrating agent). | - Carefully control the stoichiometry of the nitrating agent. - Maintain a low reaction temperature and monitor the reaction progress to avoid over-nitration. |
| Difficulty in separating the 2-nitro and 4-nitro isomers | - The isomers have similar polarities, making chromatographic separation challenging. | - Utilize a high-efficiency column chromatography setup with a carefully optimized eluent system (e.g., a hexane-ethyl acetate (B1210297) gradient).[1] - Consider derivatization of the aldehyde or hydroxyl group to alter the physical properties of the isomers, facilitating separation, followed by deprotection. |
Experimental Protocols
Protocol 1: Nitration of 3-Hydroxybenzaldehyde using Isopropyl Nitrate and Sulfuric Acid[1]
This protocol describes the direct nitration of 3-hydroxybenzaldehyde, which results in a mixture of this compound and 3-hydroxy-2-nitrobenzaldehyde.
Materials:
-
3-Hydroxybenzaldehyde
-
Dichloromethane (CH₂Cl₂)
-
Tetrabutylammonium (B224687) hydrogensulfate
-
Isopropyl nitrate
-
Concentrated sulfuric acid (H₂SO₄)
-
Saturated aqueous sodium bicarbonate solution (NaHCO₃)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
To a stirred solution of 3-hydroxybenzaldehyde (5.0 mmol) in dichloromethane (10 mL), add tetrabutylammonium hydrogensulfate (0.25 mmol) and isopropyl nitrate (12.5 mmol).
-
Slowly add concentrated sulfuric acid (610 μL) dropwise to the mixture.
-
Stir the reaction mixture at room temperature for 15 minutes.
-
Upon completion, transfer the mixture to a separatory funnel containing 50 mL of saturated aqueous sodium bicarbonate solution to quench the reaction.
-
Extract the crude product with dichloromethane.
-
Combine the organic layers, dry with anhydrous sodium sulfate, filter, and concentrate under vacuum.
-
Purify the resulting solid by flash column chromatography on silica gel using a hexane-ethyl acetate gradient.
Expected Results:
The two main isomers can be separated by column chromatography.
| Isomer | Rf Value (3:1 Hexane:Ethyl Acetate) | Typical Yield |
| This compound | 0.44 | 24% |
| 3-Hydroxy-2-nitrobenzaldehyde | 0.19 | 47% |
Note: The yields are based on a specific literature procedure and may vary.[1]
Visualizations
Signaling Pathways and Logical Relationships
Caption: Directing effects of hydroxyl and aldehyde groups on the nitration of 3-hydroxybenzaldehyde.
Experimental Workflow
Caption: General experimental workflow for the synthesis and purification of this compound.
Troubleshooting Logic
Caption: A decision tree for troubleshooting low yields of this compound.
References
Troubleshooting low yields in Knoevenagel condensation of 3-Hydroxy-4-nitrobenzaldehyde
Technical Support Center: Knoevenagel Condensation of 3-Hydroxy-4-nitrobenzaldehyde
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the Knoevenagel condensation of this compound, particularly in addressing low reaction yields.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Question 1: My Knoevenagel condensation of this compound is resulting in a low or no product yield. What are the primary factors I should investigate?
Low yields in this specific Knoevenagel condensation can stem from several factors related to the unique structure of this compound, which features both an electron-withdrawing nitro group and an electron-donating hydroxyl group. Key areas to investigate include:
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Catalyst Issues: The choice and amount of catalyst are critical. The catalyst must be basic enough to deprotonate the active methylene (B1212753) compound without causing unwanted side reactions.[1][2][3]
-
Solvent Effects: The solvent plays a significant role in reactant solubility, stabilization of intermediates, and overall reaction kinetics.[2][4][5]
-
Reaction Conditions: Temperature and reaction time can significantly influence the yield and purity of the product. Sub-optimal temperatures may lead to slow conversion, while excessive heat can cause decomposition or side reactions.[1][2][3]
-
Water Removal: The Knoevenagel condensation produces water as a byproduct. Failure to remove it can shift the reaction equilibrium back towards the reactants, thereby lowering the yield.[2][6]
-
Reactant Quality: The purity of this compound and the active methylene compound is crucial. Impurities can inhibit the catalyst or lead to the formation of byproducts.[2][3]
Question 2: How do I select the appropriate catalyst for the reaction with this compound?
The selection of a suitable catalyst is highly dependent on the active methylene compound being used. Weak bases are generally preferred to avoid self-condensation of the aldehyde or other side reactions.[1][7]
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Commonly Used Catalysts: Weak bases like piperidine (B6355638), pyridine (B92270), and ammonium (B1175870) acetate (B1210297) are frequently employed and serve as a good starting point.[1][8] For reactions involving malonic acid (a Doebner modification), a combination of pyridine as the solvent and piperidine as the catalyst is a classic choice.[3][7][9]
-
Catalyst Screening: If standard catalysts yield poor results, consider screening a variety of catalysts, including both basic options (e.g., L-proline, triethylamine) and Lewis acids, though the latter are less common for this substrate.[1][3]
-
Catalyst Loading: The amount of catalyst should be optimized. A typical starting point is a catalytic amount, for instance, 5-10 mol%.[1]
Question 3: What is the impact of the solvent choice on the yield, and which solvents are recommended?
The solvent can influence the reaction by affecting the solubility of reactants and the stability of charged intermediates.[4]
-
Polar Aprotic Solvents: Solvents like DMF and acetonitrile (B52724) often lead to faster reaction rates and higher yields as they can stabilize charged intermediates.[4][5]
-
Polar Protic Solvents: Ethanol (B145695) and water are considered greener alternatives and can be effective.[4][10] However, protic solvents can sometimes hinder the reaction.[2]
-
Solvent-Free Conditions: In some cases, performing the reaction neat (without a solvent) can be highly efficient and environmentally friendly.[1]
-
For Water Removal: If byproduct water is suspected to be inhibiting the reaction, using a solvent like toluene (B28343) that forms an azeotrope with water, in conjunction with a Dean-Stark apparatus, can be beneficial for driving the reaction to completion.[2][6]
Question 4: I am observing the formation of significant side products. What are the likely side reactions and how can they be minimized?
Side product formation is a common issue. With this compound, potential side reactions include:
-
Michael Addition: The product of the Knoevenagel condensation, an α,β-unsaturated compound, can sometimes react with a second molecule of the active methylene compound.[1] To minimize this, use a 1:1 molar ratio of the aldehyde and the active methylene compound.[1]
-
Reactions Involving the Phenolic Hydroxyl Group: The hydroxyl group can be deprotonated by a strong base, which might lead to undesired reactivity. Using a weak base is recommended.[1] The hydroxyl group is also susceptible to oxidation, especially at higher temperatures.[3] Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this.[3]
-
Self-Condensation of the Aldehyde: This is less likely with this compound as it lacks α-hydrogens, but it is a consideration for other aldehydes. Using a mild base is the best preventative measure.[1][7]
Quantitative Data Summary
The following table summarizes the effects of different catalysts and solvents on the Knoevenagel condensation of various substituted benzaldehydes, which can serve as a reference for optimizing the reaction with this compound.
| Aldehyde | Active Methylene Compound | Catalyst | Solvent | Temperature | Time | Yield (%) |
| 4-Nitrobenzaldehyde | Malononitrile (B47326) | Piperidine | Ethanol | Reflux | 2-4 h | High |
| Benzaldehyde | Malononitrile | Zinc(II) Complex (2 mol%) | Methanol | Room Temp | 30 min | 98 |
| p-Chlorobenzaldehyde | Malononitrile | Ionic Liquid-supported Proline | Acetonitrile | Not specified | Not specified | High |
| 3,4-Dimethoxybenzaldehyde | Methyl acetoacetate (B1235776) & Ammonium carbonate | TBAB (10 mol%) | Aqueous medium | Not specified | 60 min (ultrasonic) | 91 |
| Various aromatic aldehydes | Malononitrile | Ammonium Bicarbonate | Solvent-free | Not specified | Not specified | Not specified |
Experimental Protocols
Protocol 1: General Procedure for Knoevenagel Condensation using Piperidine Catalyst
This protocol is a representative procedure that can be adapted for the reaction of this compound with an active methylene compound like malononitrile or ethyl cyanoacetate.[11]
Materials:
-
This compound (1 equivalent)
-
Active methylene compound (e.g., malononitrile) (1.1 equivalents)
-
Ethanol
-
Piperidine (catalytic amount, ~2-3 drops)
-
Round-bottom flask, reflux condenser, magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve this compound in a suitable volume of ethanol.
-
Add the active methylene compound (1.1 equivalents) to the solution.
-
Add a catalytic amount of piperidine to the reaction mixture.
-
Equip the flask with a reflux condenser and heat the mixture to reflux.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature to allow the product to crystallize.
-
Collect the solid product by vacuum filtration, washing with cold ethanol to remove unreacted starting materials.[11][12]
-
Dry the product under vacuum. If necessary, the product can be further purified by recrystallization.[12]
Visualizations
Caption: A troubleshooting workflow for addressing low yields in Knoevenagel condensations.
Caption: The general reaction mechanism of the base-catalyzed Knoevenagel condensation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Knoevenagel Condensation | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 8. tandfonline.com [tandfonline.com]
- 9. Knoevenagel Condensation [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of Schiff Bases from 3-Hydroxy-4-nitrobenzaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Schiff bases from 3-Hydroxy-4-nitrobenzaldehyde.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, offering potential causes and solutions to improve reaction outcomes.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or No Product Yield | Incomplete reaction: Insufficient reaction time or temperature. | - Monitor the reaction progress using Thin Layer Chromatography (TLC).- Increase the reaction time or temperature as needed. Refluxing for several hours is common.[1] |
| Catalyst inefficiency: Absence or inappropriate choice of catalyst. | - While the reaction can proceed without a catalyst, adding a catalytic amount of a weak acid like glacial acetic acid can significantly improve the reaction rate.[2] | |
| Reagent quality: Impure this compound or primary amine. | - Ensure the purity of starting materials. Recrystallize or purify reagents if necessary. | |
| Side reactions: Formation of undesired byproducts. | - See the "Common Side Reactions" section below for specific guidance on avoiding these. | |
| Presence of Unreacted Aldehyde in Product | Incomplete reaction: As above. | - Extend the reaction time and continue monitoring by TLC until the aldehyde spot disappears or is minimized. |
| Equilibrium position: The Schiff base formation is a reversible reaction. | - Remove water from the reaction mixture as it forms. This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent. | |
| Product is Difficult to Purify | Co-eluting impurities: Side products or starting materials with similar polarity to the desired Schiff base. | - If recrystallization is ineffective, column chromatography with a suitable solvent system (e.g., petroleum ether and ethyl acetate) can be employed.[2] |
| Oily or non-crystalline product: Presence of impurities hindering crystallization. | - Wash the crude product with a solvent in which the desired product is sparingly soluble but impurities are soluble (e.g., cold ethanol).[2] | |
| Discolored Product (e.g., dark brown instead of yellow) | Oxidation or degradation: The phenolic hydroxyl group can be susceptible to oxidation. | - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).- Use purified, degassed solvents. |
Frequently Asked Questions (FAQs)
Q1: What is a typical experimental protocol for the synthesis of a Schiff base from this compound?
A1: A general procedure involves dissolving this compound in a suitable solvent, such as absolute ethanol (B145695). An equimolar amount of the primary amine is then added to this solution. A catalytic amount of glacial acetic acid is often added to facilitate the reaction. The mixture is typically refluxed with stirring for a period of 30 minutes to several hours. The reaction progress should be monitored by TLC. Upon completion, the reaction mixture is cooled, and the solid product is collected by filtration, washed with a cold solvent like ethanol, and then dried.[2]
Q2: What are the most common side reactions to be aware of?
A2: The most significant potential side reactions are:
-
Cannizzaro Reaction: This occurs under strong basic conditions and leads to the disproportionation of the aldehyde into 3-hydroxy-4-nitrobenzyl alcohol and 3-hydroxy-4-nitrobenzoic acid. To avoid this, use acidic or neutral reaction conditions.
-
Reduction of the Nitro Group: In some cases, the nitro group can be reduced to an amino group, especially if reducing agents are present or under certain catalytic conditions. One study noted an unusual reduction of p-nitrobenzaldehyde to the corresponding alcohol as a side product.
-
Polymerization: Aromatic aldehydes, especially under certain conditions, can undergo self-condensation or polymerization, leading to insoluble materials and reduced yields.
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction. A suitable mobile phase, such as a mixture of petroleum ether and ethyl acetate, can be used to separate the starting materials (aldehyde and amine) from the Schiff base product.[2] The disappearance of the aldehyde spot and the appearance of a new product spot indicate the progress of the reaction.
Q4: What is the best way to purify the synthesized Schiff base?
A4: Purification is typically achieved through recrystallization from a suitable solvent, such as ethanol.[1] If the product is still impure, column chromatography on silica (B1680970) gel can be an effective purification method.[2] Washing the crude product with a solvent in which the impurities are soluble can also be beneficial.
Data Presentation
The following table summarizes typical yields for the synthesis of Schiff bases from a structurally similar compound, 4-hydroxy-3-methoxy-5-nitrobenzaldehyde, with various haloanilines. These values can serve as a benchmark for what to expect in terms of yield.
| Amine Reactant | Reaction Time (min) | Yield (%) | Melting Point (°C) |
| 4-iodoaniline | 30-50 | 82 | 135 |
| 4-iodo-2-methylaniline | 30-50 | 78 | 142 |
| 4-bromoaniline | 30-50 | 85 | 155 |
| 4-chloroaniline | 30-50 | 80 | 168 |
| 3-chloroaniline | 30-50 | 75 | 148 |
| 2,4,5-trichloroaniline | 30-50 | 70 | 175 |
| 4-chloro-3-trifluoromethylaniline | 30-50 | 72 | 162 |
| Data adapted from the synthesis of Schiff bases from 4-hydroxy-3-methoxy-5-nitrobenzaldehyde.[2] |
Experimental Protocols
General Protocol for Schiff Base Synthesis
A detailed methodology for the synthesis of a Schiff base from a substituted benzaldehyde (B42025) is as follows:
-
Dissolution of Aldehyde: In a round-bottom flask, dissolve 1.015 mmol of this compound in 10 ml of absolute ethanol. Stir the mixture for a few minutes until the aldehyde is completely dissolved.
-
Addition of Amine and Catalyst: To the stirred solution, add 1.02 mmol of the desired primary amine. Following this, add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).
-
Reaction: Reflux the reaction mixture with constant stirring for 30-50 minutes, or until the reaction is complete as monitored by TLC.
-
Isolation of Product: After the reaction is complete, cool the mixture to room temperature. The solid product that precipitates is then collected by filtration using a Buchner funnel.
-
Purification: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials or soluble impurities. The purified product is then dried.[2]
Visualizations
Experimental Workflow
Caption: A generalized workflow for the synthesis of Schiff bases from this compound.
Main Reaction Pathway
Caption: The main reaction pathway for the formation of a Schiff base.
Cannizzaro Side Reaction Pathway
Caption: The Cannizzaro side reaction, a disproportionation of the aldehyde under basic conditions.
References
Technical Support Center: Purifying 3-Hydroxy-4-nitrobenzaldehyde via Column Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the column chromatography purification of 3-Hydroxy-4-nitrobenzaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting conditions for column chromatography purification of this compound?
A1: A common and effective method for the purification of this compound is flash column chromatography.[1] The recommended stationary phase is silica (B1680970) gel, and a gradient elution with a mobile phase of hexane (B92381) and ethyl acetate (B1210297) is typically employed.[1]
Q2: What is the expected Rf value for this compound?
A2: The reported Rf (retention factor) for this compound is approximately 0.44 in a 3:1 hexane:ethyl acetate solvent system on a silica gel TLC plate.[1] It is important to note that Rf values can vary depending on the specific TLC plate, solvent mixture, and ambient conditions.
Q3: What are the common impurities encountered during the synthesis and purification of this compound?
A3: A common impurity is the isomeric byproduct, 3-hydroxy-2-nitrobenzaldehyde.[1] This isomer has a lower Rf value (approximately 0.19 in 3:1 hexane:ethyl acetate) and will elute from the column after the desired this compound.[1] Other potential impurities include unreacted starting materials and decomposition products.
Q4: Can I use a different solvent system for the purification?
A4: While hexane and ethyl acetate are a standard choice, other solvent systems can be explored. The selection of a solvent system should be based on achieving good separation of the desired product from impurities, as determined by thin-layer chromatography (TLC). Alternative non-polar solvents could include petroleum ether or cyclohexane, and alternative polar solvents could include dichloromethane (B109758) or diethyl ether. The ideal solvent system will provide a significant difference in Rf values between this compound and its impurities.
Troubleshooting Guides
This section addresses specific issues that may arise during the column chromatography purification of this compound.
Problem: The compound is not moving down the column.
-
Possible Cause: The mobile phase is not polar enough to elute the compound. This compound has polar hydroxyl and nitro groups, which can lead to strong interactions with the silica gel.
-
Solution: Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate in the hexane:ethyl acetate mixture. Monitor the elution of the compound using TLC.
Problem: The separation between this compound and its isomer (3-hydroxy-2-nitrobenzaldehyde) is poor.
-
Possible Cause: The polarity of the mobile phase is too high, causing both compounds to elute too quickly and close together.
-
Solution: Use a shallower gradient or an isocratic elution with a less polar solvent mixture. A slower elution will allow for better separation between the two isomers. Careful monitoring of fractions by TLC is crucial.
Problem: The compound appears to be decomposing on the column.
-
Possible Cause: this compound, like many nitroaromatic compounds, can be sensitive to the acidic nature of standard silica gel.
-
Solution:
-
Deactivate the silica gel by treating it with a small amount of a base, such as triethylamine, mixed with the mobile phase.
-
Alternatively, use a different stationary phase that is less acidic, such as neutral alumina.
-
Minimize the time the compound spends on the column by running the chromatography as efficiently as possible.
-
Problem: The collected fractions are very dilute.
-
Possible Cause: The column may be too large for the amount of sample, or the elution is proceeding too slowly.
-
Solution:
-
Use a column with a diameter and length appropriate for the amount of crude material being purified.
-
Slightly increase the polarity of the mobile phase to speed up the elution, while still maintaining good separation.
-
Data Presentation
The following table summarizes the key parameters for the column chromatography purification of this compound.
| Parameter | Value |
| Stationary Phase | Silica Gel |
| Mobile Phase | Hexane:Ethyl Acetate (gradient) |
| Elution Order | 1. 3-Hydroxy-4-nitrobenzaldehyde2. 3-hydroxy-2-nitrobenzaldehyde |
| Rf (this compound) | ~0.44 (in 3:1 Hexane:EtOAc)[1] |
| Rf (3-hydroxy-2-nitrobenzaldehyde) | ~0.19 (in 3:1 Hexane:EtOAc)[1] |
Experimental Protocols
Detailed Methodology for Column Chromatography Purification:
-
Preparation of the Column:
-
Select a glass column of an appropriate size for the amount of crude product.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 99:1 hexane:ethyl acetate).
-
Carefully pack the column with the silica gel slurry, ensuring there are no air bubbles or cracks in the stationary phase.
-
Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the top of the silica.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).
-
Carefully apply the dissolved sample to the top of the silica gel bed using a pipette.
-
Allow the sample to adsorb onto the silica gel by draining the solvent until the level is just at the top of the stationary phase.
-
-
Elution:
-
Carefully add the initial mobile phase to the top of the column.
-
Begin collecting fractions.
-
Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. A suggested gradient is from 99:1 to 4:1 hexane:ethyl acetate.[1]
-
Monitor the elution of the compounds by spotting the collected fractions on a TLC plate and visualizing under UV light.
-
-
Fraction Analysis and Product Isolation:
-
Analyze the collected fractions by TLC to identify those containing the pure this compound.
-
Combine the pure fractions.
-
Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified product.
-
Mandatory Visualization
Caption: Troubleshooting workflow for the column chromatography purification of this compound.
References
Technical Support Center: Purification of 3-Hydroxy-4-nitrobenzaldehyde
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for the removal of common isomeric impurities from 3-Hydroxy-4-nitrobenzaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the most common isomeric impurities found in crude this compound?
A1: During the synthesis of this compound, particularly through the nitration of m-hydroxybenzaldehyde, several positional isomers can be formed as byproducts. The most commonly encountered impurities include:
-
3-Hydroxy-2-nitrobenzaldehyde (B1601653) : Often a major byproduct of the reaction.[1]
-
4-Hydroxy-3-nitrobenzaldehyde : Another common positional isomer.[2][3]
-
5-Hydroxy-2-nitrobenzaldehyde : Also identified as a potential isomeric impurity.[2]
The presence and ratio of these isomers can vary depending on the specific reaction conditions.
Q2: How can I quickly assess the purity of my this compound sample and identify the presence of isomers?
A2: Thin-Layer Chromatography (TLC) is the most effective initial method for assessing purity. A suitable mobile phase, such as a hexane-ethyl acetate (B1210297) mixture, can typically resolve the desired product from its isomers.[1][4] The desired product, this compound, generally has a different retention factor (Rf) compared to its impurities. For more precise quantification, High-Performance Liquid Chromatography (HPLC) is the recommended analytical technique.[5]
Q3: What is the most reliable method for purifying crude this compound on a lab scale?
A3: Flash column chromatography is a highly effective and widely used method for separating this compound from its isomers.[1][6] Using a silica (B1680970) gel stationary phase and an eluent system like hexane-ethyl acetate allows for a clean separation based on the differential polarity of the compounds.[1]
Q4: Can recrystallization be used for purification? I am having trouble with the compound "oiling out".
A4: Recrystallization can be effective for removing small amounts of impurities, but it can be challenging. "Oiling out," where the compound separates as a liquid instead of forming crystals, can occur if the solute is highly concentrated or if the solution is cooled too rapidly.[7] This happens when the solute separates from the solution at a temperature above its melting point.[7]
To resolve this, try reheating the mixture to redissolve the oil, then add a small amount of additional hot solvent to slightly reduce the saturation.[7] Subsequently, allow the solution to cool very slowly to encourage the formation of a crystal lattice.[7] Using a solvent with a boiling point lower than the melting point of your compound can also help prevent this issue.[7]
Isomer Properties and Chromatographic Data
The following table summarizes key physical and chromatographic data for this compound and its common isomeric impurities. This data is crucial for developing purification strategies and for identifying compounds during analysis.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | TLC Rf Value* |
| This compound | 704-13-2[8] | C₇H₅NO₄[8] | 167.12[8] | 129-131[1] | 0.44[1] |
| 3-Hydroxy-2-nitrobenzaldehyde | 42123-33-1[2] | C₇H₅NO₄ | 167.12 | 155-158[1] | 0.19[1] |
| 4-Hydroxy-3-nitrobenzaldehyde | 3011-34-5[3] | C₇H₅NO₄[3] | 167.12 | 142-144 | Varies |
| 5-Hydroxy-2-nitrobenzaldehyde | 42454-06-8[2] | C₇H₅NO₄ | 167.12 | 135-138 | Varies |
*Rf values are reported for a 3:1 hexane (B92381):ethyl acetate eluent system on a silica gel plate.[1] Values may vary based on specific conditions.
Troubleshooting Guide
This section addresses common problems encountered during the purification process.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Poor separation on TLC plate | Incorrect Solvent System: The polarity of the mobile phase is too high or too low. | Optimize Eluent: Systematically vary the ratio of your hexane:ethyl acetate mixture. Start with a higher hexane ratio (e.g., 5:1) and gradually increase the ethyl acetate proportion to achieve an Rf of 0.25-0.35 for the desired compound.[6] |
| No crystal formation upon cooling after recrystallization | Excess Solvent: Too much solvent was used, preventing the solution from reaching saturation upon cooling.[7] Supersaturation: The solution is supersaturated and requires a nucleation point to initiate crystallization.[7] | Concentrate Solution: Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[7] Induce Crystallization: Scratch the inside of the flask with a glass rod at the liquid's surface or add a "seed crystal" of the pure compound.[7] |
| Low recovery of purified product after column chromatography | Broad Elution Bands: The sample was loaded improperly or the column was not packed correctly. Incorrect Fractions Collected: The fractions containing the product were not identified correctly. | Improve Technique: Dissolve the crude product in a minimal amount of the mobile phase before loading it onto the column. Ensure the silica gel is packed uniformly without air bubbles.[6] Monitor Fractions: Use TLC to analyze the collected fractions to accurately identify which ones contain the pure product. |
| Product is still impure after recrystallization | Ineffective Solvent: The chosen solvent does not sufficiently differentiate between the solubility of the product and the impurity at high and low temperatures. Rapid Cooling: Cooling the solution too quickly can trap impurities within the crystal lattice.[6] | Select a Different Solvent: Test a range of solvents or solvent mixtures to find one that provides a significant solubility difference. Slow Cooling: Allow the solution to cool slowly to room temperature first, then transfer it to an ice bath for complete crystallization.[6] |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This method is highly effective for separating this compound from its isomers.[1]
-
Prepare the Slurry: Prepare a slurry of silica gel in hexane.
-
Pack the Column: Pour the slurry into a chromatography column and allow the silica to settle into a uniform bed. Drain the excess hexane until the solvent level is just above the silica surface.[6]
-
Load the Sample: Dissolve the crude product in a minimal amount of dichloromethane (B109758) or the mobile phase. Adsorb this solution onto a small amount of silica gel and evaporate the solvent. Carefully add the dried, silica-adsorbed sample to the top of the column bed.
-
Elute the Column: Begin elution with a mobile phase of hexane:ethyl acetate. A gradient can be used, starting with a ratio of 99:1 and gradually increasing the polarity to 4:1.[1] A fixed ratio of 3:1 hexane:ethyl acetate can also be effective.[1]
-
Collect and Analyze Fractions: Collect the eluent in fractions. Monitor the composition of each fraction using TLC. This compound (Rf ≈ 0.44) will elute before 3-hydroxy-2-nitrobenzaldehyde (Rf ≈ 0.19).[1]
-
Isolate the Product: Combine the pure fractions containing the desired product and remove the solvent using a rotary evaporator.
Visual Guides
Purification Workflow
Caption: Troubleshooting workflow for the purification of this compound.
Relationship of Common Isomers
Caption: Synthesis relationship between the desired product and its common isomeric impurities.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. guidechem.com [guidechem.com]
- 3. 4-Hydroxy-3-nitrobenzaldehyde | C7H5NO4 | CID 18169 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. This compound | C7H5NO4 | CID 69712 - PubChem [pubchem.ncbi.nlm.nih.gov]
Preventing over-oxidation during the synthesis of 3-Hydroxy-4-nitrobenzoic acid
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of 3-Hydroxy-4-nitrobenzoic acid, with a particular focus on preventing over-oxidation and formation of undesired byproducts.
Troubleshooting Guide: Preventing Over-oxidation and Side Reactions
This guide addresses specific issues that may arise during the synthesis of 3-Hydroxy-4-nitrobenzoic acid.
Question: My reaction is producing a mixture of nitro-isomers instead of the desired 3-Hydroxy-4-nitrobenzoic acid. How can I improve the regioselectivity?
Answer:
The formation of multiple isomers, such as 2-nitro- and 6-nitro-3-hydroxybenzoic acids, is a common challenge in the nitration of 3-hydroxybenzoic acid. The hydroxyl and carboxyl groups direct the electrophilic nitration to different positions on the aromatic ring. To enhance the yield of the desired 4-nitro isomer, precise control over reaction conditions is paramount.
Key contributing factors and solutions:
-
Nitrating Agent: The choice and concentration of the nitrating agent are critical. Using a milder nitrating agent or a well-controlled nitrating mixture can improve selectivity. For instance, using fuming nitric acid requires careful temperature control and slow addition.
-
Reaction Temperature: Lower temperatures generally favor the formation of the desired meta-nitro product relative to the activating hydroxyl group. Maintaining a consistent and low temperature throughout the addition of the nitrating agent is crucial.
-
Solvent: The solvent can influence the reactivity and selectivity of the nitration reaction. Some protocols utilize solvents like nitrobenzene (B124822) to help control the reaction temperature.
Question: The yield of my synthesis is consistently low. What are the potential causes and how can I optimize it?
Answer:
Low yields can be attributed to several factors, including incomplete reaction, product degradation, or loss during workup and purification.
Potential causes and optimization strategies:
-
Incomplete Reaction: Ensure that the reaction is allowed to proceed for a sufficient amount of time. Monitoring the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can help determine the optimal reaction time.
-
Suboptimal Temperature: As mentioned, temperature control is critical. Temperatures that are too low may lead to an incomplete reaction, while excessively high temperatures can promote the formation of byproducts and degradation.
-
Reagent Quality: The purity of the starting materials, especially the 3-hydroxybenzoic acid and the nitrating agent, can significantly impact the reaction outcome.
-
Purification Loss: The product can be lost during the recrystallization or filtration steps. Optimizing the recrystallization solvent and ensuring complete precipitation can help maximize recovery.
Question: I am observing the formation of dark-colored impurities in my reaction mixture. What are these and how can I prevent them?
Answer:
The formation of dark-colored impurities often indicates oxidative side reactions or polymerization. Phenolic compounds are susceptible to oxidation, which can be exacerbated by strong oxidizing agents and elevated temperatures.
Preventative measures:
-
Temperature Control: Strictly maintain the recommended reaction temperature to minimize oxidative degradation.
-
Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidation by atmospheric oxygen.
-
Controlled Addition of Oxidant: If using a strong oxidizing agent, add it slowly and in a controlled manner to avoid localized high concentrations and excessive heat generation.
Frequently Asked Questions (FAQs)
What are the common synthetic routes for 3-Hydroxy-4-nitrobenzoic acid?
The two primary synthetic routes are:
-
Nitration of 3-Hydroxybenzoic Acid: This is a direct approach where 3-hydroxybenzoic acid is reacted with a nitrating agent. Controlling the regioselectivity to favor the 4-nitro isomer is the main challenge.
-
Nitration and Oxidation of m-Cresol (B1676322): This two-step process involves the nitration of m-cresol to form 5-methyl-2-nitrophenol (B1361083), followed by the oxidation of the methyl group to a carboxylic acid using an oxidizing agent like hydrogen peroxide. This method can offer high yields and purity.[1]
What is meant by "over-oxidation" in the context of this synthesis?
In the synthesis of 3-Hydroxy-4-nitrobenzoic acid, "over-oxidation" can refer to several undesired outcomes:
-
Formation of undesired nitro-isomers: This includes the formation of 2-nitro and 6-nitro isomers of 3-hydroxybenzoic acid.
-
Dinitration: The introduction of a second nitro group onto the aromatic ring, which is more likely under harsh reaction conditions.
-
Oxidative degradation: The breakdown of the phenolic ring structure, potentially leading to tars and other colored impurities, especially at higher temperatures or with excess oxidizing agents.
What analytical methods can be used to assess the purity of the final product?
Several analytical techniques can be employed to determine the purity and identify impurities:
-
High-Performance Liquid Chromatography (HPLC): An effective method for separating and quantifying the desired product from its isomers and other impurities.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR): Provides structural information to confirm the identity of the product and can be used for quantitative analysis (qNMR).
-
Melting Point: A sharp melting point close to the literature value (around 229-231 °C) is a good indicator of high purity.
-
Infrared (IR) Spectroscopy: Can be used to confirm the presence of the key functional groups (hydroxyl, nitro, carboxylic acid).
Experimental Protocols and Data
Table 1: Comparison of Reaction Conditions for the Synthesis of 3-Hydroxy-4-nitrobenzoic Acid
| Parameter | Method 1: Nitration of 3-Hydroxybenzoic Acid | Method 2: Nitration and Oxidation of m-Cresol |
| Starting Material | 3-Hydroxybenzoic Acid | m-Cresol |
| Nitrating Agent | Fuming Nitric Acid in Nitrobenzene | Concentrated Nitric Acid |
| Oxidizing Agent | Not Applicable | Hydrogen Peroxide (H₂O₂) |
| Reaction Temp. | 35-40 °C (Nitration) | 40-50 °C (Nitration), 55-60 °C (Oxidation) |
| Reaction Time | 4 hours (Nitration) | 2 hours (Nitration), 2 hours (Oxidation) |
| Reported Yield | ~15% | >90% |
| Reported Purity | Not specified | >90% |
Data for Method 1 is based on a literature procedure.[3] Data for Method 2 is derived from patent literature.[1]
Detailed Experimental Protocol: Synthesis from m-Cresol
This protocol is adapted from patent literature and describes a high-yield synthesis of 3-Hydroxy-4-nitrobenzoic acid.[1]
-
Nitration of m-Cresol:
-
In a suitable reactor, add m-cresol and sulfuric acid.
-
While stirring and maintaining the temperature at 40-50 °C, slowly add concentrated nitric acid.
-
After the addition is complete, continue stirring for 2 hours.
-
The resulting 5-methyl-2-nitrophenol can be isolated, for example, by steam distillation.
-
-
Oxidation to 3-Hydroxy-4-nitrobenzoic acid:
-
Dissolve the 5-methyl-2-nitrophenol in a suitable solvent such as ethanol.
-
Heat the solution to 55-60 °C.
-
Slowly add hydrogen peroxide (H₂O₂) to the solution while maintaining the temperature.
-
Continue stirring at this temperature for 2 hours.
-
After the reaction is complete, the product can be isolated by removing the solvent and impurities, followed by precipitation of the yellow crystalline product.
-
Visualizations
Caption: Reaction pathway for the nitration of 3-hydroxybenzoic acid.
Caption: Troubleshooting workflow for the synthesis of 3-Hydroxy-4-nitrobenzoic acid.
References
Technical Support Center: Optimizing Solvent Systems for 3-Hydroxy-4-nitrobenzaldehyde Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing solvent systems for reactions involving 3-Hydroxy-4-nitrobenzaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
Q2: How does the choice of solvent impact reactions with this compound?
The solvent system is a critical parameter that can significantly influence the outcome of reactions involving this compound. Key factors to consider include:
-
Reactant and Reagent Solubility: The chosen solvent must adequately dissolve all reactants and reagents to ensure a homogeneous reaction mixture and facilitate efficient molecular interactions.
-
Reaction Rate: Solvent polarity can affect the stabilization of transition states, thereby influencing the reaction rate. For instance, polar solvents can accelerate reactions involving polar intermediates or transition states.
-
Chemoselectivity: In molecules with multiple functional groups like this compound (aldehyde, hydroxyl, and nitro groups), the solvent can play a role in directing the reaction to the desired functional group.
-
Side Reactions: An inappropriate solvent can promote undesired side reactions, such as polymerization, decomposition of starting materials, or reactions with the solvent itself.
-
Product Isolation and Purification: The solvent choice should facilitate straightforward product isolation. A solvent in which the product is sparingly soluble upon cooling can be advantageous for crystallization.
Q3: What are recommended starting points for solvent selection in common reactions with this compound?
Based on established protocols for similar aromatic aldehydes, the following solvent systems can be considered as starting points for optimization:
-
Knoevenagel Condensation: Ethanol (B145695) is a commonly used solvent for Knoevenagel condensations involving aromatic aldehydes.[3] Other polar protic solvents like methanol (B129727) or isopropanol (B130326) can also be effective. For less reactive active methylene (B1212753) compounds, aprotic polar solvents such as DMF or DMSO in the presence of a suitable base might be necessary.
-
Wittig Reaction: Anhydrous tetrahydrofuran (B95107) (THF) is a standard solvent for many Wittig reactions, as it is aprotic and can dissolve both the ylide and the aldehyde.[4] Dichloromethane (B109758) is another viable option.[5] For stabilized ylides, less stringent anhydrous conditions may be acceptable, and solvents like ethanol could be used.
-
Reduction of the Nitro Group: The selective reduction of the nitro group in the presence of an aldehyde can be challenging. Common solvent systems for this transformation using reagents like tin(II) chloride include ethanol or ethyl acetate (B1210297).[6] Catalytic hydrogenation is often performed in solvents like ethanol, methanol, or ethyl acetate.
Troubleshooting Guides
This section provides guidance on common issues encountered during reactions with this compound, with a focus on solvent-related solutions.
Data Presentation: Solubility and Reaction Conditions
Table 1: Qualitative Solubility of this compound
| Solvent | Solubility | Source/Justification |
| Methanol | Soluble | [1] |
| Dichloromethane | Soluble | Used for extraction.[2] |
| Hexane/Ethyl Acetate | Soluble in mixtures | Used as eluent in column chromatography.[2] |
| Water | Sparingly soluble | Inferred from its organic structure. |
| Ethanol | Likely soluble | Commonly used for similar compounds.[3] |
| Tetrahydrofuran (THF) | Likely soluble | Common solvent for Wittig reactions.[4] |
| N,N-Dimethylformamide (DMF) | Likely soluble | Polar aprotic solvent, often used for challenging reactions. |
Table 2: Troubleshooting Common Issues in Reactions of this compound
| Issue | Potential Cause(s) | Recommended Solvent-Related Solutions | Other Recommendations |
| Low Reaction Conversion | Poor solubility of starting material(s). | Switch to a more polar solvent (e.g., from THF to DMF) to improve solubility. Consider using a co-solvent system. | Increase reaction temperature. Use a phase-transfer catalyst if dealing with a biphasic system. |
| Low reaction rate. | For reactions with polar intermediates, a polar protic (e.g., ethanol) or aprotic (e.g., DMSO) solvent may accelerate the rate. | Increase catalyst loading. Use a more active catalyst. | |
| Formation of Side Products | Reaction with the solvent. | Avoid reactive solvents. For example, in base-catalyzed reactions, avoid acidic protons in the solvent if they can interfere. | Use an inert atmosphere (N₂ or Ar) to prevent oxidation. |
| Polymerization of the aldehyde. | Use less polar solvents to disfavor polymerization. Run the reaction at a lower temperature. | Add the aldehyde slowly to the reaction mixture. Use a weaker base if applicable. | |
| Cannizzaro reaction (disproportionation of the aldehyde). | This is more likely in the absence of α-protons and the presence of a strong base. Ensure anhydrous conditions as water can facilitate this. | Use a milder base or a catalytic amount of base. | |
| Difficult Product Isolation | Product is too soluble in the reaction solvent. | After the reaction is complete, perform a solvent swap to a solvent in which the product is less soluble to induce precipitation/crystallization. | Use anti-solvent crystallization. |
| Formation of an emulsion during workup. | Add brine to the aqueous layer to break the emulsion. Filter the mixture through a pad of celite. | Allow the mixture to stand for an extended period. | |
| Incomplete Reduction of Nitro Group or Over-reduction of Aldehyde | Non-selective reducing agent or conditions. | The choice of solvent can influence the selectivity of some reducing agents. For catalytic transfer hydrogenation, alcohols like methanol or ethanol are common. For metal-based reductions (e.g., SnCl₂), ethanol or ethyl acetate are often used.[6] | Carefully select the reducing agent (e.g., SnCl₂, Na₂S₂O₄, or catalytic hydrogenation with a specific catalyst like Pt/C with a sulfide (B99878) source to avoid dehalogenation if applicable).[6] Control the stoichiometry of the reducing agent and the reaction temperature. |
Experimental Protocols
Protocol 1: General Procedure for Knoevenagel Condensation
This protocol is a general guideline and may require optimization for specific active methylene compounds.
-
Reactant Preparation: In a round-bottom flask, dissolve this compound (1.0 eq.) and the active methylene compound (1.0-1.2 eq.) in a suitable solvent (e.g., ethanol, 5-10 mL per gram of aldehyde).
-
Catalyst Addition: Add a catalytic amount of a base (e.g., piperidine, pyrrolidine, or a few drops of a saturated aqueous solution of sodium carbonate).
-
Reaction: Stir the mixture at room temperature or heat to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If the product precipitates, collect it by filtration. If not, remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol, or an ethanol/water mixture) or by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Protocol 2: General Procedure for Wittig Reaction
This protocol is a general guideline and requires anhydrous conditions for non-stabilized ylides.
-
Ylide Generation (if not commercially available): In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), suspend the phosphonium (B103445) salt (1.0 eq.) in anhydrous THF. Cool the suspension to 0 °C or -78 °C and add a strong base (e.g., n-BuLi, NaH) dropwise. Stir the mixture until the characteristic color of the ylide appears.
-
Aldehyde Addition: Dissolve this compound (1.0 eq.) in anhydrous THF and add it dropwise to the ylide solution at the same low temperature.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir until TLC indicates the consumption of the starting aldehyde.
-
Quenching and Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product is often contaminated with triphenylphosphine (B44618) oxide. This can be removed by column chromatography on silica gel or by crystallization.
Mandatory Visualizations
Caption: A logical workflow for selecting and optimizing a solvent system.
Caption: Potential reaction pathways in a Knoevenagel condensation.
References
Validation & Comparative
Purity Assessment of 3-Hydroxy-4-nitrobenzaldehyde: A Comparative Guide to HPLC and Alternative Methods
For researchers, scientists, and professionals in drug development, ensuring the purity of chemical intermediates like 3-Hydroxy-4-nitrobenzaldehyde is of paramount importance. The presence of impurities can significantly impact the yield, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for the purity assessment of this compound, supported by detailed experimental protocols and comparative data.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in pharmaceutical analysis due to its high resolution, sensitivity, and quantitative accuracy. However, a comprehensive purity profile often necessitates the use of orthogonal methods. This guide will compare a proposed Reverse-Phase HPLC (RP-HPLC) method with Gas Chromatography-Mass Spectrometry (GC-MS), quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and Differential Scanning Calorimetry (DSC).
Comparison of Analytical Methodologies
The selection of an appropriate analytical technique depends on the specific requirements of the analysis, including the nature of potential impurities, required sensitivity, and the desired level of structural information.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative Nuclear Magnetic Resonance (qNMR) | Differential Scanning Calorimetry (DSC) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds in the gas phase followed by detection based on mass-to-charge ratio. | Absorption of radiofrequency by atomic nuclei in a magnetic field, providing structural and quantitative information. | Measurement of the change in melting point due to the presence of impurities.[1] |
| Applicability | Well-suited for non-volatile and thermally labile compounds. | Ideal for volatile and semi-volatile impurities. May require derivatization for non-volatile compounds. | Provides structural confirmation and quantification without the need for a reference standard for each impurity.[2] | Best suited for highly pure, crystalline solids. Not suitable for compounds that decompose upon melting.[1] |
| Specificity | High, based on retention time and UV spectrum. | Very high, based on retention time and mass spectrum fragmentation pattern. | High, based on unique chemical shifts for each proton. | Low, as it measures the total mole fraction of eutectic impurities. |
| Sensitivity (LOD/LOQ) | High (typically in the µg/mL to ng/mL range).[3] | Very high (can reach pg/mL range). | Lower sensitivity compared to chromatographic methods. | Dependent on the nature of the impurity and the main component. |
| Quantification | Highly quantitative with proper calibration. | Quantitative with appropriate calibration. | Absolute quantification without the need for a specific reference standard of the analyte.[4] | Provides an absolute measure of purity for the bulk material.[5] |
| Throughput | Moderate to high, especially with an autosampler. | Moderate throughput. | Low to moderate throughput. | Low throughput. |
| Key Advantages | Robust, versatile, and widely available. | Excellent for identifying unknown volatile impurities. | Provides structural information and absolute quantification. | Measures absolute purity without the need for a calibration standard. |
| Key Disadvantages | May have co-elution issues with complex mixtures. | Not suitable for non-volatile or thermally unstable compounds. | Lower sensitivity and more complex data analysis. | Not suitable for amorphous or thermally unstable compounds; does not identify impurities. |
Experimental Protocols
The following sections provide detailed experimental protocols for each of the discussed analytical techniques.
Proposed High-Performance Liquid Chromatography (HPLC) Method
This proposed method is based on established protocols for similar nitrophenolic and aromatic aldehyde compounds and is designed for robustness and reproducibility.[5][6]
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Column oven
-
Autosampler
-
Chromatography data software
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile (B52724) and 0.05 M potassium phosphate (B84403) buffer (pH 7.5) in a gradient or isocratic elution. A starting point could be a 20:80 (v/v) mixture of acetonitrile and buffer.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 240 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase to obtain a concentration of about 0.1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This protocol is suitable for the identification and quantification of volatile and semi-volatile impurities.[7][8]
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 6850 GC with 5975C VL MSD)
-
Capillary Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent
-
Autosampler
GC Conditions:
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL (split or splitless, depending on concentration)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program: Initial temperature of 100 °C (hold for 5 min), ramp at 40 °C/min to 300 °C (hold for 5 min).
MS Conditions:
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 40-400
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate) to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR provides an absolute purity value without the need for a specific reference standard of the analyte.[2][4]
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
Experimental Procedure:
-
Accurately weigh (to 0.01 mg) about 10 mg of the this compound sample and about 5 mg of a certified internal standard (e.g., maleic acid) into a vial.
-
Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d6).
-
Transfer the solution to an NMR tube.
-
Acquire a quantitative ¹H NMR spectrum with appropriate relaxation delays to ensure full signal recovery.
-
Process the spectrum (phasing, baseline correction) and integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity based on the integral values, the number of protons, the molecular weights, and the weights of the analyte and the internal standard.
Differential Scanning Calorimetry (DSC)
DSC is used to determine the purity of highly pure crystalline substances by analyzing the melting point depression.[1][5]
Instrumentation:
-
Differential Scanning Calorimeter
Experimental Procedure:
-
Accurately weigh 1-3 mg of the this compound sample into an aluminum DSC pan.
-
Hermetically seal the pan.
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Heat the sample at a constant rate (e.g., 2 °C/min) through its melting transition.
-
The purity is calculated from the shape of the melting endotherm using the van't Hoff equation.
Workflow for Purity Assessment
The following diagram illustrates a comprehensive workflow for the purity assessment of this compound, incorporating the discussed analytical techniques for a thorough evaluation.
Caption: Workflow for the comprehensive purity assessment of this compound.
Conclusion
For the comprehensive purity assessment of this compound, a multi-faceted approach is recommended. HPLC stands out as the primary method for routine purity determination and the quantification of non-volatile impurities due to its high resolution and sensitivity. To ensure a complete purity profile, orthogonal techniques are invaluable. GC-MS is essential for the identification and quantification of volatile impurities. qNMR offers the distinct advantage of providing structural confirmation and an absolute purity value without the need for a specific reference standard. Finally, DSC serves as a powerful tool for determining the absolute purity of the final crystalline product. The selection and application of these methods should be guided by the specific analytical needs and regulatory requirements of the drug development process.
References
- 1. Separation of 4-Nitrophenol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. rssl.com [rssl.com]
- 3. benchchem.com [benchchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. rsc.org [rsc.org]
Comparative ¹H and ¹³C NMR Analysis of 3-Hydroxy-4-nitrobenzaldehyde and Structural Isomers
A detailed guide for researchers, scientists, and drug development professionals on the NMR characterization of substituted benzaldehydes, featuring a comparative analysis of 3-Hydroxy-4-nitrobenzaldehyde and its key structural analogs.
This guide provides a comprehensive comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for this compound and three structurally related compounds: 4-Hydroxy-3-nitrobenzaldehyde, 3-Hydroxybenzaldehyde, and 4-Nitrobenzaldehyde. The objective is to offer a clear, data-driven reference for the characterization of these and similar substituted benzaldehydes, which are common moieties in medicinal chemistry and materials science. The positioning of electron-withdrawing and electron-donating groups on the benzene (B151609) ring significantly influences the electronic environment of the constituent protons and carbons, leading to distinct chemical shifts in their NMR spectra. Understanding these shifts is crucial for unambiguous structural elucidation and purity assessment.
¹H and ¹³C NMR Data Comparison
The following tables summarize the experimental ¹H and ¹³C NMR data for this compound and its selected alternatives, recorded in DMSO-d₆. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).
Table 1: ¹H NMR Spectral Data (DMSO-d₆)
| Compound | δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| This compound | 11.45 | s | - | OH |
| 9.85 | s | - | CHO | |
| 8.15 | d | 8.4 | H-5 | |
| 7.64 | d | 2.0 | H-2 | |
| 7.47 | dd | 8.4, 2.0 | H-6 | |
| 4-Hydroxy-3-nitrobenzaldehyde | 11.5 (broad s) | s | - | OH |
| 9.86 | s | - | CHO | |
| 8.32 | d | 2.1 | H-2 | |
| 8.08 | dd | 8.7, 2.1 | H-6 | |
| 7.25 | d | 8.7 | H-5 | |
| 3-Hydroxybenzaldehyde [1] | 9.94 | s | - | OH |
| 9.89 | s | - | CHO | |
| 7.42 | t | 7.8 | H-5 | |
| 7.35 | d | 7.5 | H-6 | |
| 7.29 | s | - | H-2 | |
| 7.12 | d | 7.8 | H-4 | |
| 4-Nitrobenzaldehyde | 10.16 | s | - | CHO |
| 8.41 | d | 8.7 | H-3, H-5 | |
| 8.16 | d | 8.7 | H-2, H-6 |
Table 2: ¹³C NMR Spectral Data (DMSO-d₆)
| Compound | δ (ppm) | Assignment |
| This compound | 191.1 | CHO |
| 155.0 | C-3 | |
| 139.5 | C-4 | |
| 134.1 | C-1 | |
| 129.2 | C-5 | |
| 122.0 | C-6 | |
| 118.9 | C-2 | |
| 4-Hydroxy-3-nitrobenzaldehyde | 191.2 | CHO |
| 155.9 | C-4 | |
| 138.0 | C-3 | |
| 134.5 | C-6 | |
| 130.4 | C-1 | |
| 124.7 | C-2 | |
| 118.8 | C-5 | |
| 3-Hydroxybenzaldehyde [2] | 192.8 | CHO |
| 158.5 | C-3 | |
| 137.6 | C-1 | |
| 130.4 | C-5 | |
| 123.1 | C-6 | |
| 122.0 | C-4 | |
| 115.3 | C-2 | |
| 4-Nitrobenzaldehyde [1] | 192.3 | CHO |
| 150.6 | C-4 | |
| 140.0 | C-1 | |
| 130.6 | C-2, C-6 | |
| 124.2 | C-3, C-5 |
Analysis of Substituent Effects on NMR Chemical Shifts
The electronic properties of the hydroxyl (-OH) and nitro (-NO₂) groups, along with the aldehyde (-CHO) group, dictate the chemical shifts of the aromatic protons and carbons. The nitro group is a strong electron-withdrawing group, which deshields adjacent nuclei, causing their signals to appear at a higher chemical shift (downfield). Conversely, the hydroxyl group is an electron-donating group, which shields adjacent nuclei, shifting their signals to a lower chemical shift (upfield).
Experimental Workflow for NMR Characterization
The following diagram outlines the general workflow for the ¹H and ¹³C NMR characterization of substituted benzaldehydes.
Experimental Protocols
A detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra is provided below.
Sample Preparation:
-
Weigh approximately 5-10 mg of the analytical sample into a clean, dry vial.
-
Add 0.6 to 0.8 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
Vortex the vial until the sample is completely dissolved.
-
Transfer the solution to a 5 mm NMR tube.
NMR Data Acquisition:
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
¹H NMR Spectroscopy:
-
Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30').
-
Spectral Width: -2 to 16 ppm.
-
Acquisition Time: 3-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16 to 64, depending on the sample concentration.
-
Temperature: 298 K.
-
-
¹³C NMR Spectroscopy:
-
Pulse Sequence: A standard proton-decoupled single-pulse sequence (e.g., 'zgpg30').
-
Spectral Width: -10 to 220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024 to 4096, depending on the sample concentration.
-
Temperature: 298 K.
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum manually to obtain pure absorption lineshapes.
-
Apply a baseline correction to the entire spectrum.
-
Reference the spectrum to the TMS signal at 0.00 ppm for both ¹H and ¹³C.
-
For ¹H spectra, integrate all signals and determine the coupling constants for multiplet signals.
-
For ¹³C spectra, perform peak picking to identify the chemical shift of each carbon resonance.
References
FT-IR Analysis of 3-Hydroxy-4-nitrobenzaldehyde: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the functional groups within a molecule is paramount for predicting its chemical behavior and biological activity. Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful and accessible analytical technique for identifying these functional groups. This guide provides a comprehensive comparison of the FT-IR analysis of 3-Hydroxy-4-nitrobenzaldehyde with its structural isomers, supported by experimental data and detailed protocols.
Unveiling the Functional Groups of this compound
This compound is an aromatic compound containing three key functional groups that give rise to characteristic absorption bands in an FT-IR spectrum: a hydroxyl group (-OH), a nitro group (-NO₂), and an aldehyde group (-CHO), all attached to a benzene (B151609) ring. The positions of these substituents on the aromatic ring influence the exact frequencies of the vibrational modes, making FT-IR a valuable tool for distinguishing between isomers.
The FT-IR spectrum of this compound, typically obtained using a Potassium Bromide (KBr) wafer or Attenuated Total Reflectance (ATR) technique, reveals distinct peaks corresponding to the stretching and bending vibrations of its constituent bonds. A summary of these characteristic peaks is presented in the table below, alongside data for two of its isomers, 4-Hydroxy-3-nitrobenzaldehyde and 2-Hydroxy-5-nitrobenzaldehyde, to highlight the spectral differences arising from their structural variations.
| Functional Group | Vibrational Mode | This compound (cm⁻¹) | 4-Hydroxy-3-nitrobenzaldehyde (cm⁻¹) | 2-Hydroxy-5-nitrobenzaldehyde (cm⁻¹) |
| Hydroxyl (-OH) | O-H Stretch (broad) | ~3400 - 3200 | ~3400 - 3200 | ~3400 - 3200 |
| Aldehyde (-CHO) | C-H Stretch | ~2850 and ~2750 | ~2850 and ~2750 | ~2850 and ~2750 |
| C=O Stretch | ~1700 - 1680 | ~1700 - 1680 | ~1700 - 1680 | |
| Nitro (-NO₂) | Asymmetric N-O Stretch | ~1550 - 1500 | ~1550 - 1500 | ~1550 - 1500 |
| Symmetric N-O Stretch | ~1350 - 1300 | ~1350 - 1300 | ~1350 - 1300 | |
| Aromatic Ring | C-H Stretch | ~3100 - 3000 | ~3100 - 3000 | ~3100 - 3000 |
| C=C Stretch | ~1600 - 1450 | ~1600 - 1450 | ~1600 - 1450 | |
| C-H Out-of-plane Bend | ~900 - 675 | ~900 - 675 | ~900 - 675 |
Note: The exact wavenumber of the peaks can vary slightly depending on the sample preparation method and the instrument's resolution.
The differentiation between these isomers using FT-IR relies on subtle shifts in the absorption frequencies and the pattern of peaks in the "fingerprint region" (below 1500 cm⁻¹), which is unique for each molecule.[1][2] The position of the hydroxyl and nitro groups relative to the aldehyde group influences the electronic distribution within the benzene ring, which in turn affects the bond strengths and vibrational frequencies. For instance, intramolecular hydrogen bonding between adjacent hydroxyl and nitro or aldehyde groups can cause broadening and shifts in the corresponding stretching frequencies.[3]
Experimental Protocols
A reliable FT-IR spectrum is contingent on proper sample preparation and instrument operation. The following are detailed methodologies for the two most common techniques for analyzing solid samples like this compound.
Attenuated Total Reflectance (ATR) Method
This method is often preferred for its simplicity and minimal sample preparation.[4]
Materials:
-
FT-IR Spectrometer with an ATR accessory
-
This compound (solid sample)
-
Spatula
-
Lint-free tissue (e.g., Kimwipes)
-
Cleaning solvent (e.g., isopropanol (B130326) or ethanol)
Procedure:
-
Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has completed its diagnostic checks.
-
Background Spectrum: Clean the ATR crystal with a lint-free tissue dampened with the cleaning solvent and allow it to dry completely. Record a background spectrum to subtract atmospheric and crystal absorptions.[4]
-
Sample Application: Place a small amount of the solid sample onto the center of the ATR crystal.
-
Spectrum Acquisition: Apply pressure to the sample using the ATR's pressure arm to ensure good contact with the crystal. Acquire the spectrum, typically by co-adding 16 or 32 scans in the 4000-400 cm⁻¹ range to improve the signal-to-noise ratio.[4]
-
Data Analysis: The resulting spectrum should be analyzed for the characteristic peaks of the functional groups.
-
Cleaning: After analysis, clean the ATR crystal thoroughly with the cleaning solvent.
Potassium Bromide (KBr) Pellet Method
This traditional method can produce high-quality spectra but requires more meticulous sample preparation.[5][6][7]
Materials:
-
FT-IR Spectrometer
-
This compound (solid sample)
-
Spectroscopy-grade Potassium Bromide (KBr), dried
-
Agate mortar and pestle
-
Pellet-forming die
-
Hydraulic press
Procedure:
-
Sample Preparation: Grind 1-2 mg of the solid sample into a fine powder using an agate mortar and pestle.
-
Mixing: Add approximately 100-200 mg of dry KBr to the mortar and gently but thoroughly mix with the sample.[8]
-
Pellet Formation: Transfer the mixture to a pellet-forming die and press it under high pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.[6]
-
Spectrum Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum. A background spectrum should be recorded with an empty sample holder or a pure KBr pellet.
-
Data Analysis: Analyze the spectrum to identify the vibrational frequencies of the functional groups.
Workflow for FT-IR Analysis
The logical progression of an FT-IR experiment for the analysis of this compound is illustrated in the following diagram.
Caption: Experimental workflow for FT-IR analysis.
Comparison with Other Analytical Techniques
While FT-IR is excellent for identifying functional groups, other techniques can provide complementary information for a more complete characterization of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively. This allows for the unambiguous determination of the substitution pattern on the benzene ring, making it superior to FT-IR for distinguishing between isomers.
-
Mass Spectrometry (MS): MS provides the exact molecular weight and fragmentation pattern of the molecule. This information is crucial for confirming the molecular formula and can help in identifying the compound.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The conjugation in the aromatic system gives rise to characteristic absorptions that can be used for quantitative analysis.
References
- 1. homework.study.com [homework.study.com]
- 2. How would you distinguish between ortho and para nitrophenol using infrar.. [askfilo.com]
- 3. P-Nitrophenol Vs Ir - 636 Words | Bartleby [bartleby.com]
- 4. benchchem.com [benchchem.com]
- 5. scienceijsar.com [scienceijsar.com]
- 6. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]
- 7. How Do You Prepare A Kbr Sample? Master The Technique For Clear Ftir Analysis - Kintek Solution [kindle-tech.com]
- 8. shimadzu.com [shimadzu.com]
A Comparative Guide to 3-Hydroxy-4-nitrobenzaldehyde and 4-hydroxy-3-nitrobenzaldehyde for Researchers
This guide provides a detailed comparison of the isomeric compounds 3-Hydroxy-4-nitrobenzaldehyde and 4-hydroxy-3-nitrobenzaldehyde (B41313), intended for researchers, scientists, and professionals in drug development. The document covers their physicochemical properties, spectral data, synthesis, and known biological activities, supported by experimental protocols and visualizations to facilitate understanding and further research.
Physicochemical and Spectral Properties
The positional difference of the hydroxyl and nitro groups on the benzaldehyde (B42025) scaffold results in distinct physicochemical and spectral characteristics. These properties are summarized in the tables below.
Physicochemical Properties
| Property | This compound | 4-hydroxy-3-nitrobenzaldehyde |
| CAS Number | 704-13-2[1] | 3011-34-5[2] |
| Molecular Formula | C₇H₅NO₄[1][3] | C₇H₅NO₄[2][4] |
| Molecular Weight | 167.12 g/mol [1][3] | 167.12 g/mol [2] |
| Appearance | Yellow crystalline powder[3] | Yellow-brown to brown powder[5] |
| Melting Point | 127-131 °C (lit.) | 140-142 °C (lit.)[5] |
| Solubility | Soluble in methanol.[6] | Slightly soluble in water, soluble in alcohol.[4] |
| pKa | 6.14 ± 0.13 (Predicted)[6] | Not available |
Spectral Data
| Spectral Data | This compound | 4-hydroxy-3-nitrobenzaldehyde |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 10.58 (s, 1H), 10.06 (d, J=0.6 Hz, 1H), 8.28 (d, J=8.7 Hz, 1H), 7.66 (d, J=1.7 Hz, 1H), 7.51 (dd, J=8.7, 1.7 Hz, 1H)[7] | Data available in various solvents, see PubChem CID 18169[8] |
| ¹³C NMR | Data available, see SpectraBase[9] | Data available, see PubChem CID 18169[8] |
| IR (KBr, cm⁻¹) | Data available, see PubChem CID 69712[1] | Data available, see NIST WebBook[10] |
| UV-Vis (λmax) | Not readily available | Data available, see PubChem CID 18169[8] |
Synthesis Protocols
Detailed synthetic procedures for both isomers are outlined below.
Synthesis of this compound
A common method for the synthesis of this compound involves the nitration of m-hydroxybenzaldehyde.[7]
Experimental Protocol:
-
Dissolve m-hydroxybenzaldehyde (5.0 mmol) in methylene (B1212753) chloride (10 mL).
-
Add tetrabutylammonium (B224687) hydrogensulfate (0.25 mmol) and isopropyl nitrate (B79036) (12.5 mmol) to the stirred solution.
-
Slowly add concentrated sulfuric acid (610 μL) dropwise.
-
Stir the reaction mixture for 15 minutes at room temperature.
-
Transfer the mixture to a separatory funnel containing a saturated aqueous sodium bicarbonate solution (50 mL).
-
Extract the crude product with dichloromethane.
-
Combine the organic layers, dry with anhydrous sodium sulfate, filter, and concentrate under vacuum.
-
Purify the resulting solid by column chromatography on silica (B1680970) gel using a hexane:ethyl acetate (B1210297) eluent. This compound is obtained as a yellow solid.[7]
Synthesis of 4-hydroxy-3-nitrobenzaldehyde
The synthesis of 4-hydroxy-3-nitrobenzaldehyde can be achieved through the nitration of p-hydroxybenzaldehyde.
Experimental Protocol: A general method involves the careful addition of a nitrating agent (e.g., nitric acid in a suitable solvent) to a solution of p-hydroxybenzaldehyde, followed by purification of the resulting product. Specific conditions such as temperature and reaction time need to be carefully controlled to optimize the yield and minimize side products.
Biological Activity
While direct comparative studies on the biological activities of this compound and 4-hydroxy-3-nitrobenzaldehyde are limited in the reviewed literature, their structural motifs as phenolic aldehydes suggest potential for various biological effects.
4-hydroxy-3-nitrobenzaldehyde has been reported to possess anti-inflammatory properties by inhibiting the production of inflammatory cytokines such as IL-1β, IL-6, and TNFα.[2] It is also used as an intermediate in the synthesis of pharmaceuticals.[2][5]
This compound is utilized in synthetic organic chemistry, for example, as a component in enantioselective aldol (B89426) reactions.[6] Its biological activities are not as well-documented in the readily available literature.
Given the presence of a phenolic hydroxyl group, both compounds are anticipated to exhibit antioxidant properties. The nitro group, being a strong electron-withdrawing group, can influence the radical scavenging ability of the hydroxyl group and may also contribute to other biological activities. Further experimental evaluation is required to quantify and compare their antioxidant, antimicrobial, and other potential therapeutic effects.
Proposed Experimental Protocols for Biological Activity Screening
The following are standardized protocols that can be employed to evaluate and compare the biological activities of this compound and 4-hydroxy-3-nitrobenzaldehyde.
Antioxidant Activity Assays
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of the compounds to donate a hydrogen atom or an electron to the stable DPPH radical.
Protocol:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol).
-
In a 96-well plate, add various concentrations of the test compound.
-
Add a methanolic solution of DPPH to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at approximately 517 nm.
-
Calculate the percentage of radical scavenging activity and determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals).
References
- 1. This compound | C7H5NO4 | CID 69712 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Hydroxy-3-nitrobenzaldehyde | 3011-34-5 | FH32308 [biosynth.com]
- 3. chembk.com [chembk.com]
- 4. chembk.com [chembk.com]
- 5. 4-Hydroxy-3-nitrobenzaldehyde | 3011-34-5 [chemicalbook.com]
- 6. This compound CAS#: 704-13-2 [m.chemicalbook.com]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. 4-Hydroxy-3-nitrobenzaldehyde | C7H5NO4 | CID 18169 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. dev.spectrabase.com [dev.spectrabase.com]
- 10. 4-Hydroxy-3-nitrobenzaldehyde [webbook.nist.gov]
A Spectroscopic Comparison of Nitrobenzaldehyde Isomers
This guide provides a detailed spectroscopic comparison of the three isomers of nitrobenzaldehyde: 2-nitrobenzaldehyde (B1664092) (ortho), 3-nitrobenzaldehyde (B41214) (meta), and 4-nitrobenzaldehyde (B150856) (para). The objective is to furnish researchers, scientists, and drug development professionals with a comprehensive analysis of their structural and electronic properties through infrared (IR), ultraviolet-visible (UV-Vis), and nuclear magnetic resonance (NMR) spectroscopy. This information is crucial for the identification, characterization, and quality control of these compounds.
Data Presentation
The following tables summarize the key spectroscopic data for the ortho, meta, and para isomers of nitrobenzaldehyde, facilitating a direct comparison of their characteristic spectral features.
Table 1: Infrared (IR) Spectroscopy Data
| Functional Group | 2-Nitrobenzaldehyde (cm⁻¹) | 3-Nitrobenzaldehyde (cm⁻¹) | 4-Nitrobenzaldehyde (cm⁻¹) | Characteristic Range (cm⁻¹) |
| Aldehyde C-H Stretch | 2798 | ~2830-2700 | 2858 | 2830-2695[1] |
| Carbonyl (C=O) Stretch | 1704 | ~1710-1685 | 1709[2] | 1710-1685 (for aromatic aldehydes)[1] |
| Nitro (NO₂) Asymmetric Stretch | ~1525 | ~1530 | 1535 | ~1560-1500 |
| Nitro (NO₂) Symmetric Stretch | ~1350 | ~1350 | 1349[2] | ~1360-1320 |
| Aromatic C-H Stretch | ~3100-3000 | ~3100-3000 | ~3100-3000 | 3100-3000[3] |
| Aromatic C=C Stretch | ~1600, ~1500 | ~1600, ~1500 | ~1600, ~1500 | ~1600, ~1475 |
Table 2: Ultraviolet-Visible (UV-Vis) Spectroscopy Data
The UV-Vis absorption spectra of the nitrobenzaldehyde isomers are characterized by multiple absorption bands arising from various electronic transitions.[4] The position and intensity of these bands are sensitive to the solvent environment.[4]
| Transition | 2-Nitrobenzaldehyde (nm) | 3-Nitrobenzaldehyde (nm) | 4-Nitrobenzaldehyde (nm) |
| π → π* (Nitro & Benzene) | ~250 | ~250 | ~250[5][6] |
| π → π* (Arene) | ~300 | ~300 | ~300[5][6] |
| n → π* (Nitro & Aldehyde) | ~350 | ~350 | ~350[5][6] |
Table 3: ¹H NMR Spectroscopy Data (Chemical Shifts in ppm)
| Proton | 2-Nitrobenzaldehyde (CDCl₃) | 3-Nitrobenzaldehyde (CDCl₃) | 4-Nitrobenzaldehyde (CDCl₃) |
| Aldehyde (-CHO) | 10.42 | 10.14[7] | 10.18[8] |
| Aromatic Protons | 7.78 - 8.12[9] | 7.78 - 8.57[7] | 8.11 - 8.40[8] |
Table 4: ¹³C NMR Spectroscopy Data (Chemical Shifts in ppm)
| Carbon | 2-Nitrobenzaldehyde (CDCl₃) | 3-Nitrobenzaldehyde (CDCl₃) | 4-Nitrobenzaldehyde (CDCl₃) |
| Carbonyl (C=O) | ~190 | ~190 | 190.9[10] |
| Aromatic Carbons | ~124-150 | ~124-150 | 129.5 - 141.0[10] |
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below.
Infrared (IR) Spectroscopy
-
Sample Preparation : A small amount of the solid nitrobenzaldehyde isomer is finely ground with potassium bromide (KBr) powder in a mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.[4]
-
Data Acquisition : The KBr pellet is placed in the sample holder of a Fourier Transform Infrared (FT-IR) spectrometer. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.[4] A background spectrum of a blank KBr pellet is recorded and subtracted from the sample spectrum.[4]
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation : The nitrobenzaldehyde isomer is dissolved in a suitable solvent (e.g., cyclohexane (B81311) or acetonitrile) to a desired concentration.[5][6] A blank sample of the pure solvent is also prepared.[11]
-
Data Acquisition : The sample and blank solutions are placed in quartz cuvettes. The UV-Vis spectrometer is first zeroed with the blank solvent. The absorption spectrum of the sample is then recorded over a specific wavelength range (e.g., 200-800 nm).[11]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Approximately 10-20 mg of the nitrobenzaldehyde isomer is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.[4] A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard for chemical shift referencing.[4]
-
Data Acquisition : The ¹H and ¹³C NMR spectra are recorded on an NMR spectrometer, typically operating at a frequency of 400 MHz for ¹H and 100 MHz for ¹³C.[4][12]
Visualizations
Experimental Workflow
Caption: Workflow for the spectroscopic analysis of nitrobenzaldehyde isomers.
Isomer Structure and Spectroscopic Properties Relationship
Caption: Relationship between isomer structure and spectroscopic properties.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. [PDF] A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes. | Semantic Scholar [semanticscholar.org]
- 6. A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. nmr.oxinst.com [nmr.oxinst.com]
- 8. 4-Nitrobenzaldehyde(555-16-8) 1H NMR spectrum [chemicalbook.com]
- 9. 2-Nitrobenzaldehyde(552-89-6) IR Spectrum [m.chemicalbook.com]
- 10. rsc.org [rsc.org]
- 11. engineering.purdue.edu [engineering.purdue.edu]
- 12. rsc.org [rsc.org]
Comparative Reactivity Analysis: 3-Hydroxy-4-nitrobenzaldehyde vs. Other Substituted Benzaldehydes
For Immediate Release
A comprehensive guide detailing the reactivity of 3-Hydroxy-4-nitrobenzaldehyde in comparison to other substituted benzaldehydes has been compiled for researchers, scientists, and professionals in drug development. This guide provides an objective analysis supported by experimental data, detailed methodologies for key chemical reactions, and illustrative diagrams to elucidate reaction pathways and experimental designs.
The chemical behavior of substituted benzaldehydes is fundamental to organic synthesis, with applications spanning from fine chemicals to pharmaceuticals. The nature and position of substituents on the aromatic ring play a critical role in modulating the reactivity of the aldehyde functional group. This compound presents an interesting case with both an electron-donating hydroxyl group and a potent electron-withdrawing nitro group, the interplay of which dictates its synthetic utility.
The Decisive Role of Electronic Effects
The reactivity of the carbonyl carbon in benzaldehyde (B42025) derivatives is principally governed by its electrophilicity. Electron-withdrawing groups (EWGs) enhance this property, making the aldehyde more susceptible to nucleophilic attack, while electron-donating groups (EDGs) have the opposite effect. The Hammett equation offers a quantitative framework for understanding these substituent effects on reaction rates.
For this compound, the substituents' electronic influences are additive:
-
Para-Nitro Group (-NO₂): A powerful electron-withdrawing group through both resonance and inductive effects, with a Hammett constant (σp) of +0.78.[1][2]
-
Meta-Hydroxyl Group (-OH): At the meta position, the electron-withdrawing inductive effect of the hydroxyl group outweighs its resonance effect, resulting in a net electron-withdrawing character. Its Hammett constant (σm) is +0.12.[2]
The cumulative Hammett constant (Σσ) for this compound is estimated to be +0.90 (0.78 + 0.12). This high positive value indicates a significantly electron-deficient carbonyl carbon, suggesting that this compound is exceptionally reactive towards nucleophiles, likely surpassing the reactivity of benzaldehydes bearing single strong electron-withdrawing groups.
Performance in Nucleophilic Addition Reactions
Nucleophilic addition is a cornerstone reaction for aldehydes. The enhanced electrophilicity of this compound translates to accelerated reaction rates in these transformations.
Knoevenagel Condensation
In the Knoevenagel condensation, an active methylene (B1212753) compound undergoes nucleophilic addition to an aldehyde. The reaction is notably faster with aldehydes that have electron-withdrawing substituents. Based on the calculated electronic effects, the anticipated order of reactivity is as follows:
This compound > 4-Nitrobenzaldehyde > 3-Nitrobenzaldehyde > Benzaldehyde > 4-Methoxybenzaldehyde
Wittig Reaction
The Wittig reaction, which converts aldehydes into alkenes via reaction with a phosphorus ylide, is similarly influenced by the aldehyde's electrophilicity. The table below presents a quantitative comparison of relative reaction rates for various substituted benzaldehydes. The reactivity of this compound is estimated to be the highest in this series due to its substantial positive Σσ value.
| Substituent(s) | Position(s) | Relative Rate Constant (k/k₀) |
| 3-OH, 4-NO₂ | meta, para | > 14.7 (estimated) |
| 4-NO₂ | para | 14.7 |
| 3-NO₂ | meta | 10.5 |
| 4-Cl | para | 2.75 |
| H | - | 1.00 |
| 4-CH₃ | para | 0.45 |
| 4-OCH₃ | para | < 0.45 |
Reactivity Profile in Oxidation Reactions
The oxidation of benzaldehydes to their corresponding carboxylic acids is a common synthetic procedure. The influence of substituents on the reaction rate is dependent on the oxidant and the specific mechanism. For instance, in oxidations that proceed through a transition state with developing positive charge, electron-donating groups often accelerate the reaction.
The table below shows the relative rate constants for the oxidation of substituted benzaldehydes with benzyltrimethylammonium (B79724) chlorobromate. In this particular reaction, both electron-donating and electron-withdrawing groups enhance the rate relative to unsubstituted benzaldehyde, with EDGs showing a more significant effect. The reactivity of this compound in this specific oxidation is complex to predict without direct experimental evidence, given the opposing electronic tendencies of its substituents in this reaction context.
| Substituent(s) | Position(s) | Relative Rate Constant (k/k₀) |
| 4-OCH₃ | para | 6.31 |
| 4-CH₃ | para | 2.51 |
| 4-NO₂ | para | 1.62 |
| 3-NO₂ | meta | 1.35 |
| H | - | 1.00 |
| 4-Cl | para | 0.55 |
| 3-OH, 4-NO₂ | meta, para | Not available |
Detailed Experimental Protocols
Knoevenagel Condensation with Malononitrile (B47326)
Objective: To synthesize 2-(3-hydroxy-4-nitrobenzylidene)malononitrile.
Materials:
-
This compound (1.0 eq)
-
Malononitrile (1.1 eq)
-
Piperidine (B6355638) (catalytic amount)
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound in a minimal volume of ethanol within a round-bottom flask.
-
To this solution, add malononitrile (1.1 equivalents).
-
Introduce a catalytic amount of piperidine (approximately 2-3 drops).
-
The reaction mixture is stirred at room temperature or heated gently under reflux. Progress is monitored using Thin Layer Chromatography (TLC).
-
Upon completion, the mixture is cooled. If the product crystallizes, it is collected by vacuum filtration and washed with cold ethanol.
-
Alternatively, the product can be precipitated by pouring the reaction mixture into cold water, followed by vacuum filtration.
-
The crude product is purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.
Competitive Wittig Reaction for Reactivity Assessment
Objective: To qualitatively compare the reactivity of this compound with that of benzaldehyde.
Materials:
-
This compound (1.0 eq)
-
Benzaldehyde (1.0 eq)
-
Benzyltriphenylphosphonium (B107652) chloride (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (1.0 eq)
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard laboratory glassware and analytical instruments (TLC, NMR)
Procedure:
-
Under an inert atmosphere, suspend benzyltriphenylphosphonium chloride in anhydrous THF in a flame-dried, three-necked flask.
-
Cool the suspension to 0°C.
-
Slowly add n-BuLi. The formation of a deep orange/red color signifies the generation of the phosphorus ylide. The mixture is stirred for 30 minutes at 0°C.
-
Prepare a solution of this compound (1.0 eq) and benzaldehyde (1.0 eq) in anhydrous THF.
-
Slowly add the aldehyde mixture to the ylide solution at 0°C.
-
The reaction is allowed to proceed at room temperature for 1 hour.
-
The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride.
-
The product mixture is extracted with diethyl ether.
-
The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The composition of the crude product is analyzed by ¹H NMR spectroscopy to determine the relative amounts of the alkenes formed from each aldehyde, providing a direct measure of their comparative reactivity.
Visualizations of Reactivity and Reaction Workflow
Caption: Relative reactivity of substituted benzaldehydes in nucleophilic addition reactions.
Caption: Workflow for the Knoevenagel condensation reaction.
References
Quantitative Analysis of 3-Hydroxy-4-nitrobenzaldehyde: A Comparative Guide to qNMR
In the realm of pharmaceutical and chemical analysis, accurate quantification of active pharmaceutical ingredients (APIs) and key intermediates is paramount. 3-Hydroxy-4-nitrobenzaldehyde, a crucial building block in the synthesis of various pharmaceuticals, requires precise and reliable analytical methods for its quantification. This guide provides a comprehensive comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with High-Performance Liquid Chromatography (HPLC) for the analysis of this compound, supported by a detailed experimental protocol for the qNMR method.
Comparative Analysis: qNMR vs. HPLC
Quantitative NMR offers a distinct advantage as a primary ratio method of measurement, where the signal intensity is directly proportional to the number of nuclei, allowing for direct quantification without the need for identical reference standards for the analyte.[1] In contrast, HPLC, a widely used chromatographic technique, relies on the comparison of the analyte's response to that of a reference standard. The table below summarizes the key performance characteristics of both methods.
| Feature | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) |
| Principle | The signal area in an NMR spectrum is directly proportional to the molar amount of the substance.[2] | Separation of components in a mixture based on their differential partitioning between a stationary and a mobile phase. |
| Calibration | Can be performed with a certified internal standard that is structurally different from the analyte.[3] | Requires a certified reference material of the analyte for calibration curve generation. |
| Selectivity | High, based on the chemical shift of specific protons in the molecule. | High, based on retention time and detector response. |
| Accuracy & Precision | High accuracy and precision can be achieved, with measurement uncertainty as low as 1-2%.[1] | High accuracy and precision are achievable with proper method validation. |
| Sample Preparation | Simple dissolution of accurately weighed sample and internal standard in a deuterated solvent.[4] | May require more extensive sample preparation, including filtration and dilution. |
| Analysis Time | Relatively short per sample, typically 5-15 minutes for data acquisition. | Can be longer per sample, depending on the chromatographic run time. |
| Solvent Consumption | Minimal, typically less than 1 mL of deuterated solvent per sample. | Higher solvent consumption due to the continuous flow of the mobile phase. |
| Non-destructive | Yes, the sample can be recovered after analysis. | Generally considered destructive. |
Experimental Protocol: qNMR for this compound
This protocol outlines the procedure for the quantitative analysis of this compound using 1H-qNMR with an internal standard.
1. Materials and Instrumentation:
-
Analyte: this compound (Molecular Weight: 167.12 g/mol )[5][6]
-
Internal Standard: Maleic Anhydride (Certified Reference Material)
-
Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d6)
-
Instrumentation: 400 MHz (or higher) NMR Spectrometer
-
Equipment: Analytical balance, volumetric flasks, pipettes, NMR tubes.
2. Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound into a clean, dry vial.
-
Accurately weigh approximately 5 mg of the internal standard (Maleic Anhydride) into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of DMSO-d6.
-
Vortex the vial until both the sample and the internal standard are completely dissolved.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
3. NMR Data Acquisition:
-
Pulse Sequence: A standard 1D proton experiment with a 90° pulse.
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest (a value of 30 s is recommended for accurate quantification).[3]
-
Number of Scans (ns): 16 to 64, depending on the desired signal-to-noise ratio.
-
Acquisition Time (aq): At least 3 seconds to ensure high digital resolution.
-
Spectral Width (sw): Sufficient to cover all signals of interest (e.g., 0-12 ppm).
4. Data Processing and Analysis:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Perform phase and baseline correction manually to ensure accurate integration.
-
Integrate the well-resolved aldehyde proton signal of this compound (around 9.8 ppm) and the singlet signal of the internal standard (Maleic Anhydride, around 7.3 ppm).
-
Calculate the purity of this compound using the following equation[3]:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
Experimental Workflow and Logical Relationships
The following diagram illustrates the key steps and considerations in the quantitative analysis of this compound using qNMR.
Caption: Workflow for the quantitative analysis of this compound by qNMR.
Conclusion
Quantitative NMR is a powerful and direct analytical technique for the purity assessment of this compound.[4] Its simple sample preparation, high selectivity, and the ability to achieve high accuracy without a specific reference standard for the analyte make it a valuable alternative to traditional chromatographic methods like HPLC. The provided experimental protocol offers a robust starting point for researchers and drug development professionals to implement qNMR for the reliable quantification of this important chemical intermediate. The validation of the qNMR method is crucial to ensure its accuracy and precision for routine quality control.[7][8]
References
- 1. researchgate.net [researchgate.net]
- 2. Quantitative NMR (qNMR) | Nuclear Magnetic Resonance (NMR) | [Synthesis & Materials] | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 3. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 4. emerypharma.com [emerypharma.com]
- 5. This compound | C7H5NO4 | CID 69712 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. GSRS [gsrs.ncats.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology - Method validation - qNMR Exchange [qnmr.usp.org]
Validating the Structure of 3-Hydroxy-4-nitrobenzaldehyde Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical techniques for validating the structure of 3-Hydroxy-4-nitrobenzaldehyde and its derivatives. It includes supporting experimental data from various studies, detailed experimental protocols, and visualizations of experimental workflows and potential biological signaling pathways.
Data Presentation: Comparative Analysis of Spectral Data
The structural elucidation of this compound and its derivatives relies on a combination of spectroscopic techniques. Below is a summary of typical spectral data obtained for the parent compound and a series of its hydrazide derivatives. While a systematic study on a single series of this compound derivatives was not available in the reviewed literature, the following tables provide a comparative analysis of closely related compounds.
Table 1: ¹H NMR Spectral Data (δ, ppm) for this compound and Related Hydrazide Derivatives
| Compound | Ar-H | -CH=N- | -OH | -NH | Other Protons | Solvent |
| This compound | 7.51 (dd), 7.66 (d), 8.28 (d) | 10.06 (d) | 10.58 (s) | - | - | CDCl₃ |
| 3-Ethoxy-4-hydroxybenzylidene- (4-nitrobenzoyl)hydrazide | 6.9-7.9 (m) | 8.4 (s) | 9.9 (s) | 11.9 (s) | 1.4 (t, 3H, -CH₃), 4.1 (q, 2H, -OCH₂) | DMSO-d₆ |
| 3-Ethoxy-4-hydroxybenzylidene- (3,5-dinitrobenzoyl)hydrazide | 7.0-9.1 (m) | 8.5 (s) | 10.1 (s) | 12.4 (s) | 1.4 (t, 3H, -CH₃), 4.1 (q, 2H, -OCH₂) | DMSO-d₆ |
| 3-Ethoxy-4-hydroxybenzylidene- (4-hydroxybenzoyl)hydrazide | 6.8-7.9 (m) | 8.3 (s) | 9.8 (s), 10.1 (s) | 11.5 (s) | 1.4 (t, 3H, -CH₃), 4.1 (q, 2H, -OCH₂) | DMSO-d₆ |
Table 2: Key IR Absorption Frequencies (cm⁻¹) for this compound and its Derivatives
| Compound/Derivative Type | ν(O-H) | ν(N-H) | ν(C=O) | ν(C=N) | ν(NO₂) |
| This compound | ~3300-3500 | - | ~1690 | - | ~1520, ~1340 |
| Hydrazone Derivatives | ~3400-3500 | ~3200-3300 | ~1650-1680 | ~1600-1620 | ~1510-1530, ~1330-1350 |
| Schiff Base Derivatives | ~3400-3500 | - | - | ~1610-1630 | ~1515-1535, ~1335-1355 |
Table 3: Mass Spectrometry Data (m/z) for this compound
| Ion | Proposed Structure | m/z |
| [M]⁺ | C₇H₅NO₄ | 167 |
| [M-H]⁺ | C₇H₄NO₄ | 166 |
| [M-NO₂]⁺ | C₇H₅O₂ | 121 |
| [M-CHO]⁺ | C₆H₄NO₃ | 138 |
| [C₆H₄O]⁺ | 92 | |
| [C₅H₃]⁺ | 63 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental results. The following are generalized protocols for the key analytical techniques used in the characterization of this compound derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.
-
¹H NMR Spectroscopy: Acquire the proton NMR spectrum on a 400 MHz or higher spectrometer. Typical parameters include a 30° pulse width, a 2-second acquisition time, and a 1-second relaxation delay. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
-
¹³C NMR Spectroscopy: Acquire the carbon NMR spectrum on the same instrument, typically at 100 MHz. A proton-decoupled pulse sequence is used. A longer acquisition time and a larger number of scans are generally required to achieve a good signal-to-noise ratio.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation (KBr Pellet Method): Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition: Record the spectrum using an FTIR spectrometer over a range of 4000-400 cm⁻¹. A background spectrum of a blank KBr pellet should be recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol (B129727) or acetonitrile) into the mass spectrometer via direct infusion or coupled with a chromatographic system (e.g., LC-MS or GC-MS).
-
Ionization: Utilize an appropriate ionization technique. Electrospray ionization (ESI) is common for many derivatives, while electron ionization (EI) can be used for more volatile and thermally stable compounds.
-
Mass Analysis: Acquire the mass spectrum over a suitable m/z range. High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination and molecular formula confirmation.
Mandatory Visualization
The following diagrams illustrate key workflows and potential biological mechanisms of action for this compound derivatives.
A Comparative Guide to Catalysts in the Synthesis of 3-Hydroxy-4-nitrobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 3-Hydroxy-4-nitrobenzaldehyde, a key intermediate in the pharmaceutical and fine chemical industries, is critically dependent on the choice of catalyst and reaction conditions. This guide provides an objective comparison of various catalytic systems for the nitration of 3-hydroxybenzaldehyde (B18108), the primary route to this valuable compound. The selection of an appropriate catalyst directly influences the yield, regioselectivity, and environmental footprint of the synthesis.
Performance Comparison of Catalytic Systems
The synthesis of this compound predominantly involves the electrophilic nitration of 3-hydroxybenzaldehyde. The hydroxyl group is an activating ortho-, para-director, while the aldehyde group is a deactivating meta-director. This interplay of directing effects makes achieving high regioselectivity for the desired 4-nitro isomer a significant challenge. The following table summarizes the performance of different catalytic systems based on available experimental data.
| Catalyst System | Nitrating Agent | Substrate | Reaction Conditions | Yield of this compound (%) | Isomer Distribution (ortho:meta:para) | Key Advantages | Potential Limitations |
| Mixed Acid | Conc. HNO₃ / Conc. H₂SO₄ | Benzaldehyde | 5-10°C | Low (isomer mixture) | 20% : 78% : 2% (for benzaldehyde) | Inexpensive, well-established | Poor regioselectivity for hydroxylated benzaldehydes, harsh conditions, significant acid waste |
| Phase-Transfer Catalyst | Isopropyl Nitrate (B79036) / Conc. H₂SO₄ | 3-Hydroxybenzaldehyde | Room Temperature, 15 min | 24[1] | 47% (2-nitro isomer) : Not Specified : 24% | Mild conditions, short reaction time | Low yield of the desired isomer, formation of significant side products[1] |
| Metal Nitrates | Fe(NO₃)₃·9H₂O | Phenols | Acetonitrile, 90°C | High (for ortho-nitration of phenols) | Highly ortho-selective for electron-rich phenols | Mild, neutral conditions, high regioselectivity for ortho-nitration | May not favor para-substitution, requires specific metal nitrates for different substrates |
| Solid Acid Catalysts (e.g., Clays, Zeolites) | Nitric Acid | Phenols | Dichloromethane (B109758), Room Temp. | Moderate to excellent (for phenols) | Generally favors para-isomer | Reusable, environmentally friendly, simple work-up | Lower activity compared to strong acids, potential for pore diffusion limitations |
| Ionic Liquids | Ferric Nitrate | Phenols | [bbim]BF₄, 30-60°C | High (for para-nitration of phenols) | Excellent para-selectivity (76-86%) for phenols | High regioselectivity, recyclable solvent/catalyst system | Higher cost of ionic liquids, potential viscosity issues |
| Ultrasonically Assisted | Nitric Acid / Potassium Chromate | 4-Hydroxybenzaldehyde | Not Specified | 86 (for 4-hydroxy-3-nitrobenzaldehyde) | Not Specified | Increased yield, faster reaction | Requires specialized equipment |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. The following are representative experimental protocols for the synthesis of this compound using different catalytic approaches.
Protocol 1: Phase-Transfer Catalyzed Nitration of 3-Hydroxybenzaldehyde
This protocol is adapted from a known procedure for the nitration of m-hydroxybenzaldehyde.[1]
Materials:
-
m-Hydroxybenzaldehyde
-
Dichloromethane (CH₂Cl₂)
-
Tetrabutylammonium (B224687) hydrogensulfate
-
Isopropyl nitrate
-
Concentrated sulfuric acid (H₂SO₄)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Hexane and Ethyl acetate (B1210297) for elution
Procedure:
-
To a stirred solution of m-hydroxybenzaldehyde (5.0 mmol) in dichloromethane (10 mL), add tetrabutylammonium hydrogensulfate (0.25 mmol) and isopropyl nitrate (12.5 mmol).
-
Slowly add concentrated sulfuric acid (610 μL) dropwise to the mixture.
-
Stir the reaction mixture for 15 minutes at room temperature.
-
Upon completion, transfer the mixture to a separatory funnel containing 50 mL of saturated aqueous sodium bicarbonate solution.
-
Extract the crude product with dichloromethane.
-
Combine the organic layers, dry with anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the resulting solid by flash column chromatography on silica gel using a hexane:ethyl acetate gradient to yield this compound as a yellow solid (24% yield).[1]
Protocol 2: Conventional Mixed Acid Nitration (General Procedure)
This is a general protocol for aromatic nitration and would require optimization for 3-hydroxybenzaldehyde to improve regioselectivity.
Materials:
-
3-Hydroxybenzaldehyde
-
Concentrated sulfuric acid (H₂SO₄)
-
Concentrated nitric acid (HNO₃)
-
Ice
-
Deionized water
-
Sodium bicarbonate solution
Procedure:
-
In a flask equipped with a stirrer and a thermometer, cool concentrated sulfuric acid in an ice bath.
-
Slowly add concentrated nitric acid to the sulfuric acid while maintaining the temperature below 10°C to prepare the nitrating mixture.
-
Dissolve 3-hydroxybenzaldehyde in a minimal amount of a suitable solvent (e.g., dichloromethane) if necessary.
-
Slowly add the 3-hydroxybenzaldehyde solution to the cold nitrating mixture dropwise, ensuring the temperature remains below 10°C.
-
After the addition is complete, stir the reaction mixture for a specified time (to be optimized) while monitoring the reaction progress by TLC.
-
Carefully pour the reaction mixture onto crushed ice to quench the reaction.
-
Neutralize the mixture with a sodium bicarbonate solution.
-
Extract the product with a suitable organic solvent.
-
Wash the organic layer with water, dry over anhydrous sodium sulfate, and evaporate the solvent.
-
Purify the crude product by recrystallization or column chromatography.
Reaction Pathway and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the general electrophilic aromatic substitution pathway for the nitration of 3-hydroxybenzaldehyde and a typical experimental workflow for catalyst comparison.
Caption: General reaction pathway for the synthesis of this compound.
Caption: A typical experimental workflow for comparing catalyst efficacy.
References
Benchmarking the efficiency of different synthetic routes to 3-Hydroxy-4-nitrobenzaldehyde
For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. This guide provides a comparative analysis of two synthetic routes to 3-Hydroxy-4-nitrobenzaldehyde, a valuable building block in the preparation of various pharmaceutical compounds.
This document outlines two distinct methods for the synthesis of this compound, presenting a side-by-side comparison of their efficiencies based on reported yields and reaction conditions. Detailed experimental protocols are provided for each method to facilitate replication and evaluation in a laboratory setting.
Comparison of Synthetic Routes
The following table summarizes the key quantitative data for two synthetic routes to this compound, offering a clear comparison of their performance.
| Parameter | Route 1: Nitration of m-Hydroxybenzaldehyde | Route 2: Nitration of 3-Formyl-4-hydroxybenzenesulfonic Acid |
| Starting Material | m-Hydroxybenzaldehyde | 3-Formyl-4-hydroxybenzenesulfonic Acid |
| Key Reagents | Isopropyl nitrate (B79036), Concentrated sulfuric acid, Tetrabutylammonium hydrogensulfate | Nitric acid, Sulfuric acid |
| Reaction Time | 15 minutes | Not explicitly stated |
| Reaction Temperature | Room temperature | 10-15 °C |
| Yield of this compound | 24%[1] | 36% |
| Byproducts | 3-Hydroxy-2-nitrobenzaldehyde (47% yield)[1] | Not explicitly stated |
Experimental Protocols
Detailed methodologies for the two synthetic routes are provided below.
Route 1: Nitration of m-Hydroxybenzaldehyde
This method involves the direct nitration of m-hydroxybenzaldehyde using isopropyl nitrate in the presence of sulfuric acid and a phase-transfer catalyst.
Materials:
-
m-Hydroxybenzaldehyde
-
Methylene (B1212753) chloride
-
Tetrabutylammonium hydrogensulfate
-
Isopropyl nitrate
-
Concentrated sulfuric acid
-
Saturated aqueous sodium bicarbonate solution
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Hexane
-
Ethyl acetate (B1210297)
Procedure:
-
A solution of m-hydroxybenzaldehyde (618 mg, 5.0 mmol) in methylene chloride (10 mL) is stirred.
-
Tetrabutylammonium hydrogensulfate (85.0 mg, 0.25 mmol) and isopropyl nitrate (1.27 mL, 12.5 mmol) are added to the solution.
-
Concentrated sulfuric acid (610 μL) is added slowly dropwise, and the reaction mixture is stirred for 15 minutes at room temperature.[1]
-
Upon completion, the reaction mixture is transferred to a separatory funnel containing 50 mL of saturated aqueous sodium bicarbonate solution.
-
The crude product is extracted with dichloromethane.
-
The organic layers are combined, dried with anhydrous sodium sulfate, filtered, and concentrated under vacuum.[1]
-
The resulting solid is adsorbed on silica gel and purified by flash column chromatography using a hexane:ethyl acetate gradient (99:1 to 4:1) to yield this compound as a yellow solid (201 mg, 24% yield).[1]
Route 2: Nitration of 3-Formyl-4-hydroxybenzenesulfonic Acid followed by Hydrolysis
This two-step route involves the nitration of 3-formyl-4-hydroxybenzenesulfonic acid, followed by hydrolysis to yield the desired product.
Materials:
-
3-Formyl-4-hydroxybenzenesulfonic acid
-
Sulfuric acid
-
Nitric acid
-
Ice
Procedure: Step 1: Nitration
-
3-Formyl-4-hydroxybenzenesulfonic acid (40.8 g) is dissolved in sulfuric acid (120 g).
-
The solution is cooled to 10-15 °C.
-
A mixture of nitric acid (21 g) and sulfuric acid (40 g) is added dropwise while maintaining the temperature between 10-15 °C.
-
The reaction mixture is stirred for a period of time at this temperature.
Step 2: Hydrolysis
-
The reaction mixture from Step 1 is poured onto ice (400 g).
-
The mixture is heated to boiling and then cooled to 10 °C.
-
The precipitated product is filtered, washed with cold water, and dried to yield this compound (12.0 g, 36% yield).
Synthetic Pathway and Workflow Visualization
The logical flow of the two synthetic routes is depicted in the following diagrams.
Caption: Workflow for the synthesis of this compound via direct nitration of m-hydroxybenzaldehyde.
Caption: Workflow for the synthesis of this compound via nitration of 3-formyl-4-hydroxybenzenesulfonic acid followed by hydrolysis.
References
Comparative Analysis of Reaction Kinetics for 3-Hydroxy-4-nitrobenzaldehyde and a selection of Aromatic Aldehydes
A detailed guide for researchers, scientists, and drug development professionals on the kinetic profiles of 3-Hydroxy-4-nitrobenzaldehyde in key organic reactions, benchmarked against common aromatic aldehydes.
This guide provides a comparative analysis of the reaction kinetics of this compound in fundamental organic transformations, including aldol (B89426) condensation, oxidation, and reduction. Due to the limited availability of direct kinetic data for this compound, this report leverages kinetic data from closely related substituted benzaldehydes, such as benzaldehyde (B42025), 4-nitrobenzaldehyde (B150856), and 4-hydroxybenzaldehyde, to provide a comprehensive performance comparison. The electronic effects of the hydroxyl (-OH) and nitro (-NO₂) groups on this compound are discussed to project its reactivity relative to these alternatives.
Aldol Condensation Kinetics
The aldol condensation is a cornerstone of carbon-carbon bond formation. The reactivity of the aldehyde in this reaction is highly dependent on the electrophilicity of the carbonyl carbon. Electron-withdrawing groups enhance reactivity, while electron-donating groups decrease it.
Comparative Kinetic Data for Aldol Condensation
| Aldehyde | Ketone | Catalyst/Conditions | Rate Constant (k) | Activation Energy (Ea) | Reference |
| Benzaldehyde | Acetone | Potassium glycinate/water | Not specified | 11.9 kcal/mol | [1] |
| Benzaldehyde | Acetaldehyde | Li/MgO | 0.0032 min⁻¹ (pseudo-first-order for retro-aldol) | 22.73 kJ/mol (retro-aldol) | [2] |
| 4-Nitrobenzaldehyde | Acetone | Pro-proline/phosphate buffer | Conversion monitored by NMR, specific rate constant not provided | Not specified | [3] |
Analysis of this compound Reactivity:
This compound possesses both an electron-donating hydroxyl group and a strong electron-withdrawing nitro group. The nitro group, para to the aldehyde, will significantly increase the electrophilicity of the carbonyl carbon through its electron-withdrawing resonance and inductive effects, thus accelerating the nucleophilic attack by an enolate. Conversely, the hydroxyl group at the meta position will have a less pronounced, primarily inductive electron-withdrawing effect, and a weak electron-donating resonance effect. The dominant effect will be that of the nitro group, suggesting that This compound is expected to exhibit faster aldol condensation kinetics compared to unsubstituted benzaldehyde. Its reactivity would likely be comparable to or even greater than that of 4-nitrobenzaldehyde.
Experimental Protocol: Monitoring Aldol Condensation Kinetics via UV-Vis Spectroscopy
This protocol is adapted from a general procedure for monitoring aldol condensation in a flow microreactor and can be modified for batch reactions.[4]
Materials:
-
Aldehyde (e.g., this compound or alternative)
-
Ketone (e.g., acetone)
-
Catalyst (e.g., NaOH in ethanol/water)
-
Solvent system (e.g., acetonitrile/ethanol/water)
-
Quenching solution (e.g., acetic acid in the solvent system)
-
UV-Vis spectrophotometer
Procedure:
-
Prepare stock solutions of the aldehyde, ketone, catalyst, and quenching solution at known concentrations.
-
Initiate the reaction by mixing the aldehyde, ketone, and catalyst solutions in a thermostated reaction vessel.
-
At regular time intervals, withdraw an aliquot of the reaction mixture and immediately quench the reaction by adding it to a vial containing the quenching solution.
-
Dilute the quenched sample to a suitable concentration for UV-Vis analysis.
-
Measure the absorbance of the product at its λmax. The formation of the α,β-unsaturated carbonyl product will result in a new absorbance peak at a longer wavelength compared to the reactants.
-
Use a pre-determined calibration curve of the pure product to convert absorbance values to concentration.
-
Plot the concentration of the product versus time to determine the initial reaction rate. The order of the reaction with respect to each reactant can be determined by systematically varying their initial concentrations.
Reaction Pathway: Base-Catalyzed Aldol Condensation
Caption: Base-catalyzed aldol condensation mechanism.
Oxidation Kinetics
The oxidation of aldehydes to carboxylic acids is a common transformation. The rate of this reaction is influenced by the electron density of the aldehydic C-H bond and the stability of the transition state. Electron-donating groups can facilitate oxidation, while electron-withdrawing groups generally retard it.
Comparative Kinetic Data for Oxidation of Benzaldehydes
| Aldehyde | Oxidant/Conditions | Rate Constant (k₂) | Activation Parameters | Reference |
| Benzaldehyde | Benzyltrimethylammonium fluorochromate / aq. Acetic acid | 1.12 x 10⁻² dm³ mol⁻¹ s⁻¹ (at 303 K) | Not specified | [2] |
| 4-Nitrobenzaldehyde | Pyridinium dichromate / aq. Acetic acid | First order in aldehyde and oxidant, second order in [H⁺] | Not specified | [5] |
| 4-Hydroxybenzaldehyde | KMnO₄ / acidic media | Zero order in aldehyde, first order in oxidant | Not specified | [6] |
| 3-Ethoxy-4-hydroxybenzaldehyde | KMnO₄ / acidic media | First order in aldehyde, oxidant, and acid | Not specified | [3] |
| Substituted Benzaldehydes | Quinolinium Bromochromate / DMSO | Rate constants and activation parameters provided for various substituents | ΔH#, ΔS#, ΔG# tabulated in the study | [7] |
Analysis of this compound Reactivity:
The oxidation of this compound presents an interesting case. The strong electron-withdrawing nitro group will decrease the electron density at the aldehydic C-H bond, making it more difficult to oxidize. In contrast, the hydroxyl group is electron-donating by resonance, which would favor oxidation. However, the nitro group's influence is generally stronger. Therefore, it is anticipated that the oxidation of this compound will be slower than that of benzaldehyde and 4-hydroxybenzaldehyde, but potentially faster than 4-nitrobenzaldehyde due to the presence of the hydroxyl group.
Experimental Protocol: Monitoring Oxidation Kinetics
This protocol is a general guide based on common practices for studying the kinetics of aldehyde oxidation.[4]
Materials:
-
Aldehyde (e.g., this compound)
-
Oxidizing agent (e.g., KMnO₄, a chromate-based oxidant)
-
Solvent (e.g., aqueous acetic acid)
-
Spectrophotometer (UV-Vis or other suitable instrument)
Procedure:
-
Prepare solutions of the aldehyde and oxidant in the chosen solvent system.
-
The reactions are typically performed under pseudo-first-order conditions with a large excess of the aldehyde over the oxidizing agent.
-
Initiate the reaction by mixing the reactant solutions in a thermostated cuvette or reaction vessel.
-
Monitor the reaction progress by following the disappearance of the oxidant at its characteristic wavelength (e.g., 368 nm for benzimidazolium fluorochromate).[4]
-
The pseudo-first-order rate constant (k_obs) can be determined from the slope of the plot of ln(absorbance) versus time.
-
The second-order rate constant can be calculated by dividing k_obs by the concentration of the aldehyde.
-
Activation parameters can be determined by measuring the rate constants at different temperatures and using the Arrhenius and Eyring equations.
Experimental Workflow: Kinetic Analysis of Oxidation
Caption: Workflow for kinetic analysis of aldehyde oxidation.
Reduction Kinetics
The reduction of the aldehyde group to an alcohol and the nitro group to an amine are two important transformations. The rate of these reductions will depend on the reducing agent and the electronic properties of the substrate.
Comparative Kinetic Data for Reduction of Nitroaromatics
Analysis of this compound Reactivity:
For the reduction of the aldehyde group, the electron-withdrawing nitro group will increase the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack by a hydride reagent (e.g., from NaBH₄). The electron-donating hydroxyl group will have the opposite effect. The net effect will likely be an enhanced rate of aldehyde reduction compared to benzaldehyde.
For the reduction of the nitro group, the presence of the electron-donating hydroxyl group and the electron-withdrawing aldehyde group will both influence the electron density on the nitro group. The overall effect on the reduction rate of the nitro group is more complex to predict without specific experimental data.
Experimental Protocol: General Procedure for Reduction and Monitoring
A general approach to studying the kinetics of these reductions would involve monitoring the disappearance of the starting material or the appearance of the product using techniques like HPLC or GC.
Materials:
-
Substrate (e.g., this compound)
-
Reducing agent (e.g., NaBH₄ for aldehyde reduction, catalytic hydrogenation for nitro reduction)
-
Solvent
-
Analytical instrument (HPLC or GC)
Procedure:
-
Dissolve the substrate in a suitable solvent in a reaction vessel.
-
Initiate the reaction by adding the reducing agent.
-
At specific time intervals, take aliquots of the reaction mixture and quench the reaction (e.g., by adding an acid for NaBH₄ reductions).
-
Analyze the composition of the quenched aliquots by HPLC or GC to determine the concentrations of the reactant and product(s).
-
Plot concentration versus time to determine the reaction rate.
Signaling Pathway: Potential Reduction Pathways
Caption: Possible reduction pathways for this compound.
Conclusion
This comparative guide provides a framework for understanding the reaction kinetics of this compound. Based on the analysis of electronic effects and data from related aromatic aldehydes, it is predicted that this compound will exhibit enhanced reactivity in aldol condensations and aldehyde reductions compared to benzaldehyde, primarily due to the strong electron-withdrawing nature of the para-nitro group. The kinetics of its oxidation are expected to be slower than benzaldehyde due to the same electron-withdrawing effect. For researchers and professionals in drug development, this understanding of comparative reactivity is crucial for designing synthetic routes and optimizing reaction conditions. Further experimental studies are warranted to determine the precise kinetic parameters for the reactions of this compound.
References
Safety Operating Guide
Proper Disposal of 3-Hydroxy-4-nitrobenzaldehyde: A Safety and Operational Guide
For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and regulatory compliance. This guide provides detailed, step-by-step procedures for the proper disposal of 3-Hydroxy-4-nitrobenzaldehyde, a compound that requires careful management due to its potential hazards.
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes chemical-resistant gloves, safety goggles, and a laboratory coat.[1] All handling should be conducted in a well-ventilated area or under a fume hood to prevent the inhalation of dust.[2] In the event of a spill, the material should be swept up carefully to avoid creating dust and placed in a suitable, closed container for disposal.[2]
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal company.[1][2] This compound should not be disposed of in regular trash or flushed down the drain.[2]
-
Waste Identification and Segregation :
-
All waste containing this compound must be classified and clearly labeled as hazardous waste.[3][4]
-
Segregate this waste from other laboratory waste streams to prevent accidental chemical reactions. It is particularly important to keep it away from incompatible materials such as strong oxidizing agents.[5]
-
-
Containerization :
-
Storage :
-
Disposal of Solutions :
-
For solutions of this compound, the recommended disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[2] This process should be carried out by a licensed disposal company.
-
-
Contaminated Materials :
-
Any materials contaminated with this compound, such as gloves, filter paper, or empty containers, must be treated as hazardous waste.[2]
-
Empty containers should be disposed of as unused product unless they have been triple-rinsed with an appropriate solvent.[1][7] The rinsate from this cleaning process is also considered hazardous waste and must be collected and disposed of accordingly.[1][7]
-
-
Arranging for Pickup :
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.[1][8]
-
Provide the disposal company with the Safety Data Sheet (SDS) for this compound to ensure they have all the necessary information for safe handling and disposal.[1]
-
Quantitative Data Summary
There is no specific quantitative data, such as concentration thresholds, that dictates different disposal methods for this compound. All forms of this chemical waste (solid, solutions, and contaminated materials) should be treated as hazardous waste and disposed of via a licensed professional service.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 4. engineering.purdue.edu [engineering.purdue.edu]
- 5. fishersci.com [fishersci.com]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 7. vumc.org [vumc.org]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
Essential Safety and Operational Guide for Handling 3-Hydroxy-4-nitrobenzaldehyde
For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This guide provides immediate and essential safety and logistical information for the use of 3-Hydroxy-4-nitrobenzaldehyde, including detailed operational and disposal plans.
Chemical Identifier:
-
Name: this compound
-
CAS Number: 704-13-2
Hazard Summary: this compound is a chemical compound that requires careful handling due to its potential health hazards. According to safety data sheets, it is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3] Therefore, adherence to strict safety protocols is essential to minimize risk of exposure.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment plan is mandatory when handling this compound. The following table summarizes the required PPE based on safety data and best practices for handling aromatic nitro compounds and aldehydes.[4][5]
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn in addition to goggles when there is a risk of splashes. | Protects against splashes and vapors that can cause serious eye irritation. |
| Skin Protection | Chemical-resistant, impervious gloves (e.g., Butyl rubber or Nitrile rubber). A flame-retardant lab coat must be worn and fully buttoned.[6] Closed-toe shoes and long pants are mandatory. | Provides a barrier against accidental skin contact, which can cause irritation. |
| Respiratory Protection | All handling should be performed in a certified chemical fume hood to minimize inhalation exposure.[5] If engineering controls are insufficient, an air-purifying respirator with an appropriate cartridge is necessary. | Protects against inhalation of dust or vapors which may cause respiratory tract irritation. |
Operational Plan: Step-by-Step Handling Procedure
1. Pre-Handling Preparations:
-
Documentation Review: Before beginning any work, thoroughly review the Safety Data Sheet (SDS) for this compound.
-
Fume Hood Verification: Ensure the chemical fume hood is functioning correctly by checking the airflow monitor.
-
PPE Inspection: Inspect all required PPE for integrity before use. Any damaged PPE should be replaced immediately.[1]
-
Emergency Equipment: Confirm that a safety shower and eyewash station are readily accessible and have been recently tested. Have a chemical spill kit appropriate for aldehydes and nitro compounds available.
2. Handling the Compound:
-
Weighing and Transfer: Conduct all weighing and transfer operations within the fume hood to contain any dust or vapors.
-
Avoid Dust Formation: Handle the solid material carefully to avoid creating dust.[1]
-
Container Management: Keep the container tightly closed when not in use to prevent contamination and exposure.
-
Avoid Incompatibilities: Keep the compound away from strong oxidizing agents and strong bases.
3. Post-Handling Procedures:
-
Decontamination: Clean the work area and any equipment used with an appropriate solvent, followed by soap and water.
-
Hand Washing: Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.[1]
-
PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Dispose of single-use PPE as hazardous waste.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure safety.
1. Waste Segregation and Collection:
-
Collect all waste containing this compound, including unused product, contaminated PPE, and cleaning materials, in a designated and clearly labeled hazardous waste container.[4]
-
Do not mix this waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[4]
2. Disposal Method:
-
The recommended disposal method is to offer the surplus and non-recyclable solutions to a licensed disposal company.[1]
-
Alternatively, the material can be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[1]
-
Never dispose of this compound down the drain or in the regular trash.
Emergency Procedures: Spills and Exposure
1. In Case of a Spill:
-
Evacuate: Immediately evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated, using the fume hood if the spill is contained within it.
-
Contain: For small spills, use an absorbent material to contain the spill. Avoid creating dust.
-
Clean-up: Wearing appropriate PPE, carefully sweep or scoop up the spilled material and place it in a sealed container for disposal as hazardous waste. Clean the spill area with a suitable solvent and then with soap and water.
-
Large Spills: For large spills, evacuate the area and contact your institution's EHS department or emergency response team immediately.
2. In Case of Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[1]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]
Workflow for Safe Handling of this compound
Caption: A flowchart illustrating the key steps for safely handling this compound.
References
- 1. youthfilter.com [youthfilter.com]
- 2. research.arizona.edu [research.arizona.edu]
- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 4. benchchem.com [benchchem.com]
- 5. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]
- 6. Chemical Spill Procedures - Environmental Health & Safety [ehs.utoronto.ca]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
